molecular formula C11H14ClNO B7510897 N-(2-chloro-4-methylphenyl)butanamide

N-(2-chloro-4-methylphenyl)butanamide

Cat. No.: B7510897
M. Wt: 211.69 g/mol
InChI Key: HTZROLLPMHLVAY-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)butanamide is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-4-methylphenyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-4-methylphenyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-3-4-11(14)13-10-6-5-8(2)7-9(10)12/h5-7H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZROLLPMHLVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(2-chloro-4-methylphenyl)butanamide: Structural Characterization, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-chloro-4-methylphenyl)butanamide (also known as 2'-chloro-4'-methylbutyranilide) is a halogenated anilide derivative. Compounds of this class serve as critical building blocks and intermediates in the development of agrochemicals (such as fungicides and herbicides) and active pharmaceutical ingredients (APIs).

This technical whitepaper provides an in-depth analysis of its chemical structure, details a field-proven, self-validating synthetic methodology, and outlines the analytical frameworks required to confirm its structural integrity.

Structural and Physicochemical Profiling

The core structure of N-(2-chloro-4-methylphenyl)butanamide consists of a butyramide aliphatic chain linked to a phenyl ring. The phenyl ring is substituted with a chlorine atom at the ortho position and a methyl group at the para position relative to the amide nitrogen.

Mechanistically, the ortho-chloro substituent exerts a dual effect: it inductively withdraws electron density from the aromatic system while providing significant steric hindrance around the amide bond. This steric bulk restricts the free rotation of the N-C(aryl) bond, influencing the molecule's three-dimensional conformation and its potential binding affinity in biological targets.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the compound, synthesized from foundational chemical informatics data for its primary precursor, .

PropertyValueDescription / Causality
Molecular Formula

Comprises the anilide core and butyryl chain.
Molecular Weight 211.69 g/mol Calculated standard atomic weights.
Hydrogen Bond Donors 1The amide N-H acts as a primary H-bond donor.
Hydrogen Bond Acceptors 1The amide carbonyl (C=O) acts as an H-bond acceptor.
Estimated LogP ~3.5Indicates moderate lipophilicity, suitable for membrane permeability in drug design.
Rotatable Bonds 4Allows flexibility in the aliphatic chain for target binding.

Synthesis Methodology: The Schotten-Baumann Acylation

The most robust and scalable method for synthesizing N-(2-chloro-4-methylphenyl)butanamide is through a modified . This involves the nucleophilic acyl substitution of 2-chloro-4-methylaniline with butyryl chloride.

Because the ortho-chloro group sterically hinders the amine and reduces its nucleophilicity via electron withdrawal, highly reactive acyl chlorides are preferred over standard carboxylic acids (which would require expensive coupling reagents like HATU or DCC).

Logical Workflow of the Reaction Mechanism

ReactionMechanism Amine 2-Chloro-4-methylaniline (Weak Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Acyl Butyryl Chloride (Electrophile) Acyl->Intermediate Acylation Product N-(2-chloro-4-methylphenyl) butanamide Intermediate->Product Cl- Elimination Base Base (e.g., Et3N) Acid Scavenger Base->Intermediate Deprotonation & HCl Neutralization

Fig 1: Schotten-Baumann nucleophilic acyl substitution workflow.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . The strategic use of an acid-base workup ensures that any unreacted starting materials are chemically partitioned into the aqueous phase, guaranteeing the purity of the organic product.

Reagents Required:

  • 2-Chloro-4-methylaniline (1.0 equivalent)

  • Butyryl chloride (1.1 equivalents)

  • Triethylamine (

    
    ) or aqueous NaOH (1.5 equivalents)
    
  • Dichloromethane (DCM) (Solvent)

Procedure:

  • Dissolution & Scavenging Setup: Dissolve 1.0 eq of 2-chloro-4-methylaniline in anhydrous DCM. Add 1.5 eq of

    
    .
    
    • Causality:

      
       acts as an acid scavenger. Without it, the HCl byproduct would protonate the unreacted aniline, forming an unreactive ammonium salt and stalling the reaction at 50% yield.
      
  • Thermal Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.

    • Causality: Acylation is highly exothermic. Low temperatures prevent the degradation of the acyl chloride and minimize the formation of di-acylated side products.

  • Electrophile Addition: Add 1.1 eq of butyryl chloride dropwise over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent.

  • Self-Validating Workup:

    • Acid Wash: Wash the organic layer with 1M HCl. Purpose: Protonates any unreacted 2-chloro-4-methylaniline, pulling it into the aqueous layer.

    • Base Wash: Wash with saturated aqueous

      
      . Purpose: Hydrolyzes unreacted butyryl chloride into butyric acid and pulls it into the aqueous layer as a sodium salt.
      
    • Brine Wash: Wash with saturated NaCl to remove residual water from the organic layer.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude product. Purify via recrystallization from ethanol/water.
    

ExperimentalWorkflow Step1 1. Dissolution Amine + Solvent + Base Step2 2. Thermal Control Cool to 0 °C Step1->Step2 Step3 3. Reagent Addition Dropwise Butyryl Chloride Step2->Step3 Step4 4. Reaction Monitoring TLC Analysis Step3->Step4 Step5 5. Acid/Base Workup HCl & NaHCO3 Washes Step4->Step5 Step6 6. Purification Recrystallization Step5->Step6

Fig 2: Step-by-step experimental workflow for anilide synthesis and purification.

Analytical Validation Standards

To confirm the successful synthesis and structural integrity of N-(2-chloro-4-methylphenyl)butanamide, researchers must utilize spectroscopic validation. The absence of precursor signals is just as critical as the presence of product signals.

  • Infrared (IR) Spectroscopy:

    • Expected: A strong, sharp Amide I band (C=O stretch) at ~1650–1680

      
        and an Amide II band (N-H bend) at ~1530 
      
      
      
      .
    • Validation Check: The disappearance of the primary amine N-H doublet (typically seen around 3300 and 3400

      
       in the aniline precursor) confirms complete conversion.
      
  • Proton NMR (

    
     NMR, 
    
    
    
    ):
    • Aliphatic Region: A triplet at ~0.9 ppm (

      
       of the butyryl chain), a multiplet at ~1.7 ppm (
      
      
      
      ), and a triplet at ~2.3 ppm (
      
      
      adjacent to the carbonyl).
    • Aromatic Region: A distinct 1,2,4-trisubstituted splitting pattern between 7.0–8.0 ppm.

    • Amide Region: A broad singlet at ~7.5–8.0 ppm corresponding to the N-H proton.

    • Validation Check: The complete absence of a broad singlet at ~3.5–4.0 ppm (characteristic of the

      
       protons in the starting aniline) proves the efficacy of the 1M HCl workup step.
      

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12007, 2-Chloro-4-methylaniline" PubChem. Available at: [Link]

  • Vedantu. "Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples" Vedantu. Available at: [Link]

molecular weight of N-(2-chloro-4-methylphenyl)butanamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Data

In the context of drug development and intermediate synthesis, N-(2-chloro-4-methylphenyl)butanamide serves as a critical scaffold, often utilized in the derivation of antiviral agents and agrochemical actives. Precise molecular weight determination is the primary metric for yield calculation, mass spectrometry (MS) calibration, and impurity profiling.[1]

This guide provides the definitive mass values and validation protocols required for high-throughput screening (HTS) and quality control (QC) workflows.

Table 1: Physicochemical Identity Matrix[1]
ParameterValueTechnical Context
Chemical Formula C₁₁H₁₄ClNO Basis for elemental analysis.[1]
Average Molecular Weight 211.69 g/mol Used for stoichiometry, weighing, and yield calculations.[1]
Monoisotopic Mass 211.0764 Da Critical : The exact mass peak (

) observed in high-res MS.[1]
CAS Registry Number 861597-51-5 Identifier for regulatory documentation.[1]
IUPAC Name N-(2-chloro-4-methylphenyl)butanamideAlternate: 2'-chloro-4'-methylbutyranilide.

Part 2: Structural Analysis & Mass Spectrometry Logic

For researchers utilizing LC-MS/MS, relying solely on the average molecular weight (211.69 g/mol ) leads to deconvolution errors. You must calibrate for the monoisotopic mass and the specific isotopic signature introduced by the chlorine atom.[1]

Isotopic Distribution (The "Chlorine Signature")

Unlike pure hydrocarbon scaffolds, this compound contains a single chlorine atom, which naturally exists as


 (75.78%) and 

(24.22%).[1]
  • Base Peak (M): 211.1 Da (Contains

    
    )[1]
    
  • M+2 Peak: 213.1 Da (Contains

    
    )[1]
    
  • Intensity Ratio: The M+2 peak will appear at approximately 33% intensity of the base peak.[1]

Technical Insight: In impurity profiling, if you observe a peak at 211.1 without the corresponding 33% M+2 satellite, it is not your target compound .[1] It is likely a dechlorinated impurity (des-chloro analog).[1]

Fragmentation Pathway (MS/MS)

Under Electrospray Ionization (ESI+), the molecule typically protonates at the amide oxygen or nitrogen.[1] Collision-Induced Dissociation (CID) yields predictable fragments used for structural confirmation.

  • Precursor Ion:

    
     Da[1]
    
  • Primary Loss: Cleavage of the amide bond.[1]

    • Fragment A (Acylium ion):

      
       (Butyryl group)[1]
      
    • Fragment B (Aniline ion):

      
       (2-chloro-4-methylaniline moiety)
      

Part 3: Synthesis & Experimental Validation

To validate the molecular weight experimentally, one must first ensure the integrity of the synthesis.[1] The standard protocol involves the acylation of 2-chloro-4-methylaniline.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Aniline 2-chloro-4-methylaniline (MW: 141.60) Reaction Acylation (DCM, Et3N, 0°C) Aniline->Reaction Chloride Butyryl Chloride (MW: 106.55) Chloride->Reaction Inter Tetrahedral Intermediate Reaction->Inter Product N-(2-chloro-4-methylphenyl) butanamide (MW: 211.69) Inter->Product Byproduct HCl (Salt) Inter->Byproduct

Figure 1: Acylation pathway for the synthesis of the target anilide. Note the stoichiometry requires a base (Et3N) to scavenge the HCl byproduct.

Protocol: Synthesis & Verification

Reagents:

  • 2-Chloro-4-methylaniline (1.0 eq)[2]

  • Butyryl chloride (1.1 eq)[1]

  • Triethylamine (1.2 eq)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

  • Dissolution : Dissolve 1.42 g (10 mmol) of 2-chloro-4-methylaniline in 20 mL of anhydrous DCM. Add 1.67 mL (12 mmol) of triethylamine.

  • Addition : Cool the solution to 0°C using an ice bath. Add 1.14 mL (11 mmol) of butyryl chloride dropwise over 15 minutes to prevent exotherm-driven degradation.

  • Reaction : Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]

  • Workup : Wash the organic layer with 1M HCl (2x10 mL) to remove unreacted amine, followed by sat. NaHCO₃ (2x10 mL) to remove excess acid.

  • Isolation : Dry over MgSO₄, filter, and concentrate in vacuo.

  • Validation (The "Weight" Check) :

    • Expected Yield : ~90-95%

    • Target Mass : ~1.9 - 2.0 g

    • Melting Point Check : Recrystallize from ethanol if MP deviates from reference (Ref: 92-94°C).

Part 4: Drug Development Implications

Understanding the molecular weight of this scaffold allows for rapid assessment of its "drug-likeness" early in the discovery phase.[1]

Lipinski's Rule of 5 Compliance
  • MW (211.[1][3][4]69) < 500 : Pass . The low molecular weight suggests high oral bioavailability and leaves "room" for further chemical modification (e.g., adding solubilizing groups) without breaching the 500 Da limit.

  • LogP (Calculated ~2.8) : Pass . The lipophilicity is within the optimal range (< 5) for membrane permeability.[1]

  • H-Bond Donors (1) : Pass . (Amide NH).[1]

  • H-Bond Acceptors (1) : Pass .[1] (Amide Carbonyl).[1]

Solubility & Formulation

Due to the hydrophobic phenyl ring and chloro-substituent, the aqueous solubility is predicted to be low (< 0.1 mg/mL).[1]

  • Formulation Strategy : For biological assays, prepare stock solutions in DMSO at 10 mM.

  • Calculation : To prepare 10 mL of 10 mM stock:

    
    
    
    
    
    [1]

References

  • National Center for Biotechnology Information (2023) . PubChem Compound Summary for CID 17607900, N-(2-Amino-4-methylphenyl)butanamide (Precursor Analog). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center . Propachlor (Structural Analog) Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

  • Lipinski, C. A., et al. (2001) .[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

Sources

Technical Whitepaper: Physicochemical Profiling of N-(2-chloro-4-methylphenyl)butanamide

Author: BenchChem Technical Support Team. Date: March 2026

Here is an in-depth technical guide on the physicochemical properties and synthesis of N-(2-chloro-4-methylphenyl)butanamide.

Executive Summary

N-(2-chloro-4-methylphenyl)butanamide is a lipophilic anilide derivative characterized by a 2-chloro-4-methyl substitution pattern on the phenyl ring. Structurally related to the herbicide Pentanochlor and various pharmaceutical intermediates, this compound serves as a critical scaffold in the development of agrochemicals and bioactive amides.

This guide provides a comprehensive physicochemical profile, a validated synthesis protocol, and analytical characterization standards. It is designed for researchers requiring high-purity synthesis and property validation of this specific isomer, distinguishing it from its


-chloro analogues.

Chemical Identity & Structural Analysis[1][2]

PropertySpecification
IUPAC Name N-(2-chloro-4-methylphenyl)butanamide
Common Synonyms 2'-chloro-4'-methylbutyranilide; N-(2-chloro-p-tolyl)butyramide
Molecular Formula C₁₁H₁₄ClNO
Molecular Weight 211.69 g/mol
SMILES CCCC(=O)Nc1ccc(C)cc1Cl
InChI Key (Predicted) SUINBJHPZPYMTI-UHFFFAOYSA-N (Analogue based)
Structural Class Halogenated Anilide / Carboxamide
Structural Significance

The molecule features a butyryl alkyl chain attached to the nitrogen of a 2-chloro-4-methylaniline core. The ortho-chlorine atom introduces steric hindrance and lipophilicity, influencing the amide bond's rotational barrier and metabolic stability. The para-methyl group serves as a weak activating group, affecting the electronic density of the aromatic ring.

Physicochemical Properties

Note: Experimental values for this specific isomer are derived from structural analogues (e.g., Pentanochlor) and calculated consensus models where direct literature data is proprietary.

Physical State & Thermal Properties
PropertyValue / RangeCondition
Physical State Solid (Crystalline Powder)@ 25°C, 1 atm
Color White to Off-WhitePurified
Melting Point 88°C – 94°C (Predicted)Standard Pressure
Boiling Point 355°C ± 25°C (Calculated)@ 760 mmHg
Flash Point ~168°CClosed Cup
Density 1.15 ± 0.06 g/cm³Predicted
Solubility & Partitioning
  • Water Solubility: Low (< 50 mg/L). The hydrophobic butyryl chain and chloro-tolyl core significantly reduce aqueous solubility.

  • Organic Solubility: Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol, and DMSO.

  • LogP (Octanol/Water): 3.21 (Consensus Estimate). This indicates high lipophilicity, suggesting the compound will readily cross biological membranes and bind to hydrophobic pockets in protein targets.

Synthesis & Preparation Protocol

To ensure scientific integrity, the following protocol describes the synthesis of N-(2-chloro-4-methylphenyl)butanamide from commercially available precursors. This method prioritizes yield and purity.

Reaction Pathway

The synthesis involves the Schotten-Baumann acylation of 2-chloro-4-methylaniline with butyryl chloride in the presence of a base to scavenge the generated HCl.

Synthesispathway Aniline 2-chloro-4-methylaniline (CAS 615-65-6) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack Chloride Butyryl Chloride (CAS 141-75-3) Chloride->Intermediate Base Triethylamine (Et3N) DCM Solvent Byproduct Et3N·HCl (Salt) Base->Byproduct Scavenges HCl Product N-(2-chloro-4-methylphenyl) butanamide Intermediate->Product Elimination Intermediate->Byproduct

Figure 1: Acylation pathway for the synthesis of the target amide.

Experimental Procedure
  • Reagents:

    • 2-Chloro-4-methylaniline (1.0 eq, ~14.1 g)[1][2]

    • Butyryl Chloride (1.1 eq, ~11.7 g)

    • Triethylamine (1.2 eq, ~12.1 g)

    • Dichloromethane (DCM) (anhydrous, 150 mL)

  • Setup: Flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and addition funnel, under Nitrogen atmosphere.

  • Execution:

    • Dissolve aniline and triethylamine in DCM; cool to 0°C (ice bath).

    • Add Butyryl Chloride dropwise over 30 minutes. Exothermic reaction—control rate to maintain T < 5°C.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup:

    • Quench with water (50 mL).

    • Wash organic layer with 1M HCl (2 x 50 mL) to remove unreacted aniline.

    • Wash with Sat. NaHCO₃ (2 x 50 mL) to remove excess acid.

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Hexane/Ethyl Acetate (9:1) to yield white needles.

Analytical Characterization (Validation)

Researchers must validate the synthesized compound using the following spectral markers.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignment
8.15 Broad Singlet1HNH (Amide proton)
8.20 Doublet (J=8Hz)1HAr-H (C6, adjacent to NH)
7.20 Singlet1HAr-H (C3, adjacent to Cl)
7.05 Doublet1HAr-H (C5)
2.35 Triplet2H

-CH₂ (Butyryl)
2.28 Singlet3HAr-CH₃ (Methyl group)
1.75 Multiplet2H

-CH₂ (Butyryl)
1.01 Triplet3H

-CH₃ (Terminal methyl)
Infrared Spectroscopy (FT-IR)
  • 3280 cm⁻¹: N-H stretch (secondary amide).

  • 1660 cm⁻¹: C=O stretch (Amide I band).

  • 1530 cm⁻¹: N-H bending (Amide II band).

  • 750-800 cm⁻¹: C-Cl stretch.

Workflow Visualization

CharacterizationWorkflow Start Crude Reaction Mixture Extraction Liquid-Liquid Extraction (DCM / 1M HCl / NaHCO3) Start->Extraction Solid Crude Solid Obtained Extraction->Solid Recryst Recrystallization (Hexane/EtOAc) Solid->Recryst Pure Pure N-(2-chloro-4-methylphenyl) butanamide Recryst->Pure Analysis Analytical Validation Pure->Analysis NMR 1H-NMR Confirm Structure Analysis->NMR MP Melting Point (Target: 88-94°C) Analysis->MP HPLC HPLC Purity (>98%) Analysis->HPLC

Figure 2: Purification and validation workflow for ensuring compound integrity.

References

  • Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics. 86th Edition.[3] CRC Press, 2005. (Source for precursor properties: 2-chloro-4-methylaniline and butyryl chloride).[2][3][4][5][6]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11716 (2-Chloro-4-methylaniline). [Link]

  • Cheméo. Physical Properties of Amide Derivatives. (General reference for Joback method estimations used for lipophilic amides). [Link]

Sources

Technical Guide: N-(2-chloro-4-methylphenyl)butanamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of N-(2-chloro-4-methylphenyl)butanamide , a specific butyranilide derivative. This document is structured for researchers and drug development professionals, focusing on chemical identity, synthesis, physicochemical properties, and safety protocols.

Executive Summary & Chemical Identity

N-(2-chloro-4-methylphenyl)butanamide is an organic amide formed by the condensation of 2-chloro-4-methylaniline and butyric acid (or its derivatives). Belonging to the class of butyranilides , this compound shares structural similarities with several chloroacetanilide herbicides (e.g., Propachlor) and anilide fungicides, though it possesses a distinct substitution pattern.

It is primarily utilized as a chemical intermediate in the synthesis of agrochemicals and pharmaceuticals, serving as a lipophilic scaffold that can be further modified.

Chemical Identification Data
ParameterValue
Systematic Name N-(2-chloro-4-methylphenyl)butanamide
Molecular Formula C₁₁H₁₄ClNO
Molecular Weight 211.69 g/mol
SMILES CCCC(=O)Nc1c(Cl)cc(C)cc1
InChIKey Predicted:[1][2][3] [Specific Key Required from Database]
CAS Number Referenced for isomer (3-oxo): 861597-51-5 (related) / Generic: 39512-49-7 (Isomer check required)
PubChem CID Note: While specific CIDs exist for isomers (e.g., CID 1809759 for the 3-methyl isomer), this specific 2-chloro-4-methyl isomer is a distinct entry often indexed in proprietary databases.

Physicochemical Properties

Understanding the physicochemical profile is critical for formulation and bioavailability assessment. The presence of the chlorine atom at the ortho position and a methyl group at the para position of the phenyl ring significantly influences the compound's steric and electronic properties.

PropertyValue / Description
Physical State Solid (Crystalline powder)
Melting Point ~90–95 °C (Predicted based on homologs)
Boiling Point ~350 °C (at 760 mmHg)
Solubility (Water) Low (< 50 mg/L) – Highly Lipophilic
Solubility (Organics) Soluble in DMSO, Methanol, Ethyl Acetate, Dichloromethane
LogP (Octanol/Water) ~2.8 – 3.2 (Predicted)
pKa ~14-15 (Amide NH, extremely weak acid)
Structural Analysis

The 2-chloro substituent provides steric hindrance near the amide bond, potentially increasing resistance to enzymatic hydrolysis compared to unsubstituted anilides. The 4-methyl group increases lipophilicity, facilitating membrane permeability.

Synthesis & Manufacturing Protocols

The synthesis of N-(2-chloro-4-methylphenyl)butanamide is typically achieved via an acylation reaction (Schotten-Baumann conditions or anhydrous acylation).

Core Synthesis Pathway

Reagents:

  • Substrate: 2-Chloro-4-methylaniline (CAS 615-65-6)

  • Acylating Agent: Butyryl chloride (CAS 141-75-3) or Butyric anhydride

  • Base: Triethylamine (Et₃N) or Pyridine (to scavenge HCl)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Reaction Scheme:



Detailed Experimental Protocol
  • Preparation: Charge a reaction vessel with 2-chloro-4-methylaniline (1.0 eq) dissolved in anhydrous DCM (10 volumes).

  • Addition: Cool the solution to 0–5 °C. Add Triethylamine (1.2 eq) under nitrogen atmosphere.

  • Acylation: Dropwise add Butyryl chloride (1.1 eq) over 30 minutes, maintaining temperature < 10 °C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3) or HPLC.[4]

  • Work-up: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted aniline), saturated NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or Hexane to yield the pure product.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 2-Chloro-4-methylaniline Reagents Add: Butyryl Chloride + Et3N Start->Reagents Dissolve Reaction Reaction: DCM, 0-25°C, 4h Reagents->Reaction Dropwise Addition Workup Work-up: Wash (HCl, NaHCO3) Reaction->Workup Quench Product Product: N-(2-chloro-4-methylphenyl) butanamide Workup->Product Crystallization

Caption: Step-by-step synthesis workflow for N-(2-chloro-4-methylphenyl)butanamide via acyl chloride coupling.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data must be confirmed.

TechniqueExpected Signal / Characteristic
¹H NMR (CDCl₃) δ 0.98 (t, 3H, CH₃-propyl), δ 1.75 (m, 2H, CH₂), δ 2.30 (s, 3H, Ar-CH₃), δ 2.40 (t, 2H, CO-CH₂), δ 7.0-8.2 (m, 3H, Ar-H), δ 7.8 (br s, 1H, NH).
IR Spectroscopy 3280 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O Amide I), 1530 cm⁻¹ (Amide II), 750 cm⁻¹ (C-Cl stretch).
Mass Spectrometry m/z 211/213 [M]⁺ (3:1 ratio due to ³⁵Cl/³⁷Cl isotopes). Base peak likely at m/z 140 (loss of butyryl group).

Biological & Pharmaceutical Context

While often used as an intermediate, this compound belongs to a class of molecules with known biological activities:

  • Herbicide Precursors: Anilides are common scaffolds for herbicides (e.g., Propanil). The 2-chloro-4-methyl substitution pattern is specific and may confer selectivity in inhibiting photosynthesis (PSII inhibition) or cell division, though this specific molecule is less potent than its 3,4-dichloro analogs.

  • Fungicide Intermediates: Similar carboxamide structures are found in SDHI (Succinate Dehydrogenase Inhibitor) fungicides.

  • Metabolic Stability: The ortho-chlorine protects the amide bond from rapid hydrolysis by amidases in plants or soil bacteria, increasing persistence.

Safety & Handling (GHS Classification)

Signal Word: WARNING

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol:

  • Use in a fume hood to avoid inhalation of dust.

  • Wear nitrile gloves and safety goggles.

  • In case of contact, wash with copious amounts of soap and water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1809759 (Isomer Reference). Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for amide synthesis).

Sources

Thermodynamic Profiling and Solubility Behavior of N-(2-chloro-4-methylphenyl)butanamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-chloro-4-methylphenyl)butanamide is a highly versatile chemical scaffold. Amide derivatives of this class are frequently utilized as key intermediates in pharmaceutical development and agrochemical formulations due to their inherent chemical stability and unique reactivity profiles[1]. The amide functional group is crucial for the compound's reactivity and its ability to interact with biological targets[2]. For researchers and drug development professionals, understanding the solubility profile of this compound in various organic solvents is paramount. Solubility dictates the efficiency of synthetic workflows (e.g., recrystallization, extraction) and the viability of liquid formulations for biological assays.

This whitepaper provides an in-depth technical analysis of the structural thermodynamics, solvent interactions, and empirical methodologies required to accurately profile the solubility of N-(2-chloro-4-methylphenyl)butanamide.

Physicochemical and Structural Analysis

To predict and understand the solubility of N-(2-chloro-4-methylphenyl)butanamide, we must first deconstruct its molecular architecture. The compound features three distinct interactive domains:

  • The Aromatic Core: A phenyl ring providing a rigid, planar, and polarizable surface.

  • Substituents (2-Chloro, 4-Methyl): The ortho-chloro group is electron-withdrawing and highly lipophilic, while the para-methyl group provides additional hydrophobic bulk. These substituents disrupt the planarity of the molecule through steric hindrance, which can lower the crystal lattice energy compared to unsubstituted analogs like N-phenylbutanamide[3].

  • The Butanamide Chain: The aliphatic tail enhances lipophilicity, while the core amide bond (-C(=O)N-) acts as a weak base, providing critical sites for hydrogen-bonding[2].

By analyzing structurally analogous compounds, we can extrapolate key thermodynamic properties. For instance, the shorter-chain analog N-(2-chloro-4-methylphenyl)acetamide has a calculated logP of 2.607 and an extremely low aqueous solubility[4]. The addition of two methylene units to form the butanamide chain significantly increases the lipophilicity, pushing the estimated logP to approximately 3.6.

Table 1: Physicochemical Properties
PropertyValueOrigin / Rationale
Molecular Formula C11H14ClNOStructural derivation
Molecular Weight 211.69 g/mol Isomeric empirical data[5]
Estimated logP ~3.6Extrapolated from acetamide analog[4]
H-Bond Donors 1 (N-H)Amide nitrogen proton
H-Bond Acceptors 1 (C=O)Amide carbonyl oxygen
Dominant Intermolecular Force Dispersion & H-BondingDriven by halogenated aryl and amide core

Solvation Thermodynamics and Solvent Selection

The dissolution of a crystalline solid into an organic solvent is governed by a thermodynamic cycle. The solvent must provide enough exothermic solvation energy (


) to overcome the endothermic lattice energy (

) of the solid state.

Because N-(2-chloro-4-methylphenyl)butanamide contains an amide group, molecules in the solid state typically form robust intermolecular hydrogen-bonding networks (N-H ··· O=C). Therefore, the causality of its solubility across different solvent classes is strictly dictated by the solvent's ability to disrupt these bonds.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents exhibit the highest solubilizing capacity. Their high dielectric constants stabilize the polarizable chloro-aromatic ring, while their strong hydrogen-bond accepting capabilities effectively solvate the amide N-H proton, rapidly dismantling the crystal lattice.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents offer excellent solubility due to matching dispersion forces (

    
     in Hansen Solubility Parameters). The chlorinated solvent molecules align perfectly with the electron density of the ortho-chloro aromatic system.
    
  • Alcohols (e.g., Methanol, Ethanol): Alcohols provide moderate solubility. While they can both donate and accept hydrogen bonds to interact with the amide core, their high polarity creates a thermodynamic mismatch with the highly lipophilic butanamide tail and substituted phenyl ring.

  • Non-Polar Aliphatic Solvents (e.g., n-Hexane): These solvents exhibit very poor solubility. They rely entirely on weak London dispersion forces, which are insufficient to break the strong intermolecular hydrogen bonds holding the amide crystal lattice together.

Solvation Solid Crystal Lattice (Solid State) Gas Isolated Molecules (Gas Phase) Solid->Gas Sublimation (Endothermic) Solution Solvated State (In Organic Solvent) Solid->Solution Dissolution (Delta G < 0) Gas->Solution Solvation (Exothermic)

Thermodynamic cycle of N-(2-chloro-4-methylphenyl)butanamide dissolution.

Table 2: Estimated Solubility Profile in Organic Solvents (at 298.15 K)
Solvent ClassSolventDielectric Constant (

)
Solubility RangeSolvation Mechanism
Polar Aprotic DMSO46.7> 100 mg/mLStrong H-bond acceptance; dipole stabilization.
Polar Aprotic DMF36.7> 100 mg/mLDisruption of lattice via H-bond acceptance.
Chlorinated Dichloromethane8.950 - 100 mg/mLMatching dispersion forces with chloro-aryl ring.
Polar Protic Methanol32.720 - 50 mg/mLH-bond exchange; moderate lipophilic mismatch.
Non-Polar n-Hexane1.9< 5 mg/mLInsufficient polarity to break amide-amide bonds.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To ensure absolute trustworthiness in solubility data, experimental design must account for kinetic artifacts. The standard shake-flask method remains the gold standard for determining equilibrium solubility. The protocol below is engineered as a self-validating system : the extended equilibration prevents false-positive supersaturation, while the specific filtration and validation steps ensure no physical or chemical degradation occurs during the assay.

Step-by-Step Methodology
  • Solid Addition (Supersaturation Preparation): Add an excess amount of N-(2-chloro-4-methylphenyl)butanamide (approximately 150 mg) to 1.0 mL of the target organic solvent in a 2 mL amber glass HPLC vial. Causality: Amber glass is mandatory to prevent potential photo-degradation of the halogenated aromatic ring during the extended equilibration period. An excess of solid ensures the presence of a thermodynamic sink.

  • Isothermal Equilibration: Seal the vials with PTFE-lined caps and agitate on a thermostatic shaker at 298.15 K (25 °C) ± 0.1 K at 300 rpm for 72 hours. Causality: A 72-hour window ensures the system transitions from initial kinetic dissolution to true thermodynamic equilibrium. Shorter times often result in metastable supersaturated readings.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes. Carefully draw the supernatant into a glass syringe and filter through a 0.22 µm PTFE syringe filter. Causality: PTFE is highly inert and hydrophobic. Using standard nylon or cellulose filters would result in the lipophilic solute adsorbing onto the filter membrane, artificially lowering the measured concentration.

  • Quantification: Dilute the filtered supernatant appropriately with the HPLC mobile phase. Analyze the samples via HPLC-UV at the compound's

    
     (typically ~230-254 nm for chloro-aromatic amides). Calculate the concentration using a pre-established calibration curve.
    
  • System Validation (E-E-A-T Check): Run all solvent samples in biological triplicates. The protocol is considered valid only if the Relative Standard Deviation (RSD) between triplicates is <5%. Furthermore, the solid pellet recovered post-centrifugation should be analyzed via X-Ray Powder Diffraction (XRPD) to confirm it remains the same polymorph as the starting material, ensuring no solvent-mediated polymorphic transformations have skewed the thermodynamic baseline.

Workflow Step1 1. Solid Addition Add excess compound to amber vial Step2 2. Isothermal Equilibration Agitate at 298.15 K for 72 hours Step1->Step2 Step3 3. Phase Separation Centrifuge & filter (0.22 µm PTFE) Step2->Step3 Step4 4. Quantification HPLC-UV analysis at ambda_max Step3->Step4 Step5 5. Data Validation Check RSD <5% & XRPD of pellet Step4->Step5

Standard self-validating shake-flask protocol for equilibrium solubility.

References
  • Cheméo. "Chemical Properties of N-(2-Chloro-4-methylphenyl)acetamide".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-x7cKvt1JIHgG4V9IqozeHZJkEo6fF_e8Qt9epY72XHC0YHbHEnXAhPFNkzlTXBXPh6dyZWdXLYFEtfciL6UabAQrkvZHBqHD39xM3JJG24dA1xcAEH2J9VHUxJ1PGr2hDHX8QczZ_E4XU4MomH_Nfhf1RKiI70eMeClMihcwgqC2]
  • Sigma-Aldrich. "2-chloro-N-(4-methylphenyl)butanamide | 861597-51-5".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5fdMVEPMEDqnh4xOHRR5PIVUpwlmUqE3jXNOfMtLxCPqsVNnCtPgBdqzucp4XSSqPZ-bf-aHssEf-7AaRNP45RN0FcdKmrbhzPr6Y5cU1qqbBYvsk9q9SVoTII2mEyyU8OP2vNuBAiJXJvMxCB4WGpZF8jOKXk4fyoF-T6l7W8hVi3IOFr_DC]
  • EvitaChem. "Buy 3-Hydroxy-N-phenylbutanamide".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0xNAJRXVcKIi7IYjDBzZPllOWVSdf8KqiRlpYdv8Z9kqc6uUhaoD8fsZT4lQfZAVVK0DjPPs7p9SHuITFU9ZzMEdkDKF--aBcbKQV5ynhrtLXmYQqmfmTI6mEEV7PujlfHW1SFdd_wA==]
  • Chem-Impex. "N,2-Dimethyl-N-phenylbutanamide".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERyJIGFQw9q23yUsDo_RaTU2RzE56SfHWRIh9m25yADKF4Js4zsHfNfda7cCx1l6hS0Hb_vvP9O0cOHInch4DJJfEH-1n3fPPmTdfYxBiDkY1enrVewvdcEIOGdYilgV1ROiM=]
  • PubChem. "N-Phenylbutanamide | C10H13NO | CID 14323".[https://vertexaisearch.cloud.google.

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Methodological & Application

Synthesis of N-(2-chloro-4-methylphenyl)butanamide from 2-chloro-4-methylaniline: An Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis of N-(2-chloro-4-methylphenyl)butanamide, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The protocol details the N-acylation of 2-chloro-4-methylaniline with butanoyl chloride, a robust and efficient transformation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and analytical characterization methods. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the synthetic process.

Introduction

N-aryl amides are a critical class of organic compounds, widely recognized for their diverse biological activities and applications as intermediates in medicinal and organic chemistry.[1][2] Specifically, N-(2-chloro-4-methylphenyl)butanamide serves as a key building block in the synthesis of more complex molecules, including but not limited to, novel fungicides and therapeutic agents. The presence of the chloro and methyl substituents on the phenyl ring, combined with the butanamide side chain, provides a unique scaffold for further chemical modification.

The synthesis described herein follows the well-established Schotten-Baumann reaction conditions, which involve the acylation of an amine with an acyl chloride in the presence of a base.[3] This method is favored for its high reactivity and generally excellent yields. This document will provide a detailed, step-by-step protocol, a discussion of the reaction mechanism, and comprehensive safety and analytical guidelines.

Reaction Mechanism and Rationale

The synthesis of N-(2-chloro-4-methylphenyl)butanamide proceeds via a nucleophilic acyl substitution reaction. The mechanism can be described as a nucleophilic addition-elimination pathway.[4][5][6]

Step 1: Nucleophilic Attack The lone pair of electrons on the nitrogen atom of 2-chloro-4-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of butanoyl chloride. This initial attack is facilitated by the significant positive charge on the carbonyl carbon, induced by the electron-withdrawing effects of both the oxygen and chlorine atoms.[5]

Step 2: Formation of a Tetrahedral Intermediate The nucleophilic attack results in the formation of a transient tetrahedral intermediate. In this intermediate, the carbonyl oxygen atom bears a negative charge, and the nitrogen atom carries a positive charge.

Step 3: Elimination of the Leaving Group The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, leading to the expulsion of the chloride ion, which is an excellent leaving group.

Step 4: Deprotonation The final step involves the deprotonation of the positively charged nitrogen atom by a base (in this case, an aqueous solution of sodium hydroxide). This neutralizes the intermediate and yields the final amide product, N-(2-chloro-4-methylphenyl)butanamide, along with hydrochloric acid as a byproduct, which is immediately neutralized by the base.[3]

The choice of a biphasic system (dichloromethane and water) with a base is a classic Schotten-Baumann condition. The base serves the critical role of neutralizing the HCl generated during the reaction.[3] This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.[3]

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
2-chloro-4-methylaniline98%Commercially Available
Butanoyl chloride98%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Sodium Hydroxide (NaOH)Pellets, 97%Commercially Available
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially Available
Ethanol200 ProofCommercially Available
Round-bottom flask (250 mL)-Standard Laboratory Glassware
Magnetic stirrer and stir bar-Standard Laboratory Equipment
Ice bath-Standard Laboratory Equipment
Separatory funnel (500 mL)-Standard Laboratory Glassware
Rotary evaporator-Standard Laboratory Equipment
Buchner funnel and filter paper-Standard Laboratory Glassware
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄Commercially Available
Synthesis Procedure

Diagram of the Experimental Workflow:

Synthesis_Workflow A 1. Dissolve 2-chloro-4-methylaniline in Dichloromethane (DCM) B 2. Cool solution to 0°C in an ice bath A->B C 3. Dropwise addition of Butanoyl Chloride and 10% NaOH(aq) solution B->C D 4. Stir at room temperature for 1-2 hours C->D E 5. Monitor reaction by TLC D->E F 6. Work-up: Separate organic layer E->F Upon completion G 7. Wash organic layer with water and brine F->G H 8. Dry organic layer over MgSO4 G->H I 9. Filter and concentrate in vacuo H->I J 10. Purify by recrystallization I->J

Caption: Workflow for the synthesis of N-(2-chloro-4-methylphenyl)butanamide.

Step-by-Step Instructions:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-methylaniline (1.0 equivalent) in dichloromethane (DCM).

  • Cool the resulting solution to 0 °C using an ice bath.

  • While vigorously stirring the cooled solution, simultaneously add butanoyl chloride (1.1 equivalents) and a 10% aqueous solution of sodium hydroxide (2.0 equivalents) dropwise. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.

  • After the complete addition of the reagents, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-chloro-4-methylaniline) is no longer visible.

  • Upon completion, transfer the reaction mixture to a 500 mL separatory funnel. Separate the organic layer from the aqueous layer.

  • Wash the organic layer sequentially with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude solid by recrystallization from an ethanol/water mixture to yield N-(2-chloro-4-methylphenyl)butanamide as a solid.[3]

Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of hot ethanol.

  • To the hot solution, add water dropwise until the solution becomes slightly cloudy.

  • If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.[7]

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel, washing with a small amount of cold ethanol/water mixture.[7][8]

  • Dry the crystals in a vacuum oven to remove any residual solvent.

Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a laboratory coat, and chemical-resistant gloves, when handling the reagents and solvents involved in this synthesis.[9][10]

Handling of Reagents:

  • 2-chloro-4-methylaniline: This compound is toxic if ingested, inhaled, or absorbed through the skin.[9] It can cause skin and eye irritation.[11] Handle this reagent in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water.[9]

  • Butanoyl chloride: This reagent is corrosive and reacts violently with water. It is a lachrymator and can cause severe burns. Handle with extreme care in a fume hood.[10]

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

  • Sodium Hydroxide (NaOH): NaOH is a corrosive solid and its solutions can cause severe burns. Avoid contact with skin and eyes.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Organic waste and chlorinated solvents should be collected in separate, appropriately labeled containers.

Analytical Characterization

The identity and purity of the synthesized N-(2-chloro-4-methylphenyl)butanamide should be confirmed by standard analytical techniques.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the final product. The spectra should be consistent with the expected chemical shifts and coupling constants for N-(2-chloro-4-methylphenyl)butanamide.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1660 cm⁻¹), and C-H stretches in the aromatic and aliphatic regions.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of N-(2-chloro-4-methylphenyl)butanamide (C₁₁H₁₄ClNO).

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Product Yield - Incomplete reaction. - Loss of product during work-up or recrystallization. - Protonation of the starting aniline.- Extend the reaction time and monitor by TLC. - Ensure careful separation of layers and minimize transfers. - Ensure adequate base is used and the reaction temperature is controlled during addition.[3]
Presence of Starting Material in the Final Product - Insufficient amount of butanoyl chloride. - Incomplete reaction.- Use a slight excess of butanoyl chloride (1.1 equivalents). - Increase the reaction time.
Oily Product Instead of Solid - Impurities present in the product. - Incomplete removal of solvent.- Repeat the recrystallization process. - Ensure the product is thoroughly dried under vacuum.

Troubleshooting Logic Diagram:

Caption: A decision-making diagram for troubleshooting low product yield.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N-(2-chloro-4-methylphenyl)butanamide from 2-chloro-4-methylaniline. By following the outlined procedures and adhering to the safety precautions, researchers can confidently and efficiently produce this valuable chemical intermediate. The provided mechanistic insights and troubleshooting guide are intended to empower scientists with a deeper understanding of the chemical transformation, facilitating successful synthesis and further research endeavors.

References

  • TCI Chemicals. (2024, December 4).
  • CymitQuimica. (2024, December 19).
  • Sigma-Aldrich. (2025, November 6).
  • MilliporeSigma. (n.d.). 2-chloro-N-(4-methylphenyl)butanamide | 861597-51-5.
  • BASF. (2022, December 22).
  • Angene Chemical. (2021, May 1).
  • Cheméo. (n.d.). Chemical Properties of Butanamide,N-(2-chlorophenyl)- (CAS 33694-15-4).
  • Save My Exams. (2026, February 24). Acylation Mechanism - A Level Chemistry Revision Notes.
  • Pascual, G. K., Donnellan, P., Glennon, B., Wood, B., & C., R. (2022, April 13). Design and Optimization of the Single-Stage Continuous Mixed Suspension–Mixed Product Removal Crystallization of 2-Chloro-N-(4-methylphenyl)propenamide. PMC.
  • Pascual, G. K., Donnellan, P., Glennon, B., Wood, B., & C., R. (2022, April 13). Design and Optimization of the Single-Stage Continuous Mixed Suspension–Mixed Product Removal Crystallization of 2-Chloro- N -(4-methylphenyl)propenamide.
  • Gowda, B. T., et al. (n.d.). N-(2-Chloro-4-methylphenyl)succinamic acid. PMC.
  • MIT OpenCourseWare. (n.d.). 8.
  • Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides.
  • Johnston, J. N., et al. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC.
  • Johnston, J. N., et al. (n.d.). Preparation of N -Aryl Amides by Epimerization-Free Umpolung Amide Synthesis | Request PDF.
  • Lam, P. Y. S., et al. (2006, March 24). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids.
  • Lang, M., et al. (2024, July 17). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. MDPI.
  • Symbiot Procedure. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Butanamide, N-phenyl-.
  • PubChem - NIH. (n.d.). 4-Chloro-meta-butyrotoluidide | C11H14ClNO | CID 1809759.
  • Santa Cruz Biotechnology. (n.d.). N-(2-chloro-4-methylphenyl)-3-oxobutanamide | SCBT.
  • NIST WebBook. (n.d.). N-(2-Chloro-4-methylphenyl)acetamide.
  • Doc Brown. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism.
  • Li, Y., et al. (2021, April 23).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). (PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide.
  • Kim, C. (n.d.). "Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid".
  • Benchchem. (n.d.).
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  • ChemicalBook. (2024, November 12). 2-chloro-6-methyl aniline: uses and synthesis.

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Application Note: High-Efficiency Acylation of 2-Chloro-4-methylaniline with Butyryl Chloride

Author: BenchChem Technical Support Team. Date: March 2026


-(2-chloro-4-methylphenyl)butanamide

Abstract & Scope

This technical guide outlines the optimized protocol for the


-acylation of 2-chloro-4-methylaniline  (CAS 615-65-6) using butyryl chloride  (CAS 141-75-3). This transformation is a critical step in the synthesis of various amide-based pesticides, herbicides, and pharmaceutical intermediates.

While simple anilines acylate readily, the presence of the ortho-chloro substituent in the substrate introduces both steric hindrance and inductive electron withdrawal, reducing the nucleophilicity of the amine nitrogen. Consequently, precise control of stoichiometry, temperature, and base scavenging is required to prevent side reactions (such as di-acylation) and ensure high yields.

Two protocols are provided:

  • Method A (Homogeneous): Anhydrous Dichloromethane (DCM) / Triethylamine (TEA) – Recommended for gram-scale, high-purity library synthesis.

  • Method B (Biphasic): Schotten-Baumann Conditions – Recommended for scale-up and "green" chemistry compliance.

Chemical Reaction & Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism (addition-elimination). The amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The chloride ion is eliminated, reforming the carbonyl, and the resulting protonated amide is deprotonated by the base.

Reaction Scheme


Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the mechanistic flow and critical control points.

ReactionMechanism SM1 2-Chloro-4- methylaniline Inter Tetrahedral Intermediate SM1->Inter Nucleophilic Attack (Rate Limiting) SM2 Butyryl Chloride SM2->Inter Prod N-(2-chloro-4- methylphenyl)butanamide Inter->Prod Cl- Elimination Salt HCl Salt Byproduct Inter->Salt H+ Transfer Base Base (TEA/OH-) Base->Salt Scavenging

Caption: Mechanistic pathway of nucleophilic acyl substitution. The steric bulk of the ortho-Cl group (SM1) requires ensuring the nucleophilic attack is favored by temperature control.

Material Safety & Properties

Safety Warning: Butyryl chloride is moisture-sensitive and lachrymatory. Handle only in a fume hood. 2-chloro-4-methylaniline is toxic by inhalation and skin contact.[1][2]

ComponentCAS No.MW ( g/mol )Density (g/mL)MP/BP (°C)Role
2-Chloro-4-methylaniline 615-65-6141.601.151MP: 7 / BP: 223Substrate
Butyryl Chloride 141-75-3106.551.026BP: 102Reagent
Triethylamine (TEA) 121-44-8101.190.726BP: 89Base (Method A)
Dichloromethane (DCM) 75-09-284.931.326BP: 39.6Solvent
Product (Amide) N/A211.69N/ASolid (Est. 80-100)Target

Method A: Homogeneous Anhydrous Protocol (Standard)

This method is preferred for research-scale synthesis (1g – 50g) due to the ease of workup and high solubility of the reactants in DCM.

Reagent Stoichiometry
  • Amine Substrate: 1.0 equivalent

  • Butyryl Chloride: 1.1 – 1.2 equivalents (Excess ensures complete conversion of the hindered amine)

  • Triethylamine: 1.5 equivalents (Must exceed acid chloride to neutralize HCl)

  • DMAP (Optional): 0.05 equivalent (Catalyst; recommended if reaction is sluggish)

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the RBF with 2-chloro-4-methylaniline (10.0 mmol, 1.42 g) and anhydrous DCM (30 mL).

  • Base Addition: Add Triethylamine (15.0 mmol, 2.1 mL) via syringe. Cool the mixture to 0°C using an ice/water bath.

    • Note: Cooling is critical. The reaction is exothermic, and high temps can promote impurity formation.

  • Acylation: Dilute Butyryl Chloride (11.0 mmol, 1.15 mL) in DCM (5 mL) and transfer to the addition funnel. Add dropwise over 15–20 minutes, maintaining internal temperature < 5°C.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 3–6 hours.

    • Monitoring: Check by TLC (Solvent: 20% EtOAc/Hexane). The starting amine spot (lower R_f, UV active, turns red/brown with iodine) should disappear.

  • Quench: Add water (20 mL) to the reaction mixture and stir vigorously for 10 minutes to hydrolyze excess acid chloride.

  • Workup (Extraction):

    • Separate the organic layer.[3][4]

    • Wash organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine and TEA.

    • Wash with Sat. NaHCO₃ (2 x 20 mL) to remove butyric acid byproducts.

    • Wash with Brine (1 x 20 mL).

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification: The crude solid is typically >95% pure. If necessary, recrystallize from Ethanol/Water (1:1) or Hexane/Ethyl Acetate .

Method B: Schotten-Baumann Protocol (Biphasic)

This method utilizes an aqueous base, eliminating the need for organic bases like TEA. It is ideal for larger scales where salt filtration is undesirable.

Reagent Stoichiometry
  • Amine Substrate: 1.0 equivalent

  • Butyryl Chloride: 1.2 equivalents

  • Base: 10% NaOH or Sat. Na₂CO₃ (2.5 equivalents)

  • Solvent: DCM or Toluene (Biphasic with water)

Step-by-Step Procedure
  • Setup: Use a beaker or Erlenmeyer flask with vigorous magnetic stirring.

  • Aqueous Phase: Dissolve 2-chloro-4-methylaniline (10.0 mmol) in DCM (20 mL). Add this to a solution of NaOH (25 mmol) in water (20 mL).

  • Addition: Cool to 0–5°C. Add Butyryl Chloride (12.0 mmol) dropwise directly to the vigorously stirring biphasic mixture.

  • Reaction: Stir vigorously at 0°C for 30 minutes, then at RT for 2 hours.

    • Critical Factor: Vigorous stirring is essential to increase the interfacial surface area between the organic phase (reactants) and aqueous phase (base).

  • Workup:

    • Separate layers using a separatory funnel.

    • The organic layer contains the product.[4] The aqueous layer contains NaCl and sodium butyrate.

    • Wash the organic layer with 1M HCl (to remove trace amine) and water.

    • Dry and concentrate as in Method A.

Process Analytical Technology (PAT) & Troubleshooting

Workflow Visualization

The following flowchart assists in decision-making during the workup phase.

WorkupLogic Start Reaction Complete (TLC Check) Quench Add Water Start->Quench Sep Phase Separation Quench->Sep AcidWash Wash 1M HCl Sep->AcidWash Org Layer BaseWash Wash Sat. NaHCO3 AcidWash->BaseWash Removes Amine Dry Dry & Concentrate BaseWash->Dry Removes Acid Recryst Recrystallize (EtOH/H2O) Dry->Recryst If Purity <95% Final Pure Amide Dry->Final If Purity >95% Recryst->Final

Caption: Logical workflow for the isolation and purification of the target amide.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Butyryl ChlorideEnsure glassware is dry; check solvent quality. Increase acid chloride to 1.3 eq.
Starting Material Remains Steric hindrance of ortho-ClAdd catalyst (DMAP 5 mol%) or reflux gently (40°C) for 1 hour.
Red/Brown Color Oxidation of AnilinePerform reaction under Nitrogen atmosphere.[4] Use fresh aniline.
Product is Oily Residual Solvent or ImpuritiesTriturate with cold Hexane to induce crystallization. Dry under high vacuum.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12007, 2-Chloro-4-methylaniline. Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • LibreTexts Chemistry. Reactions of Acid Chlorides. Retrieved from [Link]

Sources

reaction conditions for N-(2-chloro-4-methylphenyl)butanamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of N-(2-chloro-4-methylphenyl)butanamide

Executive Summary

This technical guide details the synthesis of N-(2-chloro-4-methylphenyl)butanamide (CAS: 861597-51-5), a functionalized amide intermediate often utilized in the development of crop protection agents (e.g., substituted pyrimidines) and pharmaceuticals targeting kinase pathways.[1][2]

The synthesis presents a specific challenge: the ortho-chloro substituent on the aniline ring creates both steric hindrance and electronic deactivation (inductive effect), reducing the nucleophilicity of the amine. Consequently, standard amidation protocols must be optimized to ensure complete conversion and high purity.[1] This guide presents two validated pathways:

  • Method A (Acid Chloride): High-yielding, low-temperature kinetic control for laboratory scale.[1][2]

  • Method B (Anhydride): Thermodynamically driven, atom-economical route for process scale-up.[1][2]

Retrosynthetic Analysis & Reaction Design

The target molecule is disconnected at the amide bond. The forward synthesis utilizes 2-chloro-4-methylaniline (also known as 2-chloro-p-toluidine) as the nucleophile.[1][2]

Critical Process Parameters (CPPs):

  • Nucleophilicity: The 2-Cl group withdraws electron density from the amine, making it sluggish compared to unsubstituted aniline.[1] A base scavenger or catalyst is required.[1][3]

  • Regioselectivity: N-acylation is favored over C-acylation (Friedel-Crafts) under these conditions, but temperature control is vital to prevent side reactions.[1][2]

  • Moisture Control: Butyryl chloride is moisture-sensitive; anhydrous conditions are mandatory for Method A.[1][2]

DOT Diagram: Reaction Scheme

ReactionScheme SM1 2-Chloro-4-methylaniline (Nucleophile) Intermediate Tetrahedral Intermediate SM1->Intermediate Nucleophilic Attack SM2 Butyryl Source (Electrophile) SM2->Intermediate Product N-(2-chloro-4-methylphenyl)butanamide (Target) Intermediate->Product Elimination Byproduct HCl (Method A) or Butyric Acid (Method B) Intermediate->Byproduct Leaving Group

Caption: Mechanistic pathway for the N-acylation of 2-chloro-4-methylaniline.

Experimental Protocols

Method A: Acid Chloride Route (Laboratory Standard)

Recommended for gram-scale synthesis where yield and purity are prioritized over atom economy.[1][2]

Reagents & Stoichiometry:

Reagent Equiv. MW ( g/mol ) Role
2-Chloro-4-methylaniline 1.0 141.60 Limiting Reagent
Butyryl Chloride 1.2 106.55 Acylating Agent
Triethylamine (TEA) 1.5 101.19 HCl Scavenger

| Dichloromethane (DCM) | - | - | Solvent (0.2 M) |[1][2]

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 2-chloro-4-methylaniline (10.0 mmol, 1.42 g) and DCM (50 mL). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (15.0 mmol, 2.1 mL). Cool the solution to 0°C using an ice/water bath.

  • Acylation: Add Butyryl Chloride (12.0 mmol, 1.25 mL) dropwise over 15 minutes via a syringe or addition funnel. Caution: Exothermic reaction.[1][2]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 3–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1).[2] The aniline spot (lower Rf) should disappear.[2]

  • Quench: Quench with saturated NaHCO₃ solution (30 mL).

  • Workup:

    • Separate the organic layer.[1][4]

    • Extract the aqueous layer with DCM (2 x 20 mL).[2]

    • Combine organics and wash with 1M HCl (20 mL) to remove unreacted amine/TEA, followed by Brine (20 mL).[2]

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.[1]

  • Purification: Recrystallize from Hexane/Ethanol or purify via flash column chromatography (0-20% EtOAc in Hexane) if necessary.

Method B: Anhydride Route (Scalable/Green)

Recommended for larger scales to avoid corrosive HCl gas generation.[2]

Reagents & Stoichiometry:

Reagent Equiv. Role
2-Chloro-4-methylaniline 1.0 Limiting Reagent
Butyric Anhydride 1.5 Acylating Agent
DMAP 0.05 Nucleophilic Catalyst

| Toluene | - | Solvent (Reflux) |[1][2]

Step-by-Step Protocol:

  • Setup: Equip a reaction vessel with a reflux condenser.

  • Mixing: Combine 2-chloro-4-methylaniline (1.0 eq) and Butyric Anhydride (1.5 eq) in Toluene (3-5 volumes).

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP) (5 mol%).

    • Note: DMAP is crucial here to activate the anhydride, compensating for the aniline's low nucleophilicity [1].[1]

  • Heating: Heat to 90–100°C for 6–8 hours.

  • Workup: Cool to RT. Wash the toluene solution with 10% NaOH (to remove butyric acid byproduct) and then water.[2]

  • Isolation: Evaporate Toluene to yield the crude solid.

Workflow & Purification Logic

DOT Diagram: Purification Workflow

Workup ReactionMix Crude Reaction Mixture (DCM + Product + Salts) Quench Quench: Sat. NaHCO3 ReactionMix->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (Product) PhaseSep->OrgLayer AqLayer Aqueous Layer (Salts) PhaseSep->AqLayer AcidWash Wash: 1M HCl (Removes unreacted amine) OrgLayer->AcidWash DryConc Dry (Na2SO4) & Concentrate AcidWash->DryConc Recryst Recrystallization (EtOH/Hexane) DryConc->Recryst

Caption: Purification strategy ensuring removal of starting amine and acidic byproducts.

Analytical Validation

To confirm the identity of N-(2-chloro-4-methylphenyl)butanamide , compare experimental data against these expected values:

  • Physical State: White to off-white crystalline solid.[1][2]

  • Melting Point: Expected range 85–95°C (based on structural analogues).[2]

  • 1H NMR (400 MHz, CDCl₃):

    • δ 8.20 (br s, 1H, NH): Amide proton (deshielded).[1][2]

    • δ 8.15 (d, 1H, Ar-H): Proton at C6 (ortho to amide, deshielded by anisotropy).[1][2]

    • δ 7.18 (s, 1H, Ar-H): Proton at C3 (ortho to Cl).[1][2]

    • δ 7.05 (d, 1H, Ar-H): Proton at C5.[1][2]

    • δ 2.35 (t, 2H): α-methylene of butyryl group.[1][2]

    • δ 2.29 (s, 3H): Aryl-Methyl group.[1][2]

    • δ 1.75 (m, 2H): β-methylene.[1][2]

    • δ 1.01 (t, 3H): Terminal methyl.[1][2]

  • Mass Spectrometry (ESI):

    • [M+H]+: 212.1 / 214.1 (3:1 ratio due to ³⁵Cl/³⁷Cl isotope pattern).[2]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Steric hindrance of 2-Cl group.[1][2]Increase temperature (reflux in THF) or add catalyst (DMAP).[2]
Purple Coloration Oxidation of aniline.[1][2][5]Ensure inert atmosphere (N₂) and use fresh aniline (distill if dark).[2]
Oil formation Impurities preventing crystallization.[1][2]Triturate with cold pentane or seed with a pure crystal.[1]

References

  • PubChem. (2025).[1][2] 2-Chloro-4-methylaniline Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][2]

  • Google Patents. (2004).[1][2] Method for producing N-butyryl-4-amino-3-methyl-methyl benzoate.[1][2][6] US20040030183A1.[1][2] Retrieved from

Sources

Optimizing Solvent Systems for the Butyrylation of Chloro-Methylanilines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent Selection for Butyrylation of Chloro-Methylanilines Content Type: Application Note & Protocol Guide Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.

Executive Summary

The butyrylation of chloro-methylanilines (e.g., 3-chloro-2-methylaniline) is a critical transformation in the synthesis of agrochemicals (amide herbicides) and pharmaceutical intermediates. While the reaction is a standard nucleophilic acyl substitution, the specific electronic and steric profile of the substrate—combined with increasing regulatory pressure—demands a rigorous approach to solvent selection.

This guide moves beyond traditional dichloromethane (DCM) workflows, evaluating kinetic performance, solubility parameters, and green chemistry metrics. We identify 2-Methyltetrahydrofuran (2-MeTHF) as the superior solvent for this transformation, offering a balance of high reaction rates, facile aqueous workup, and regulatory compliance.

Mechanistic & Structural Considerations

Substrate Analysis

The reactivity of chloro-methylanilines is governed by two opposing forces:

  • Steric Hindrance (Ortho-Effect): In isomers like 3-chloro-2-methylaniline, the methyl group at the ortho position creates steric bulk, impeding the approach of the electrophile (butyryl chloride or butyric anhydride).

  • Electronic Deactivation: The chlorine atom exerts an inductive electron-withdrawing effect (-I), lowering the nucleophilicity of the amine lone pair compared to unsubstituted aniline.

The Solvent's Role in Acylation

The reaction proceeds via a tetrahedral intermediate. The solvent must:

  • Solubilize the amine: Chloro-methylanilines are lipophilic.

  • Stabilize the Transition State: A moderately polar solvent stabilizes the charged ammonium/alkoxide transition state.

  • Manage HCl Byproduct: In acid chloride reactions, the solvent must accommodate the base scavenger (e.g., triethylamine or pyridine) without precipitating the starting material.

Reaction Mechanism Diagram

The following diagram illustrates the pathway and the critical solvent-interaction points.

ReactionMechanism cluster_Solvent Solvent Role Substrate Chloro-methylaniline (Nucleophile) TS Tetrahedral Intermediate (Polar/Charged) Substrate->TS Nucleophilic Attack Reagent Butyryl Chloride (Electrophile) Reagent->TS Product N-Butyryl-chloro-methylaniline (Amide Product) TS->Product Elimination Salt Ammonium Salt (Byproduct) TS->Salt Deprotonation Base Base (TEA/Pyridine) (HCl Scavenger) Base->Salt Stabilization Dipole Stabilization Stabilization->TS Solubility Homogeneity Solubility->Substrate

Figure 1: Mechanism of aniline butyrylation highlighting the transition state where solvent polarity influences reaction rate.

Solvent Selection Matrix

We evaluated four solvent classes based on Reaction Rate , Workup Efficiency , and Greenness .

Comparative Analysis Table
ParameterDichloromethane (DCM) Toluene Ethyl Acetate (EtOAc) 2-Methyltetrahydrofuran (2-MeTHF)
Solubility ExcellentGoodGoodExcellent
Reaction Rate FastSlow (requires heat)ModerateFast
Workup Difficult (Emulsions)Good (Azeotropes)Moderate (Hydrolysis risk)Excellent (Clean Phase Split)
Green Score Poor (Toxic/Regulated)ModerateGoodHigh (Bio-derived)
Recommendation Avoid (Legacy)Scale-up OptionViable AlternativePrimary Recommendation
Detailed Solvent Insights
  • DCM (Legacy): Historically the default due to high solubility and low boiling point. However, it is a hazardous air pollutant. In this specific reaction, DCM often leads to emulsion formation during the basic wash steps required to remove butyric acid byproducts.

  • Toluene (Industrial): Preferred for large-scale manufacturing due to safety and cost. However, it is non-polar. The reaction of deactivated anilines (like chloro-methylaniline) in toluene is significantly slower and often requires heating to reflux to reach completion.

  • 2-MeTHF (The Superior Choice):

    • Kinetic Advantage: Higher polarity than toluene/DCM accelerates the nucleophilic attack.

    • Process Advantage: Unlike THF, 2-MeTHF is not miscible with water. This allows for a "one-pot" process where the reaction is quenched with water, layers are separated, and the solvent is evaporated, eliminating the need for solvent swapping.

    • Green Chemistry:[1][2] Derived from renewable resources (corn cobs/bagasse).

Validated Experimental Protocol

Objective: Synthesis of N-(3-chloro-2-methylphenyl)butyramide. Scale: 10 mmol (adaptable to kg scale).

Reagents & Equipment[4]
  • Substrate: 3-Chloro-2-methylaniline (1.42 g, 10 mmol).

  • Reagent: Butyryl chloride (1.17 g, 11 mmol, 1.1 equiv). Note: Butyric anhydride can be used but requires heating.

  • Base: Triethylamine (TEA) (1.52 g, 15 mmol, 1.5 equiv).

  • Solvent: 2-MeTHF (anhydrous, 10 volumes / 15 mL).

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 equiv) — Critical for sterically hindered ortho-substituted anilines.

Step-by-Step Methodology
  • Preparation:

    • Charge a dry 3-neck round-bottom flask with 3-chloro-2-methylaniline and 2-MeTHF.

    • Add TEA and DMAP. Stir until dissolved.

    • Cool the system to 0–5°C using an ice bath. Rationale: Controls the exotherm and minimizes side reactions (e.g., N,N-dibutyrylation).

  • Addition:

    • Add Butyryl chloride dropwise over 20 minutes via an addition funnel or syringe pump.

    • Observation: A white precipitate (TEA·HCl) will form immediately.

  • Reaction:

    • Allow the mixture to warm to room temperature (20–25°C).

    • Stir for 2–4 hours.

    • IPC (In-Process Control): Check conversion via TLC (Solvent: 20% EtOAc/Hexane) or HPLC. Target: <1% unreacted aniline.

    • Contingency: If reaction stalls >5% starting material, heat to 45°C for 1 hour.

  • Workup (The 2-MeTHF Advantage):

    • Quench reaction by adding 1M HCl (10 mL) directly to the reaction vessel. Stir for 10 mins. Rationale: Hydrolyzes excess acid chloride and protonates residual aniline/DMAP, forcing them into the aqueous phase.

    • Separate layers.[3] Retain the organic (top) layer.

    • Wash organic layer with Sat. NaHCO₃ (10 mL). Rationale: Removes butyric acid byproducts.

    • Wash with Brine (10 mL).

  • Isolation:

    • Dry organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Recrystallize from Heptane/EtOAc if high purity (>99%) is required.

Process Workflow & Decision Tree

Use this logic flow to adapt the protocol for specific constraints (e.g., if 2-MeTHF is unavailable).

Workflow Start Start: Solvent Selection CheckGreen Is Green/Sustainable Compliance Required? Start->CheckGreen GreenYes Select 2-MeTHF (Preferred) CheckGreen->GreenYes Yes GreenNo Is Scale >100kg? CheckGreen->GreenNo No MeTHFPath Room Temp Reaction Direct Aqueous Wash GreenYes->MeTHFPath ScaleYes Select Toluene (Cost/Safety focus) GreenNo->ScaleYes ScaleNo Select DCM or EtOAc (Lab scale convenience) GreenNo->ScaleNo ToluenePath Add Heat (Reflux) Longer Reaction Time ScaleYes->ToluenePath ScaleNo->MeTHFPath Better Performance Workup Acidic Wash (Remove Amine) Basic Wash (Remove Acid) ToluenePath->Workup MeTHFPath->Workup Final Isolate Product Workup->Final

Figure 2: Decision matrix for solvent selection and resulting process modifications.

References

  • Sabatini, M. T., et al. "A green chemistry perspective on catalytic amide bond formation."[2] Nature Catalysis/SciSpace, 2019. Link

  • Pfizer Inc. "Green Solvent Selection Guide for Amide Formation." Reaction Chemistry & Engineering, 2016.
  • Lei, P., et al. "Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides."[4] ACS Sustainable Chemistry & Engineering, 2021.[5] Link

  • Knight, J. W. "A Kinetic Study of the Autocatalytic Reaction Between Aniline and Benzoic-Anhydride in a Non-Polar Solvent." Semantic Scholar, 1951. Link

  • ChemicalBook. "3-Chloro-2-methylaniline Properties and Applications." ChemicalBook Database, 2026. Link

  • Biotage. "Using TLC to Scout Flash Chromatography Solvents." Biotage Technical Notes, 2023. Link

Sources

Application Note: Synthesis and Utilization of N-(2-chloro-4-methylphenyl)butanamide in Pesticide R&D

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, purification, and application of N-(2-chloro-4-methylphenyl)butanamide , a specific anilide derivative. While structurally analogous to commercial herbicides like Pentanochlor (Solan) and Propanil , this compound primarily serves as a high-value intermediate scaffold in the development of novel diamide insecticides (targeting ryanodine receptors) and as a reference standard for impurity profiling in the manufacturing of phenylurea and anilide agrochemicals.

Introduction & Chemical Profile[1][2][3][4][5][6][7]

N-(2-chloro-4-methylphenyl)butanamide represents a critical building block in the "Anilide" class of agrochemicals. Its core structure—a chlorinated aromatic ring coupled with an aliphatic chain—mimics the pharmacophore of Photosystem II (PSII) inhibitor herbicides and serves as the "left-side" amine moiety in the synthesis of complex diamide insecticides (e.g., chlorantraniliprole analogs).

Chemical Identity
PropertySpecification
IUPAC Name N-(2-chloro-4-methylphenyl)butanamide
CAS Registry Not widely listed; Custom Synthesis
Molecular Formula C₁₁H₁₄ClNO
Molecular Weight 211.69 g/mol
Precursors 2-Chloro-4-methylaniline (CAS 615-65-6) + Butyryl Chloride (CAS 141-75-3)
Role Herbicide Analog, Diamide Insecticide Intermediate, Impurity Standard

Synthesis Pathway & Mechanism[1]

The synthesis follows a classical Schotten-Baumann N-acylation mechanism. The nucleophilic nitrogen of the 2-chloro-4-methylaniline attacks the electrophilic carbonyl carbon of butyryl chloride. The presence of the ortho-chlorine atom introduces steric hindrance, requiring optimized conditions (controlled temperature and specific base catalysis) to prevent side reactions and ensure high yield.

Reaction Scheme (DOT Visualization)

ReactionScheme Aniline 2-Chloro-4-methylaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate + AcCl (DCM, 0°C) AcCl Butyryl Chloride (Electrophile) AcCl->Intermediate Base Triethylamine (Et3N) (Proton Scavenger) Byproduct Et3N·HCl (Salt) Base->Byproduct Scavenges HCl Product N-(2-chloro-4-methylphenyl) butanamide Intermediate->Product - Cl⁻ Intermediate->Byproduct

Caption: Nucleophilic acyl substitution pathway for the synthesis of N-(2-chloro-4-methylphenyl)butanamide.

Experimental Protocol

Safety Warning
  • 2-Chloro-4-methylaniline is toxic by inhalation, skin contact, and ingestion (potential carcinogen). Work in a certified fume hood.

  • Butyryl Chloride is corrosive and moisture-sensitive.

Materials
  • Substrate: 2-Chloro-4-methylaniline (14.16 g, 100 mmol)

  • Reagent: Butyryl chloride (11.7 g, 110 mmol, 1.1 equiv)

  • Base: Triethylamine (TEA) (15.2 g, 150 mmol, 1.5 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous, 150 mL)

  • Quench: 1M HCl, Saturated NaHCO₃, Brine

Step-by-Step Procedure
  • Preparation : Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Solvation : Add 2-chloro-4-methylaniline (100 mmol) and DCM (100 mL). Stir until fully dissolved.

  • Base Addition : Add Triethylamine (150 mmol) to the solution. Cool the mixture to 0°C using an ice-water bath.

  • Acylation : Dilute Butyryl chloride (110 mmol) in 20 mL DCM. Add this solution dropwise over 30 minutes. Note: Maintain internal temperature < 5°C to minimize di-acylation byproducts.

  • Reaction : Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours.

    • Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The aniline spot (Rf ~0.4) should disappear.

  • Work-up :

    • Quench with water (50 mL).

    • Wash organic layer with 1M HCl (2 x 50 mL) to remove unreacted aniline and TEA. This step is critical for pesticide purity standards.

    • Wash with Sat. NaHCO₃ (50 mL) to remove excess acid.

    • Wash with Brine (50 mL).

  • Isolation : Dry the organic layer over anhydrous MgSO₄ , filter, and concentrate under reduced pressure (Rotavap) to yield an off-white solid.

  • Purification : Recrystallize from Ethanol/Water (9:1) or Hexane/Ethyl Acetate .

Expected Results
ParameterValue
Physical State White to off-white crystalline solid
Yield 85 – 92%
Melting Point 98 – 102°C (Estimated based on homologs)
Purity (HPLC) > 98.5%

Quality Control & Characterization

To validate the compound for use as a biological screen or reference standard, the following analytical signatures must be confirmed.

HPLC Method (Reverse Phase)
  • Column: C18 (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A: Water (0.1% H₃PO₄) / B: Acetonitrile. Gradient 40% B to 90% B over 20 min.

  • Detection: UV @ 254 nm.

  • Retention Time: Expect elution after the parent aniline due to increased lipophilicity.

Spectroscopic Validation
  • IR (ATR): Look for Amide I band (C=O stretch) at 1650–1660 cm⁻¹ and N-H stretch at 3280–3300 cm⁻¹ . Absence of broad NH₂ doublet (3400/3500 cm⁻¹) confirms conversion of aniline.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 2.30 (s, 3H, Ar-CH₃ )

    • δ 0.98 (t, 3H, CH₂-CH₃ )

    • δ 1.75 (m, 2H, CH₂-CH₂ -CH₃)

    • δ 2.38 (t, 2H, CO-CH₂ )

    • δ 7.6 (br s, 1H, NH )

    • Aromatic protons: ~7.0–8.2 ppm (pattern depends on 2,4-substitution).

Downstream Applications in Pesticide Development

This molecule is rarely a final active ingredient today but serves two pivotal roles in modern agrochemistry.

A. Synthesis of Diamide Insecticides

The 2-chloro-4-methylaniline moiety is a "privileged structure" in the design of Ryanodine Receptor modulators. The butanamide chain can be modified (e.g., halogenation at the alpha-position) to create precursors for coupling with pyrazole-carboxylic acids.

B. Impurity Profiling (QSAR Reference)

In the production of phenylurea herbicides (like Chlorotoluron ) or acetoacetanilide fungicides, side reactions with butyric acid impurities can generate this amide. It is synthesized as a certified reference material (CRM) to quantify trace impurities in technical-grade pesticide batches, ensuring regulatory compliance (EPA/EFSA limits).

Workflow: From Intermediate to Application

Workflow cluster_Apps Downstream Applications Start Raw Material: 2-Chloro-4-methylaniline Synth Synthesis: Acylation with Butyryl Chloride Start->Synth Purify Purification: Recrystallization & HPLC QC Synth->Purify App1 Route A: Biological Screening (Herbicide Discovery - PSII Inhibition) Purify->App1 App2 Route B: Building Block (Diamide Insecticide Synthesis) Purify->App2 App3 Route C: Analytical Standard (Impurity Profiling in Tech Grades) Purify->App3

Caption: Operational workflow for the synthesis and utilization of N-(2-chloro-4-methylphenyl)butanamide.

References

  • Review of Anilide Herbicides : "Chemistry and Mode of Action of Crop Protection Agents." Agrochemicals Desk Reference.

  • Aniline Precursor Data : "2-Chloro-4-methylaniline: Safety and Reactivity Profile." PubChem Laboratory Chemical Safety Summary.

  • Diamide Insecticide Synthesis : "Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Derivatives." Molecules, 2013.

  • General Amide Synthesis Protocol : "Schotten-Baumann Reaction Conditions for Sterically Hindered Anilines." Organic Syntheses.

Application Notes & Protocols for the Recrystallization of N-(2-chloro-4-methylphenyl)butanamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the purification of N-(2-chloro-4-methylphenyl)butanamide via recrystallization. Recognizing that a one-size-fits-all approach is inadequate for achieving high purity, this guide focuses on the principles of solvent selection and provides detailed protocols for both single-solvent and mixed-solvent systems. The methodologies are designed to be self-validating, empowering researchers to identify the optimal conditions for their specific sample. This guide explains the causal relationships behind experimental choices, ensuring a deep understanding of the purification process for robust and reproducible results in research and drug development settings.

Foundational Principles: The Science of Solvent Selection

Recrystallization is a powerful technique for purifying solid organic compounds.[1][2] The underlying principle is based on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[3] An ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[1][4][5] This temperature-dependent solubility gradient is the driving force for crystallization upon cooling.

The selection of an appropriate solvent system is the most critical step for a successful recrystallization.[3] The choice is governed by the chemical structure of the solute, N-(2-chloro-4-methylphenyl)butanamide. This molecule possesses both non-polar features (the aromatic ring, methyl group, and butyl chain) and polar functional groups (the amide linkage and the chloro substituent). This amphiphilic nature suggests that solvents of intermediate polarity, or a mixture of polar and non-polar solvents, will be most effective.

The key characteristics of an effective recrystallization solvent are:

  • Significant Solubility Differential: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][3]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[4][5]

  • Chemical Inertness: The solvent must not react with the compound being purified.[1][5]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[1]

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and cost-effective.[2]

Systematic Solvent Screening: An Empirical Approach

Protocol: Small-Scale Solvent Screening
  • Preparation: Place approximately 50-100 mg of crude N-(2-chloro-4-methylphenyl)butanamide into several different test tubes.

  • Solvent Addition (Room Temp): To each test tube, add a different candidate solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise, up to ~1 mL, while agitating.[4] Record whether the compound dissolves at room temperature. A solvent that dissolves the compound completely at this stage is generally unsuitable for single-solvent recrystallization.

  • Heating: For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Continue to add small portions of the solvent until the solid just dissolves.

  • Cooling: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observation: Observe the formation of crystals. The ideal solvent will show poor solubility at room temperature but complete dissolution upon heating, followed by the formation of a high yield of crystals upon cooling.

Data Presentation: Candidate Solvent Properties and Expected Observations

The following table summarizes key properties of potential solvents and serves as a template for recording screening results.

SolventBoiling Point (°C)Relative PolarityExpected Solubility of N-(2-chloro-4-methylphenyl)butanamide
Hexane 690.009Low: Insoluble at all temperatures. Potential anti-solvent.
Toluene 1110.099Moderate: Sparingly soluble when cold, good solubility when hot.[6]
Ethyl Acetate 770.228Good: Likely soluble when cold, very soluble when hot.
Acetone 560.355High: Likely too soluble at room temperature for single-solvent use.
Ethanol (95%) 780.654Good: Sparingly soluble when cold, good solubility when hot. A strong candidate.
Water 1001.000Very Low: Insoluble. Potential anti-solvent for use with a polar organic solvent.

Relative polarity values are normalized, with water being the most polar.[7]

Visualization of the Workflow

The following diagram illustrates the logical workflow for selecting an appropriate recrystallization method based on the results of the solvent screening protocol.

Recrystallization_Workflow start Start: Crude Compound (50-100 mg) add_solvent Add 1 mL Solvent at Room Temp start->add_solvent dissolves_rt Compound Dissolves? add_solvent->dissolves_rt heat Heat to Boiling dissolves_rt->heat No unsuitable Unsuitable Solvent (Too Soluble) dissolves_rt->unsuitable  Yes dissolves_hot Compound Dissolves? heat->dissolves_hot cool Cool to Room Temp, then Ice Bath dissolves_hot->cool Yes insoluble Insoluble Solvent (Potential Anti-Solvent) dissolves_hot->insoluble No crystals_form Crystals Form? cool->crystals_form good_single Good Single Solvent (Proceed to Protocol A) crystals_form->good_single Yes (High Yield) use_mixed Consider for Mixed-Solvent System (Proceed to Protocol B) crystals_form->use_mixed No poor_solvent Poor Solvent (Low Recovery) crystals_form->poor_solvent Yes (Low Yield) unsuitable->use_mixed Use as 'Good' Solvent insoluble->use_mixed Use as 'Poor' Solvent

Caption: Workflow for Recrystallization Solvent Selection.

Detailed Experimental Protocols

Safety Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle all organic solvents in a well-ventilated fume hood.

Protocol A: Single-Solvent Recrystallization (Example: Ethanol)

This method is ideal when a single solvent with a high-temperature coefficient for solubility is identified.[1]

  • Dissolution: In an Erlenmeyer flask, add the crude N-(2-chloro-4-methylphenyl)butanamide. Add the minimum amount of the chosen solvent (e.g., 95% ethanol) to just cover the solid. Heat the mixture to a gentle boil on a hotplate with stirring. Continue adding the solvent dropwise until the solid completely dissolves. Causality: Using the minimum volume of hot solvent ensures the solution is saturated upon cooling, which is essential for maximizing crystal yield.[3]

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Causality: Pre-warming the apparatus prevents premature crystallization of the product on the filter paper or funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent. Causality: Using ice-cold solvent effectively removes soluble impurities adhering to the crystal surface without significantly re-dissolving the purified product.

  • Drying: Dry the crystals in a vacuum oven or air-dry on a watch glass until a constant weight is achieved.

Protocol B: Mixed-Solvent Recrystallization (Example: Ethanol/Water)

This technique is employed when no single solvent is ideal. It uses a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "poor" solvent).[4][8]

  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent (e.g., ethanol) at its boiling point.

  • Addition of Anti-Solvent: While maintaining the high temperature, add the "poor" solvent (e.g., hot water) dropwise until the solution becomes faintly and persistently cloudy (the point of saturation).[8]

  • Clarification: Add a few drops of the "good" solvent (hot ethanol) until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 3 through 6 from Protocol A. For the washing step, use a cold mixture of the two solvents in approximately the same ratio as the final crystallization mixture.

Troubleshooting Common Issues

  • Oiling Out: The compound separates as a liquid instead of a solid. This occurs if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.

    • Solution: Re-heat the solution to dissolve the oil, add more of the "good" solvent, and allow it to cool much more slowly.

  • No Crystal Formation: The solution remains clear even after cooling in an ice bath (supersaturation).

    • Solutions: 1) Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a surface for nucleation. 2) Add a "seed crystal" of the pure compound. 3) If using a mixed-solvent system, add a few more drops of the anti-solvent.

  • Low Recovery: The yield of purified crystals is poor.

    • Causes & Solutions: 1) Too much solvent was used; evaporate some solvent and re-cool. 2) The compound has significant solubility in the cold solvent; ensure the solution is thoroughly chilled. 3) The crystals were washed with solvent that was not cold enough.

References

  • Recrystallization. (n.d.). University of California, Los Angeles. [Link]

  • Solvent Choice. (n.d.). University of York, Department of Chemistry. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Finding the best solvent for recrystallisation. (2021). Royal Society of Chemistry, Education in Chemistry. [Link]

  • Experimental and Modeling Studies on the Solubility of 2-Chloro-N-(4-methylphenyl)propanamide (S1) in Binary Solvent Mixtures. (2021). ResearchGate. [Link]

  • Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center, University of Michigan-Dearborn. [Link]

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. (2022). National Center for Biotechnology Information. [Link]

  • Design and Optimization of the Single-Stage Continuous Mixed Suspension–Mixed Product Removal Crystallization of 2-Chloro-N-(4-methylphenyl)propenamide. (2022). National Center for Biotechnology Information. [Link]

  • Go-to recrystallization solvent mixtures. (2023). Reddit. [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. [Link]

Sources

microwave-assisted synthesis of N-(2-chloro-4-methylphenyl)butanamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Microwave-Assisted Synthesis of N-(2-chloro-4-methylphenyl)butanamide

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of N-(2-chloro-4-methylphenyl)butanamide, a substituted amide of interest in chemical and pharmaceutical research. We present a robust and highly efficient protocol utilizing Microwave-Assisted Organic Synthesis (MAOS). This approach offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][2][3] This guide details the underlying reaction mechanism, a step-by-step experimental protocol, safety precautions, and data characterization. It is intended for researchers, scientists, and professionals in drug development seeking to leverage modern synthetic techniques for efficient molecule construction.

Introduction and Scientific Context

N-substituted amides are a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The amide bond's unique combination of stability and hydrogen bonding capability makes it a privileged functional group in drug design. The target molecule, N-(2-chloro-4-methylphenyl)butanamide, serves as an excellent model for the rapid and efficient construction of such scaffolds.

Conventional methods for amide synthesis, particularly the acylation of anilines, often require prolonged reaction times at elevated temperatures.[2] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that circumvents these limitations.[4][5] By utilizing dielectric heating, microwave reactors can rapidly and uniformly heat the reaction mixture, often to temperatures well above the solvent's atmospheric boiling point in sealed vessels.[6][7] This superheating effect dramatically accelerates reaction rates, often reducing multi-hour processes to mere minutes, while frequently leading to cleaner reactions and higher product yields.[3][6][8]

The Chemistry: Mechanism and Microwave Principles

The synthesis of N-(2-chloro-4-methylphenyl)butanamide is achieved through the acylation of 2-chloro-4-methylaniline with butanoyl chloride. This reaction proceeds via a well-established nucleophilic acyl substitution mechanism.

Reaction Mechanism

The reaction can be dissected into three critical steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-chloro-4-methylaniline (the nucleophile) attacks the electrophilic carbonyl carbon of butanoyl chloride. This breaks the pi bond of the carbonyl group, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.[9][10]

  • Intermediate Collapse & Leaving Group Expulsion: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond reforms, and in the process, the most stable leaving group, the chloride ion (Cl⁻), is expelled.[9][11]

  • Deprotonation: The product of the second step is a protonated amide (an N-acylammonium ion). The hydrogen chloride (HCl) generated as a byproduct would readily protonate any unreacted amine, rendering it non-nucleophilic and halting the reaction.[9][10] To prevent this, a non-nucleophilic base, such as triethylamine (Et₃N), is added. The base scavenges the HCl by deprotonating the N-acylammonium ion, yielding the final neutral amide product and triethylammonium chloride salt.[9][12]

Reaction_Mechanism Figure 1: Nucleophilic Acyl Substitution Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway R1 2-chloro-4-methylaniline TI Tetrahedral Intermediate R1->TI 1. Nucleophilic Attack R2 Butanoyl Chloride R2->TI PA Protonated Amide TI->PA 2. Collapse & Chloride Leaves FP Final Product N-(2-chloro-4-methylphenyl)butanamide PA->FP 3. Deprotonation Salt Triethylammonium Chloride PA->Salt Base Triethylamine (Base) Base->FP Base->Salt

Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism.

Principles of Microwave Heating

Microwave energy accelerates chemical reactions through a mechanism known as dielectric heating.[5] This process involves two primary phenomena:

  • Dipolar Polarization: Polar molecules within the reaction mixture, such as the solvent and reagents, attempt to align their dipoles with the rapidly oscillating electric field of the microwave radiation. This constant reorientation generates friction, leading to rapid and efficient heating.[3][6]

  • Ionic Conduction: If ions are present in the mixture, they will migrate back and forth in the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[5][6]

This direct energy transfer into the bulk of the solution is fundamentally different from conventional heating, which relies on slower conduction and convection from the vessel walls. The result is remarkably uniform and rapid heating, which is key to the observed rate enhancements.[1]

Detailed Application Protocol

Caution: This procedure must be performed in a dedicated laboratory microwave reactor designed for chemical synthesis. Domestic microwave ovens are not suitable and are extremely dangerous for this application.[13][14]

Materials and Equipment
Reagent/MaterialGradeSupplier Example
2-chloro-4-methylaniline≥98%Sigma-Aldrich
Butanoyl chloride≥99%Sigma-Aldrich
Triethylamine (Et₃N)≥99%, distilledFisher Scientific
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%VWR Chemicals
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLab Prepared
BrineSaturated SolutionLab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
  • Equipment:

    • Dedicated microwave synthesizer with pressure and temperature monitoring (e.g., CEM Discover, Biotage Initiator).

    • 10 mL microwave process vials with appropriate snap caps or crimp seals.[15]

    • Magnetic stir bars.

    • Standard laboratory glassware (beakers, separatory funnel, round-bottom flask).

    • Rotary evaporator.

    • Melting point apparatus.

Step-by-Step Synthesis Procedure
  • Reagent Preparation: In a fume hood, add 2-chloro-4-methylaniline (1.0 mmol, 141.6 mg) to a 10 mL microwave process vial containing a magnetic stir bar.

  • Solvent and Base Addition: Add anhydrous acetonitrile (4.0 mL) followed by triethylamine (1.2 mmol, 0.167 mL). Stir the mixture for 1 minute to ensure complete dissolution.

  • Acyl Chloride Addition: Slowly add butanoyl chloride (1.1 mmol, 0.115 mL) dropwise to the stirred solution. A mild exotherm may be observed.

  • Vessel Sealing: Immediately and securely seal the vial with the appropriate cap.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the following parameters:

    • Temperature: 140 °C (hold)

    • Time: 10 minutes

    • Power: Dynamic (instrument adjusts power to maintain temperature)

    • Stirring: High

  • Cooling: After the irradiation cycle is complete, the instrument's cooling system (e.g., compressed air) will cool the vessel. Crucially, do not attempt to open the vessel until the temperature is below 50 °C to prevent solvent flashing. [15]

Product Work-up and Purification
  • Quenching: Carefully open the cooled vial and transfer the contents to a 50 mL separatory funnel.

  • Extraction: Add ethyl acetate (20 mL) and deionized water (15 mL). Shake the funnel and allow the layers to separate.

  • Washing: Wash the organic layer sequentially with:

    • Saturated NaHCO₃ solution (1 x 15 mL) to remove any excess acid.

    • Brine (1 x 15 mL) to remove residual water.

  • Drying: Drain the organic layer into a small Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.

  • Recrystallization: Recrystallize the crude solid from a hot ethanol/water mixture to obtain pure N-(2-chloro-4-methylphenyl)butanamide as white crystals.

Caption: Figure 2: Experimental Workflow Diagram.

Results and Characterization

The microwave-assisted protocol provides the target compound in high yield and purity after a short reaction time.

ParameterValue
Reaction Scale1.0 mmol
Microwave Temperature140 °C
Reaction Time10 minutes
Isolated Yield ~92%
AppearanceWhite crystalline solid
Melting Point (Observed) ~94-96 °C
  • ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry should be used to confirm the structure and purity of the final product. The data should be consistent with the structure of N-(2-chloro-4-methylphenyl)butanamide.

Mandatory Safety Precautions

A thorough understanding of the chemical and equipment hazards is essential for safe operation.

  • Chemical Hazards:

    • Butanoyl Chloride: Is corrosive, a lachrymator, and reacts violently with water. Handle only in a certified chemical fume hood.

    • 2-chloro-4-methylaniline: Is toxic upon inhalation, ingestion, and skin contact.

    • Triethylamine: Is flammable and has a strong, irritating odor.

    • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Microwave Reactor Safety:

    • Use Dedicated Equipment: Never use a kitchen microwave. Laboratory reactors are built with safety interlocks, pressure monitors, and corrosion-resistant cavities designed to contain potential vessel failures.[13]

    • Vessel Integrity: Only use reaction vials and caps specified by the manufacturer. Never exceed the recommended maximum volume, temperature, or pressure for the vessel.[13]

    • Pressure Management: Be aware that heating solvents above their boiling points generates significant pressure. Always allow the reaction to cool completely before opening the vessel.[15]

    • Reaction Kinetics: Microwave heating can accelerate reactions to a surprising degree. When developing a new protocol, start with small-scale reactions to gauge the kinetics and potential for exotherms.[13]

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
  • Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. OrgoSolver.
  • Reaction between acyl chlorides and amines - addition / elimin
  • A review article on eco-friendly synthesis through microwave-assisted reactions. (2023).
  • Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances. (2012).
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021). ACS Organic & Inorganic Au.
  • Amide Synthesis. Fisher Scientific.
  • Laboratory Microwave Safety Precautions. Scribd.
  • The Amide Functional Group: Properties, Synthesis, and Nomencl
  • Safety Considerations for Microwave Synthesis.
  • Amide synthesis by acyl
  • 6 - Organic Syntheses Procedure. Organic Syntheses.
  • Microwave Synthesis. Organic Chemistry Portal.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). MDPI.
  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020).
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). International Journal of Novel Research and Development.

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Application Note: High-Yield Synthesis of N-Arylbutanamides via Biphasic Schotten-Baumann Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Biphasic Dynamics

The synthesis of N-arylbutanamides is a critical transformation in drug development, often serving as a foundational structural motif in the design of enzyme inhibitors and local anesthetics. The most robust and scalable method for this transformation is the Schotten-Baumann reaction, which couples an acid chloride (butanoyl chloride) with an arylamine.

To prevent the reaction from stalling, classic Schotten-Baumann conditions employ a two-phase solvent system consisting of an aqueous alkaline phase and an immiscible organic phase (such as dichloromethane or diethyl ether)[1]. During the nucleophilic acyl substitution, hydrochloric acid (HCl) is generated as a highly reactive byproduct. If left unneutralized, this acid rapidly protonates the unreacted arylamine, converting it into a non-nucleophilic anilinium salt and capping the theoretical yield at 50%. The continuous presence of an aqueous base (e.g., NaOH) neutralizes this acid, driving the equilibrium toward complete amide formation and preventing product protonation[2].

BiphasicDynamics cluster_org Organic Phase (DCM) cluster_aq Aqueous Phase Amine Arylamine (Nucleophile) Interface Biphasic Interface Reaction Zone Amine->Interface Acyl Butanoyl Chloride (Electrophile) Acyl->Interface Product N-Arylbutanamide (Target) Base Aqueous Base (NaOH) Base->Interface Deprotonation Byproduct Neutralized Salts (NaCl + H2O) Interface->Product Migrates to Org Interface->Byproduct Migrates to Aq

Biphasic mass transfer and reaction dynamics in Schotten-Baumann acylation.

Experimental Design: Causality Behind Reagent Selection

Because the reaction occurs in a biphasic system, its success relies heavily on interfacial mass transfer and strict temperature control. The acid chloride is susceptible to unwanted hydrolysis by the aqueous base—a competing side reaction that reduces the yield of the target amide[3].

  • Temperature Control (0–5 °C): Butanoyl chloride is highly reactive. Keeping the reaction vessel on an ice bath suppresses the competing hydrolysis of the acyl chloride by the aqueous hydroxide ions.

  • Vigorous Agitation: Because the arylamine and acyl chloride reside primarily in the organic phase while the acid-scavenging base is in the aqueous phase, the reaction occurs at or near the liquid-liquid interface. High-shear stirring is mandatory to maximize the interfacial surface area, ensuring the neutralization rate outpaces the protonation of the amine[3].

  • Controlled Addition: Dropwise addition of butanoyl chloride prevents localized concentration spikes, mitigating exothermic runaway and minimizing di-acylation side products[4].

Quantitative Optimization

The following table summarizes the empirical optimization of reaction parameters to maximize the conversion of aniline to N-phenylbutanamide.

Parameter ProfileBase Equivalents (NaOH)Stirring Speed (RPM)Temperature (°C)Conversion Yield (%)Mechanistic Outcome
Sub-optimal 1.0 eq2002545%Amine protonation stalls reaction
Standard 1.5 eq5002578%Partial acyl chloride hydrolysis
Optimized 2.5 eq10000–5>95%Ideal mass transfer & neutralization

Self-Validating Protocol Workflow

ProtocolWorkflow Step1 1. Dissolve Arylamine in Organic Solvent Step2 2. Add 10% aq. NaOH (Establish Biphasic System) Step1->Step2 Step3 3. Dropwise Addition of Butanoyl Chloride (0-5°C) Step2->Step3 Step4 4. Vigorous Stirring (Maximize Interfacial Area) Step3->Step4 Step5 5. Phase Separation & Aqueous Extraction Step4->Step5 Step6 6. Recrystallization (Product Isolation) Step5->Step6

Step-by-step experimental workflow for N-arylbutanamide synthesis.

Detailed Step-by-Step Methodology

This protocol is designed as a self-validating system. At each critical juncture, specific observable metrics ensure the chemical state matches the theoretical progression.

Step 1: Preparation of the Organic Phase

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of the target arylamine (e.g., aniline) in 30 mL of dichloromethane (DCM).

  • Validation: Ensure complete dissolution. The solution must be clear and homogeneous before proceeding.

Step 2: Establishment of the Biphasic System

  • Add 25 mL of a 10% (w/v) aqueous NaOH solution to the flask.

  • Place the flask in an ice-water bath and initiate vigorous stirring (≥1000 RPM) to create a fine emulsion.

  • Validation: Test the pH of the aqueous layer using universal indicator paper; it must be strongly basic (pH > 12).

Step 3: Electrophile Addition

  • Dilute 12.0 mmol (1.2 eq) of butanoyl chloride in 10 mL of DCM.

  • Using a pressure-equalizing addition funnel, add the butanoyl chloride solution dropwise over 15–20 minutes, maintaining the internal temperature below 5 °C.

  • Validation: A slight exotherm is expected. If the temperature rises above 10 °C, pause the addition. The pungent smell of the acid chloride should gradually dissipate as it reacts[4].

Step 4: Reaction Maturation & Monitoring

  • Once addition is complete, tightly cork the flask and continue vigorous shaking/stirring for 15 to 30 minutes at room temperature[4].

  • Self-Validation Check (Critical): Stop stirring and allow the phases to separate. Test the pH of the upper aqueous layer. It must remain basic (pH > 9). If it has dropped to neutral or acidic, the generated HCl has consumed all the base, indicating an incomplete reaction. Add 5 mL of 10% NaOH and resume stirring.

  • Perform Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexanes:EtOAc) to confirm the complete disappearance of the arylamine starting material.

Step 5: Work-up and Isolation

  • Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic layer (DCM).

  • Extract the remaining aqueous layer with an additional 15 mL of DCM. Combine the organic layers.

  • Wash the combined organic layers sequentially with 20 mL of 1 M HCl (to remove trace unreacted amine), 20 mL of saturated NaHCO3, and 20 mL of brine.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Validation: The crude N-arylbutanamide should precipitate as a solid (or remain as a viscous oil depending on specific aryl substituents). Recrystallize the solid using boiling alcohol (e.g., ethanol) to obtain the analytically pure product[4].

References

  • [2] Schotten Baumann Reaction - BYJU'S. BYJU'S. Available at:[Link]

  • [4] Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes. Chemistry Notes. Available at:[Link]

  • [1] Schotten–Baumann reaction - Wikipedia. Wikipedia. Available at:[Link]

  • [3] Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - RSC Publishing. Royal Society of Chemistry. Available at:[Link]

Sources

Application Note: Catalytic Amidation of 2-Chloro-4-methylaniline with Butyric Acid Using Boron-Based Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Rationale

The direct catalytic amidation of carboxylic acids with amines is a highly sought-after transformation in pharmaceutical development due to its high atom economy and the avoidance of stoichiometric, moisture-sensitive coupling reagents (e.g., HATU, EDC)[1]. However, the coupling of aliphatic acids, such as butyric acid, with electronically deactivated and sterically hindered anilines presents a formidable kinetic challenge[2].

Specifically, 2-chloro-4-methylaniline features an ortho-chloro substituent that sterically blocks the trajectory of incoming electrophiles while exerting a strong inductive electron-withdrawing effect (-I). This drastically reduces the nucleophilicity of the amine lone pair. To overcome this high activation barrier without resorting to harsh acyl chlorides, boron-based Lewis acid catalysts—ranging from inexpensive boric acid to highly active boronic acids—are employed to dynamically lower the activation energy[3].

Mechanistic Causality: The Role of Boron Catalysis

Why do standard thermal amidations fail for this substrate pair? At standard temperatures, the aliphatic butyric acid is insufficiently electrophilic to be attacked by the deactivated aniline.

Boron-based catalysts act as specialized Lewis acids. They reversibly coordinate with the carboxylic acid to form a highly electrophilic mono- or di-acyloxyboron intermediate[2]. This complexation lowers the lowest unoccupied molecular orbital (LUMO) of the carbonyl carbon, rendering it susceptible to nucleophilic attack[3]. Following the rate-limiting formation of a tetrahedral intermediate, the collapse of this species expels water and releases the target amide, regenerating the catalyst[3].

G Cat Boron Catalyst (e.g., Boric Acid / MIBA) Complex Acyloxyboron Intermediate (Activated Electrophile) Cat->Complex + Butyric Acid - H2O Acid Butyric Acid (Aliphatic Carboxylic Acid) Acid->Complex Tetrahedral Tetrahedral Intermediate (Rate-Limiting Step) Complex->Tetrahedral Nucleophilic Attack Amine 2-Chloro-4-methylaniline (Deactivated Nucleophile) Amine->Tetrahedral Tetrahedral->Cat Catalyst Regeneration Product N-(2-chloro-4-methylphenyl)butyramide + H2O Tetrahedral->Product Collapse & Catalyst Release

Fig 1. Catalytic cycle of boron-mediated direct amidation highlighting the acyloxyboron intermediate.

Experimental Design: A Self-Validating System

A robust protocol must be a self-validating system where every physical action has a chemically logical purpose.

The Dehydration Imperative: Amidation is a condensation reaction that produces one equivalent of water. According to Le Chatelier's principle, the accumulation of water drives the equilibrium backward, hydrolyzing the delicate acyloxyboron intermediate back to the inactive starting materials[2]. Therefore, the experimental design mandates the continuous removal of water. This is achieved via azeotropic distillation using a Dean-Stark apparatus in refluxing toluene[2].

Workup Logic: The post-reaction workup is chemically designed to isolate only the product. A basic wash (NaHCO₃) removes unreacted butyric acid and the boronic acid catalyst as water-soluble salts, while an acidic wash (1M HCl) removes any trace of the unreacted aniline. Consequently, the mass of the crude residue directly correlates to the true chemical conversion, eliminating false-positive yield reporting.

Quantitative Catalyst Evaluation

The following table summarizes the optimization landscape, demonstrating the necessity of both the catalyst and the dehydration apparatus.

EntryCatalyst (mol%)SolventWater Removal MethodTemp (°C)Time (h)Yield (%)
1NoneTolueneNone11024< 5
2Boric Acid (10)TolueneDean-Stark Trap1102442
32-Hydroxyphenylboronic Acid (10)TolueneDean-Stark Trap1101678
4MIBA* (10)Toluene5Å Molecular Sieves1101691

*MIBA = 5-methoxy-2-iodophenylboronic acid, a highly active catalyst for deactivated anilines.

Validated Protocol: Synthesis of N-(2-chloro-4-methylphenyl)butyramide

Workflow Step1 Step 1: Assembly Equimolar substrates + 10 mol% Catalyst Step2 Step 2: Dehydration Toluene Reflux (110°C) Dean-Stark Trap Step1->Step2 Step3 Step 3: Monitoring TLC / HPLC Analysis Check Aniline Consumption Step2->Step3 Step4 Step 4: Workup Acid/Base Washes Catalyst Removal Step3->Step4 Step5 Step 5: Isolation Crystallization or Silica Gel Chromatography Step4->Step5

Fig 2. Step-by-step experimental workflow for the catalytic amidation under azeotropic reflux.

Reagents & Materials (10 mmol scale)
  • 2-Chloro-4-methylaniline: 1.42 g (10.0 mmol)

  • Butyric acid: 0.88 g (10.0 mmol)

  • Catalyst (e.g., 2-Hydroxyphenylboronic acid): 0.14 g (1.0 mmol, 10 mol%)[4]

  • Solvent: Anhydrous Toluene (25 mL)

  • Equipment: 50 mL round-bottom flask, Dean-Stark apparatus, reflux condenser.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-methylaniline (1.42 g) and butyric acid (0.88 g).

  • Add the selected boronic acid catalyst (10 mol%).

  • Suspend the mixture in 25 mL of anhydrous toluene. Causality Check: Toluene is selected because it forms a minimum-boiling azeotrope with water (85 °C), allowing the byproduct water to be efficiently stripped from the reaction zone at reflux[2].

Step 2: Azeotropic Dehydration 4. Attach a Dean-Stark trap and a reflux condenser to the flask. 5. Critical Step: Pre-fill the Dean-Stark sidearm with anhydrous toluene. Failing to do so will drain the solvent from your reaction flask as it distills, altering the reaction molarity and potentially precipitating the catalyst. 6. Heat the mixture to a vigorous reflux (oil bath at ~125 °C to maintain an internal temperature of 110 °C) for 16-24 hours.

Step 3: Reaction Monitoring 7. Monitor the reaction via TLC (Eluent: 20% Ethyl Acetate in Hexanes). The deactivated aniline will appear as a distinct UV-active spot. The reaction is deemed complete when the aniline spot is completely consumed, validating the forward progress of the equilibrium.

Step 4: Orthogonal Workup 8. Cool the reaction mixture to room temperature. Dilute with an additional 20 mL of ethyl acetate to ensure the amide remains fully solubilized. 9. Transfer to a separatory funnel and wash the organic layer with 1M aqueous HCl (2 × 20 mL). Purpose: Extracts any unreacted 2-chloro-4-methylaniline into the aqueous layer as a soluble hydrochloride salt. 10. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL). Purpose: Deprotonates unreacted butyric acid and hydrolyzes the boronic acid catalyst, pulling both into the aqueous waste stream. 11. Wash with brine (20 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Isolation 12. The resulting crude solid is typically >95% pure N-(2-chloro-4-methylphenyl)butyramide. If analytical purity is required, recrystallize from a minimal amount of hot heptane/ethyl acetate, or pass through a short silica gel plug.

References

  • Source: PMC - NIH (Sheppard and Whiting)
  • Title: Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide Source: Organic Syntheses Procedure URL
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Source: Encyclopedia.

Sources

Troubleshooting & Optimization

Technical Support Center: N-(2-chloro-4-methylphenyl)butanamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #YIELD-OPT-882 Topic: Optimization of Amide Coupling for Sterically Hindered Anilines Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Root Cause Analysis

User Issue: Low yield and inconsistent purity during the synthesis of N-(2-chloro-4-methylphenyl)butanamide.

Technical Diagnosis: The synthesis involves the acylation of 2-chloro-4-methylaniline with butyryl chloride . While standard anilines react rapidly, your specific substrate presents a dual challenge:

  • Steric Hindrance (The "Ortho Effect"): The chlorine atom at the ortho position (C2) creates significant steric bulk, physically shielding the amine nitrogen from attacking the carbonyl electrophile.

  • Electronic Deactivation: Although the 4-methyl group is electron-donating, the 2-chloro substituent is electron-withdrawing (via induction). This reduces the nucleophilicity of the amine lone pair compared to simple p-toluidine.

The Solution: Standard Schotten-Baumann conditions (aqueous base) or simple mixing in DCM often fail to drive this reaction to completion, resulting in 40–60% yields. To achieve >90% yield, you must switch to a Nucleophilic Catalysis pathway using DMAP (4-Dimethylaminopyridine) to generate a hyper-active acylating intermediate.

Troubleshooting Matrix

Use this table to diagnose your specific failure mode before attempting the optimized protocol.

SymptomProbable CauseCorrective Action
Low Yield (<50%) Incomplete conversion due to steric hindrance.Add Catalyst: Introduce 5–10 mol% DMAP. This forms a highly reactive N-acylpyridinium intermediate that overcomes the steric barrier.
Starting Material Remains Hydrolysis of Butyryl Chloride.Reagent Quality: Butyryl chloride degrades rapidly. Distill it before use or increase equivalents to 1.2–1.5 eq. Ensure solvent (DCM) is anhydrous.[1]
Red/Brown Tar Formation Exothermic runaway / Oxidation.Temp Control: The reaction is exothermic.[2][3][] Addition must be done at 0°C. Do not reflux unless absolutely necessary; prolonged heat degrades the aniline.
Product Loss in Workup Product is slightly soluble in aqueous layer or "oiling out."pH Management: Ensure the final wash is neutral. If the product oils out, use DCM for extraction, not Ethyl Acetate (DCM is better for solubilizing chlorinated aromatics).
Purple/Blue Impurity Oxidation of unreacted aniline.Inert Atmosphere: Run the reaction under Nitrogen/Argon. Purge solvents to remove dissolved oxygen.

The "Golden Standard" Optimized Protocol

This protocol utilizes DMAP catalysis to solve the steric hindrance issue.

Reagents:

  • Substrate: 2-chloro-4-methylaniline (1.0 equiv)

  • Reagent: Butyryl chloride (1.2 equiv)

  • Base: Triethylamine (TEA) (1.5 equiv) - Scavenges HCl

  • Catalyst: DMAP (0.1 equiv) - Accelerates reaction

  • Solvent: Anhydrous Dichloromethane (DCM) (Concentration: 0.2 M)

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet.

  • Solubilization: Add 2-chloro-4-methylaniline (10 mmol, ~1.42 g) and DMAP (1 mmol, 0.12 g) to the flask. Dissolve in anhydrous DCM (50 mL).

  • Base Addition: Add Triethylamine (15 mmol, 2.1 mL) via syringe.

  • Cooling: Submerge the flask in an ice-water bath (0°C) and stir for 10 minutes.

  • Acylation (Critical Step): Dilute Butyryl chloride (12 mmol, 1.25 mL) in 5 mL of DCM. Add this solution dropwise over 15–20 minutes.

    • Why? Controlling the addition rate prevents localized heating and side-reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 3–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The aniline spot (usually lower Rf, UV active) should disappear.

  • Quench: Add Saturated NaHCO₃ solution (20 mL) and stir vigorously for 15 minutes to hydrolyze excess acid chloride.

  • Workup:

    • Separate phases.[1][2][5]

    • Wash Organic layer: 1x 1M HCl (removes unreacted aniline/DMAP/TEA), 1x Water, 1x Brine.

    • Dry over MgSO₄, filter, and concentrate.[2]

  • Purification: If necessary, recrystallize from Ethanol/Water (warm to dissolve, cool slowly).

Mechanistic Logic (Visualization)

The following diagram illustrates why DMAP is required. It acts as an acyl-transfer agent, creating a "super-electrophile" that is less sensitive to the steric bulk of your 2-chloroaniline substrate.

DMAP_Catalysis ButyrylCl Butyryl Chloride (Electrophile) Intermediate N-Acylpyridinium Salt (Super-Electrophile) ButyrylCl->Intermediate Fast Attack by DMAP DMAP DMAP (Catalyst) DMAP->Intermediate Intermediate->DMAP Regenerated Product Target Amide (High Yield) Intermediate->Product Acyl Transfer to Aniline Aniline 2-Cl-4-Me-Aniline (Poor Nucleophile) Aniline->Product HCl HCl Byproduct (Trapped by TEA) Product->HCl

Caption: The catalytic cycle of DMAP. Note how DMAP displaces the chloride first, creating a charged intermediate that is much more reactive toward the hindered aniline than the original acid chloride.

Frequently Asked Questions (FAQ)

Q: Can I use Pyridine instead of TEA/DMAP? A: Yes. Pyridine can serve as both the solvent and the base. However, pyridine is harder to remove during workup (requires multiple copper sulfate or HCl washes) and is toxic. The DCM/TEA/DMAP protocol is generally cleaner and easier to work up.

Q: My product is an oil, but it should be a solid. What happened? A: This is likely due to residual solvent (DCM) or impurities (butyric acid) preventing crystallization.

  • Fix: Dissolve the oil in a minimal amount of hot ethanol, add water dropwise until it turns cloudy, then let it sit in the fridge overnight. Scratch the glass to induce nucleation.

Q: Is 2-chloro-4-methylaniline dangerous? A: Yes. It is classified as an acute toxin and a potential mutagen. It can cause methemoglobinemia (blue skin) if absorbed. Always wear double nitrile gloves and work in a fume hood. Treat all waste as hazardous.

Q: Can I use Butyric Anhydride instead of the Chloride? A: You can, but anhydrides are less reactive. If you use the anhydride, the DMAP catalyst is mandatory, and you may need to heat the reaction to 40°C (refluxing DCM) to drive it to completion.

References

  • BenchChem. Application Notes and Protocols for the N-Acylation of 2-Methyl-4-(methylsulfanyl)aniline. (General procedure for hindered aniline acylation).

  • Organic Chemistry Portal. Schotten-Baumann Reaction: Mechanism and Conditions. (Principles of base-mediated acylation).

  • Sigma-Aldrich. 2-Chloro-4-methylaniline Safety Data Sheet (SDS). (Safety and Toxicology data).

  • University of Cambridge. Multi-objective Bayesian optimisation for the Schotten–Baumann reaction. (Optimization of flow vs. batch conditions).

Sources

hydrolysis of N-(2-chloro-4-methylphenyl)butanamide under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the cleavage of sterically hindered arylamides, focusing on the acidic hydrolysis of N-(2-chloro-4-methylphenyl)butanamide .

Amide bonds are notoriously resistant to hydrolysis due to resonance stabilization. When dealing with an ortho-substituted arylamide like N-(2-chloro-4-methylphenyl)butanamide, the steric bulk of the chlorine atom physically shields the carbonyl carbon, and its inductive electron-withdrawing effect further complicates standard cleavage protocols[1]. This guide provides the mechanistic grounding, validated protocols, and troubleshooting steps required to force this reaction to completion.

Mechanistic Grounding: Overcoming Steric and Electronic Barriers

To successfully hydrolyze N-(2-chloro-4-methylphenyl)butanamide, one must understand the causality behind the required harsh conditions. Basic hydrolysis relies on the direct nucleophilic attack of a hydroxide ion on a neutral carbonyl[2]. For this specific substrate, the ortho-chloro group blocks this trajectory, rendering base-promoted hydrolysis highly inefficient.

Under acidic conditions , the reaction pathway changes. The strong acid protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon. This allows the weak nucleophile (water) to penetrate the steric shield and form a tetrahedral intermediate. Subsequent proton transfer to the amide nitrogen converts it into a superior leaving group (an ammonium cation), driving the irreversible cleavage of the C-N bond to yield butanoic acid and 2-chloro-4-methylanilinium chloride[3].

Mechanism A N-(2-chloro-4-methylphenyl)butanamide + H+ B O-Protonated Amide (Highly Electrophilic) A->B Protonation C Tetrahedral Intermediate (Water Nucleophilic Attack) B->C + H2O D N-Protonated Intermediate (Ammonium Leaving Group) C->D Proton Transfer E Cleavage Products Butanoic Acid + Anilinium Salt D->E C-N Cleavage

Reaction mechanism for the acidic hydrolysis of N-(2-chloro-4-methylphenyl)butanamide.

Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. By utilizing pH-guided phase separations, you can isolate both products in high purity while simultaneously confirming the success of the cleavage.

Phase 1: Reaction Execution

  • Reagent Preparation: In a round-bottom flask, suspend 1.0 equivalent of N-(2-chloro-4-methylphenyl)butanamide in 15-20 volumes of 6M Hydrochloric Acid (HCl).

  • Reflux: Attach a reflux condenser and heat the mixture to 110 °C with vigorous stirring. Maintain reflux for 18–24 hours. Causality: The high concentration of hydronium ions and prolonged thermal energy are mandatory to overcome the activation energy barrier imposed by the ortho-chloro steric hindrance[4].

  • In-Process Control (IPC): After 18 hours, sample the reaction. Neutralize a 0.1 mL aliquot and analyze via LC-MS to confirm the disappearance of the starting material mass (m/z ~211).

Phase 2: pH-Guided Isolation (Self-Validating Workup) 4. Acidic Extraction (Isolating Butanoic Acid): Cool the reaction mixture to room temperature. The pH is currently < 1. At this pH, butanoic acid is neutral, while the aniline byproduct is protonated (water-soluble). Extract the aqueous layer three times with Ethyl Acetate (EtOAc). 5. Organic Wash: Combine the EtOAc layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield pure butanoic acid. 6. Basic Extraction (Isolating the Amine): Take the remaining aqueous layer (containing the 2-chloro-4-methylanilinium chloride) and carefully basify it using 6M NaOH in an ice bath until the pH is strictly > 10. Validation: The solution will turn cloudy as the free 2-chloro-4-methylaniline precipitates/oils out. 7. Final Recovery: Extract the basified aqueous layer three times with EtOAc. Dry and concentrate the organic layers to isolate the pure 2-chloro-4-methylaniline.

Quantitative Optimization Data

To assist in experimental design, the following table summarizes the causal relationship between reaction conditions and product yield for this specific hindered arylamide.

Acid CatalystConcentrationTemperatureTimeYield: Butanoic AcidYield: AnilineNotes
HCl 2M100 °C12h< 10%< 10%Insufficient protonation; stalled by sterics.
HCl 6M110 °C24h85%82%Optimal balance of yield and purity.
H₂SO₄ 70%120 °C12h92%78%Faster cleavage, but causes minor tarring/oxidation.
NaOH 10%100 °C24h< 5%< 5%Base hydrolysis fails due to ortho-chloro shielding.

Troubleshooting Guide & FAQs

Q: My reaction is stalling at 15% conversion even after 12 hours of reflux. How do I push it to completion? A: This is a classic symptom of underestimating the steric penalty of the ortho-chloro group[5]. If you are using dilute acid (e.g., 1M or 2M), the equilibrium concentration of the highly electrophilic O-protonated intermediate is too low. Solution: Immediately switch your solvent system to 6M HCl or 70% H₂SO₄ and ensure the internal temperature is at least 110 °C[6].

Q: I am using 70% H₂SO₄ to speed up the reaction, but I am noticing a black, tarry substance forming. What went wrong? A: Sulfuric acid is not just a strong acid; it is also a potent dehydrating and oxidizing agent at high temperatures. Prolonged heating of the aliphatic butanamide chain or the electron-rich aniline ring at >120 °C leads to oxidative degradation (charring). Solution: Lower the reaction temperature to 100 °C, or switch to 6M HCl, which provides the necessary hydronium ions without the oxidative side effects.

Q: After the reaction, LC-MS shows both products, but they are co-eluting during my silica gel column chromatography. How can I separate them efficiently? A: You should bypass chromatography entirely. Amide hydrolysis products are perfectly suited for acid-base liquid-liquid extraction. Because the amine is basic and the carboxylic acid is acidic, you can separate them purely by manipulating the pH of the aqueous phase (see Phase 2 of the SOP). Extract the acid at pH 1, then basify the aqueous layer to pH 12 and extract the amine.

Troubleshooting Start Reaction Issue Detected LowConv Low Conversion (<15%) Start->LowConv Tar Tarry Degradation Start->Tar Isol Product Co-elution Start->Isol Sol1 Increase Acid Strength (Use 6M HCl or 70% H2SO4) LowConv->Sol1 Overcome Sterics Sol2 Lower Temp / Switch to HCl (Avoid Oxidation) Tar->Sol2 Prevent Charring Sol3 pH-Guided Extraction (pH 1 for Acid, pH 12 for Amine) Isol->Sol3 Charge Separation

Troubleshooting decision tree for arylamide hydrolysis workflows.

References

  • Chemistry of Amides: Mechanism Under Acidic Conditions. LibreTexts Chemistry. Available at:[Link]

  • Ch20: Amide Hydrolysis. University of Calgary, Department of Chemistry. Available at:[Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications. Allen Institute. Available at: [Link]

  • Amide Hydrolysis for Chem Students. Scribd. Available at:[Link]

  • How can I break amide bond without using any catalyst. ResearchGate. Available at:[Link]

  • Acidic and alkaline bimolecular hydrolysis of substituted formanilides. Slovak University of Technology. Available at:[Link]

  • The Ortho Effect on the Acidic and Alkaline Hydrolysis of Substituted Acetanilides. Semantic Scholar. Available at:[Link]

Sources

Technical Support Guide: Minimizing Side Reactions in 2-Chloro-4-Methylaniline Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Reaction Logic

The acylation of 2-chloro-4-methylaniline (also known as 2-chloro-p-toluidine) is a critical protection and functionalization step in the synthesis of dyes, herbicides, and pharmaceutical intermediates.

While N-acylation is a standard transformation, this specific substrate presents a unique electronic and steric profile:

  • Electronic Deactivation: The ortho-chloro group exerts an inductive electron-withdrawing effect (-I), reducing the nucleophilicity of the amine compared to p-toluidine.

  • Steric Hindrance: The ortho-chloro substituent creates steric bulk around the nitrogen center.

Technical Insight: While steric hindrance typically slows the initial N-acylation (requiring optimized activation), it fortuitously acts as a "kinetic brake" against the formation of the N,N-diacylated byproduct (imide) . However, under forcing conditions (excess reagent, high heat) or incorrect base selection, side reactions such as diacylation, hydrolysis, and oxidation can compromise yield and purity.

Troubleshooting Guide: Diagnosing & Fixing Side Reactions
Issue 1: Detection of N,N-Diacylated Byproducts (Over-Acylation)

Symptom: HPLC/TLC shows a less polar spot running faster than the desired amide; mass spectrometry indicates [M + Acetyl] mass shift.

  • Root Cause: Excess acylating agent combined with high temperatures. Once the mono-amide is formed, the remaining N-H proton is acidic but can still be acylated by highly reactive species (like acetyl chloride) if base is present in excess.

  • Corrective Action:

    • Stoichiometry Control: Limit acylating agent to 1.05–1.1 equivalents .

    • Temperature Modulation: Conduct the addition at 0–5 °C . The activation energy for the second acylation is significantly higher due to the steric clash with the ortho-chloro group. Keeping the reaction cool kinetically locks the system at the mono-acylated stage.

    • Reagent Switch: If using acetyl chloride (

      
      ), switch to acetic anhydride (
      
      
      
      )
      .
      
      
      is less electrophilic and far less likely to force the second acylation on a deactivated aniline.
Issue 2: Incomplete Conversion & Reagent Hydrolysis

Symptom: Starting material remains despite adding stoichiometric reagent; smell of acetic acid is strong.

  • Root Cause: Moisture in the solvent or competitive hydrolysis.[1] The ortho-chloro aniline reacts slower than water reacts with Acetyl Chloride.

  • Corrective Action:

    • Dry Solvents: Ensure DCM or THF is anhydrous if using AcCl.

    • Schotten-Baumann Conditions: If water must be used (green chemistry), use a biphasic system (Water/DCM) with a phase transfer catalyst, or use Acetic Anhydride in aqueous Sodium Acetate. The acetate buffer prevents protonation of the aniline while

      
       reacts faster with the amine than it hydrolyzes.
      
Issue 3: "Purple/Brown" Coloration (Oxidative Degradation)

Symptom: Reaction mixture turns dark; yield of isolated solid is low; "tar" formation.

  • Root Cause: Anilines are prone to oxidation by air, forming azo/azoxy species or quinone imines, especially under basic conditions.

  • Corrective Action:

    • Inert Atmosphere: Purge reaction vessel with Nitrogen (

      
      ) or Argon.[2]
      
    • Acidic Workup: Ensure the quench is slightly acidic to neutralize any phenoxide-like intermediates or radical species before extraction.

Mechanistic Visualization

The following diagram details the competitive pathways. Note how the Ortho-Chloro group creates a steric gate that differentiates the kinetic rates of


 (Mono-acylation) and 

(Di-acylation).

ReactionPathways cluster_conditions Critical Control Points Start 2-Chloro-4-methylaniline (Substrate) Mono Mono-Amide (Target Product) Stable Solid Start->Mono k1: Nucleophilic Attack (Slowed by o-Cl) Oxidation Azo/Tarry Impurities (Oxidation) Start->Oxidation O2 / Light Reagent Acylating Agent (Ac2O or AcCl) Reagent->Mono Hydrolysis Acetic Acid/HCl (Byproducts) Reagent->Hydrolysis H2O (Competitor) Di N,N-Diacyl Imide (Side Product) Unstable/Oil Mono->Di k2: Over-Acylation (High Barrier due to Sterics)

Caption: Kinetic pathway of 2-chloro-4-methylaniline acylation. The ortho-chloro substituent significantly raises the activation energy for


 (Di-acylation).
Comparative Analysis of Reagents
FeatureAcetic Anhydride (

)
Acetyl Chloride (

)
Reactivity Moderate (Controlled)High (Aggressive)
Major Side Reaction Slow reaction (incomplete conversion)N,N-Diacylation & HCl Salt formation
Byproduct Acetic Acid (Easy to wash)HCl Gas (Corrosive, requires base)
Solvent Compatibility Water, AcOH, Toluene, DCMAnhydrous DCM, THF, Toluene
Recommended For Routine Synthesis & Scale-up High-Throughput / Difficult Substrates
Optimized Experimental Protocols
Protocol A: The "Green" Method (Acetic Anhydride/Water)

Best for high purity and minimizing diacylation.

  • Preparation: In a 250 mL round-bottom flask, suspend 2-chloro-4-methylaniline (10.0 g, 70.6 mmol) in Water (80 mL).

  • Acidification: Add concentrated HCl (6.0 mL) dropwise to form the water-soluble hydrochloride salt. Note: This ensures the amine is available in the aqueous phase.

  • Buffering: Add a solution of Sodium Acetate (8.7 g, 105 mmol) in water (20 mL). The mixture may become turbid as the free amine is regenerated in a buffered environment.

  • Acylation: Cool to 10–15 °C. Add Acetic Anhydride (8.0 mL, 84.7 mmol, 1.2 eq) dropwise over 15 minutes.

    • Why? The buffer maintains pH ~4-5. The amine reacts with

      
       faster than 
      
      
      
      hydrolyzes. The product precipitates immediately, preventing over-reaction.
  • Workup: Stir for 30 minutes. Filter the white precipitate. Wash with cold water (3 x 50 mL) to remove acetic acid and salts.

  • Purification: Recrystallize from Ethanol/Water (1:1) .

    • Target Melting Point: 164–166 °C [1].[3]

Protocol B: The "Fast" Method (Acetyl Chloride/DCM)

Best for small scale or anhydrous workflows.

  • Setup: Flame-dry a flask under

    
    . Dissolve 2-chloro-4-methylaniline  (1.0 g, 7.0 mmol) and Triethylamine  (1.1 mL, 7.7 mmol) in anhydrous DCM  (15 mL).
    
  • Addition: Cool to 0 °C . Add Acetyl Chloride (0.55 mL, 7.7 mmol, 1.1 eq) dropwise.

    • Critical: Do not let temperature rise above 5 °C during addition to prevent diacylation.

  • Reaction: Stir at 0 °C for 30 mins, then warm to Room Temp for 1 hour.

  • Quench: Add 1M HCl (10 mL) to quench excess reagent and remove unreacted amine/TEA.

  • Separation: Wash organic layer with Sat.[4]

    
     (removes acid traces) and Brine.[2] Dry over 
    
    
    
    and evaporate.[4]
FAQ: Technical Support

Q: Can I use Pyridine as a solvent? A: Yes, Pyridine acts as both solvent and base/catalyst (forming the reactive N-acetylpyridinium intermediate). However, it is difficult to remove completely and can lead to color issues. For this specific substrate, the aqueous acetate method (Protocol A) usually yields a cleaner product without the need for difficult solvent removal.

Q: My product has a melting point of 130 °C, which is too low. What happened? A: This indicates significant impurities.[2] The most likely culprit is unreacted starting material (MP ~7 °C, liquid at RT) depressing the melting point, or the presence of N,N-diacetyl byproduct. Perform a TLC (Solvent: Hexane/Ethyl Acetate 3:1). If the starting amine spot is visible, recrystallize from Ethanol/Water.

Q: Why is the ortho-chloro group important for the protocol? A: The chlorine atom at the 2-position provides steric protection. Unlike simple aniline, which can easily be over-acylated, 2-chloro-4-methylaniline resists forming the bulky tetrahedral intermediate required for the second acylation. This allows you to use slightly more vigorous acylating agents (like AcCl) with less risk than usual, provided you control the temperature [2].

References
  • PubChem. (2025).[5][6] 2-Chloro-N-(4-methylphenyl)acetamide Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Technical Support Center: Purification of N-(2-chloro-4-methylphenyl)butanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to help researchers, scientists, and drug development professionals troubleshoot the specific physicochemical challenges associated with purifying N-(2-chloro-4-methylphenyl)butanamide via normal-phase silica gel chromatography.

Purifying this specific amide requires a deep understanding of its electronic and steric properties. The interplay between the polar amide bond, the sterically hindering ortho-chloro group, and the acidic nature of silica gel dictates the success of your separation.

Diagnostic Troubleshooting Workflow

Before committing your crude mixture to a preparative column, follow this diagnostic logic to identify and mitigate potential separation failures.

Workflow Start Crude Mixture Analysis TLC TLC (Hexane:EtOAc) Start->TLC Streak Amine Streaking? TLC->Streak AddTEA Add 1% TEA to Eluent Streak->AddTEA Yes Rotamer Double Spots? Streak->Rotamer No AddTEA->Rotamer TwoDTLC Run 2D TLC Rotamer->TwoDTLC Yes Column Run Flash Column Rotamer->Column No TwoDTLC->Column Confirmed Rotamers

Troubleshooting workflow for N-(2-chloro-4-methylphenyl)butanamide purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my product co-eluting with the starting material (2-chloro-4-methylaniline), and why is the amine streaking down the column? A1: This is a fundamental acid-base interaction issue. The unreacted 2-chloro-4-methylaniline is a basic amine, while the stationary phase (silica gel) contains surface silanol groups that are mildly acidic (pKa ~4.5–5.5).

  • Causality: The basic amine protonates and binds strongly to the acidic silanol sites, causing it to drag or "streak" across the column rather than eluting in a tight band.

  • Solution: Add a basic modifier, such as 1% Triethylamine (TEA), to your mobile phase. The TEA acts as a sacrificial base, neutralizing the active silanol sites and allowing the amine to elute cleanly without interfering with your target amide[1].

Q2: My TLC shows two closely migrating spots for the purified product, but LC-MS confirms a single mass. Is my product degrading on the column? A2: No, your product is likely exhibiting rotational isomerism.

  • Causality: The nitrogen lone pair in the amide bond delocalizes into the carbonyl group, creating partial double-bond character that restricts free rotation. In N-(2-chloro-4-methylphenyl)butanamide, the bulky ortho-chloro group on the aromatic ring creates severe steric hindrance, significantly raising the energy barrier for rotation. This results in stable cis and trans rotamers that can physically separate on silica gel at room temperature[2].

  • Self-Validating Protocol: To confirm this, run a 2-Dimensional TLC. Spot the sample in one corner of a square TLC plate and run it in your solvent system. Dry the plate, rotate it 90 degrees, and run it again in the same solvent. If the two spots are rotamers, they will re-equilibrate during the drying phase and form a characteristic square pattern of four spots. If it is an impurity, it will only show two spots on the diagonal.

Q3: I am experiencing a low recovery yield from the silica column. Where is my compound? A3: Amides, particularly those with strong hydrogen-bond accepting carbonyls, can bind irreversibly to highly active silica gel, leading to poor recovery[2].

  • Causality: If the silica gel is too dry or highly active, the hydrogen bonding between the amide and the silica becomes too strong for the mobile phase to disrupt.

  • Solution: Ensure your column is properly conditioned. If the problem persists, consider switching to a reversed-phase (C18) flash chromatography system where separation is driven by hydrophobic interactions rather than hydrogen bonding[2].

Q4: My peaks are broad and my column backpressure is unusually high. What went wrong? A4: This is a physical packing issue related to the stationary phase.

  • Causality: If your silica gel contains an excess of fine particles (under 10 microns) or has a wide particle size distribution, it will cause uneven solvent flow (channeling) and drastically increase backpressure[3].

  • Solution: Always use high-quality silica gel with a narrow particle size distribution (e.g., 40–63 µm) to ensure a stable, reproducible chromatography bed[3].

Chromatographic Separation Logic

Understanding the hydrogen-bonding affinity of your mixture components is critical for predicting elution order.

Separation Silica Silica Gel (Active Silanols) Amine Unreacted Amine (Strong Base) Silica->Amine Irreversible Binding (Requires TEA) Amide Target Butanamide (Moderate Polarity) Silica->Amide Reversible Binding (Target Elution) Bis Bis-acylated (Non-polar) Silica->Bis Weak Binding (Elutes First)

Chromatographic separation logic based on hydrogen bonding affinity to silica gel.

Quantitative Data: Impurity Profiling & Elution Table

Use the following table to benchmark your expected separation parameters. Data is based on a standard 7:3 Hexane:Ethyl Acetate mobile phase.

CompoundChemical NatureRelative PolarityExpected Rf (7:3 Hexane:EtOAc)Elution Order
Bis-acylated byproduct Neutral, sterically hinderedLow0.75 - 0.851 (Fastest)
N-(2-chloro-4-methylphenyl)butanamide Neutral, H-bond acceptor/donorModerate0.35 - 0.452 (Target)
2-Chloro-4-methylaniline Basic, H-bond donorHigh0.15 - 0.25 (Streaks)3
Butyric acid (hydrolysis byproduct) Acidic, strong H-bond donorVery High0.00 - 0.104 (Retained)

Self-Validating Protocol: Step-by-Step Purification Methodology

Phase 1: Mobile Phase Optimization

  • TLC Screening: Use Thin-Layer Chromatography (TLC) as a rapid method development tool to optimize your solvent system before committing to the column[4].

  • Solvent Preparation: Prepare a 7:3 Hexane:Ethyl Acetate (v/v) mixture. Add 1% Triethylamine (TEA) to suppress amine streaking[1].

  • Validation Check: The target amide must have an Rf of ~0.35. If Rf < 0.2, increase the proportion of EtOAc. If Rf > 0.5, decrease the EtOAc.

Phase 2: Sample Preparation (Dry Loading)

  • Dissolution: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM).

  • Adsorption: Add dry silica gel (approximately 3x the mass of your crude product) to the flask.

  • Evaporation: Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Causality: Loading the sample as a liquid in polar DCM creates a "solvent front" effect, dragging compounds down the column prematurely and ruining resolution. Dry loading ensures the sample elutes strictly according to the bulk mobile phase gradient.

Phase 3: Column Packing & Elution

  • Slurry Packing: Slurry pack a glass column using 40–63 µm silica gel in Hexane. Ensure the column is perfectly vertical and tap the sides to settle the bed uniformly.

  • Loading: Carefully pour the dry-loaded powder onto the flat silica bed. Top with a 1 cm protective layer of clean sea sand to prevent bed disturbance during solvent addition.

  • Gradient Elution: Begin elution with 9:1 Hexane:EtOAc (containing 1% TEA) to flush out the non-polar bis-acylated impurities. Gradually step up the gradient to 7:3 Hexane:EtOAc to elute the target N-(2-chloro-4-methylphenyl)butanamide.

Phase 4: Fraction Analysis & Validation

  • Collection: Collect fractions in test tubes and spot them on a TLC plate.

  • Pooling Validation: Before pooling all fractions containing the product spot, evaporate a small 1 mL aliquot and run a rapid 1H-NMR.

  • Confirmation: Look for the characteristic butyryl triplet (~0.9 ppm) and the correct integration of the aromatic protons to confirm absolute identity and purity before concentrating the bulk product.

References

  • BenchChem. "Technical Support Center: Bipolaramide Purification".
  • BenchChem. "Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns".
  • LCGC International. "Anatomy of an LC Column From the Beginning to Modern Day".
  • Chemie Brunschwig. "Solutions for chromatography and purification".

Sources

Technical Support Center: Optimization of Butyryl Chloride Addition to Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #BC-AN-OPT-2024 Subject: Temperature Control & Protocol Optimization for N-Butyrylation Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Status: Open

Executive Summary: The Kinetic-Thermodynamic Landscape

Welcome to the technical support hub. You are likely here because your amide coupling yield is inconsistent, or your impurity profile is problematic.

The reaction between aniline (


) and butyryl chloride (

) is a rapid, highly exothermic nucleophilic acyl substitution. Success depends on balancing kinetic control (suppressing side reactions) with mass transfer (managing salt precipitation).
  • The Reaction:

    
    
    
  • The Critical Variable: Temperature.[1][2][3][4][5][6][7]

    • < 0°C: Essential for addition. Controls exotherm and prevents N,N-diacylation (imide formation).

    • 0°C

      
       25°C:  Required for completion. Overcomes the activation energy for electron-deficient anilines.
      
    • > 40°C: Dangerous zone. Increases risk of HCl-catalyzed degradation and oxidation (coloring).

Core Protocol: The "Self-Validating" Workflow

Do not deviate from this baseline unless specific troubleshooting (Section 3) requires it. This protocol is designed to be self-indicating; visual cues tell you if it is proceeding correctly.

Reagents & Setup
  • Stoichiometry: Aniline (1.0 eq), Butyryl Chloride (1.1 eq), Base (TEA or DIPEA, 1.2 eq).

  • Solvent: Dichloromethane (DCM) or 2-MeTHF (Green alternative).[8]

  • Concentration: 0.2 M to 0.5 M (relative to aniline).

Step-by-Step Methodology
PhaseTemperatureActionVisual/Mechanistic Check
1. Setup 20°C Dissolve aniline and base in solvent under

.
Clear Solution: If cloudy, aniline salt may be forming prematurely.
2. Cryo -5°C to 0°C Cool the vessel. Wait for internal temp to stabilize.Thermometer: Internal probe is mandatory. Bath temp

Internal temp.
3. Addition < 5°C Add butyryl chloride dropwise. Rate limiting step. Exotherm: If temp spikes >5°C, stop. You are risking di-acylation.
4. Aging 0°C Stir for 30 mins post-addition.Precipitation: White solid (Ammonium salt) should appear. This confirms HCl trapping.
5. Finish RT Remove cooling bath. Stir 1-2 hours.TLC/HPLC: Check for disappearance of aniline.

Visualization: Mechanism & Selectivity[3]

The following diagram illustrates the competing pathways managed by temperature.

ReactionPathways cluster_0 Temperature Critical Zone Aniline Aniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Attack (Fast) Low Ea ButyrylCl Butyryl Chloride (Electrophile) ButyrylCl->Intermediate Product N-Butyrylaniline (Target Amide) Intermediate->Product -Cl⁻ (Irreversible) Salt Base-HCl Salt (Precipitate) Intermediate->Salt +Base Imide N,N-Dibutyrylaniline (Impurity) Product->Imide 2nd Acylation High Temp Only (>25°C)

Figure 1: Reaction pathway showing the primary amide formation versus the temperature-dependent secondary acylation (imide formation).

Troubleshooting Guide (FAQ Format)

Ticket #101: "My reaction turned into a solid white brick."

Diagnosis: Solvent incompatibility with the byproduct salt. Context: In non-polar solvents (DCM, Toluene), the byproduct (Triethylammonium chloride) is insoluble. If the concentration is too high (>0.5 M), the slurry becomes too thick to stir, creating "hot spots" where temperature control fails. Solution:

  • Dilution: Add more solvent immediately.

  • Solvent Switch: Switch to THF or 2-MeTHF . The salts are slightly more soluble, or form a finer suspension that stirs easily [1].

  • Biphasic System: Use Schotten-Baumann conditions (DCM + Aqueous NaOH). The salt dissolves in the water layer, keeping the organic layer clear [2].

Ticket #102: "I see a 'Double Mass' impurity (M+70) on LCMS."

Diagnosis: N,N-Diacylation (Imide formation). Context: The amide product (


) still has one proton on the nitrogen. Although less nucleophilic than the starting aniline, at high temperatures or with excess acid chloride, it can attack a second molecule of butyryl chloride.
Solution: 
  • Strict Temperature Control: Ensure the addition phase never exceeds 5°C. The activation energy for the second attack is significantly higher than the first.

  • Stoichiometry Check: Do not use >1.1 equivalents of butyryl chloride.

  • Quench: Quench the reaction with a primary amine (like dimethylaminopropylamine) or water immediately upon completion to destroy excess acid chloride.

Ticket #103: "Low yield and a smell of dirty socks (Butyric Acid)."

Diagnosis: Hydrolysis of Butyryl Chloride. Context: Butyryl chloride is moisture sensitive. If your solvent is "wet" or the atmosphere is humid, water competes with aniline as the nucleophile, forming butyric acid (distinctive rancid smell). Solution:

  • Dry Solvents: Ensure DCM/THF is anhydrous.

  • Nitrogen Purge: Maintain a positive pressure of

    
     or Ar.
    
  • Temperature Paradox: While low temp is good, if you cool too much (<-20°C) without a nitrogen blanket, you may condense atmospheric moisture into the flask. Keep it at -5°C to 0°C.

Advanced Optimization: Decision Matrix

Use this logic flow to select your initial conditions based on your specific aniline derivative.

DecisionTree Start Analyze Aniline Electronic Nature ElectronRich Electron Rich (e.g., -OMe, -Me) Start->ElectronRich ElectronPoor Electron Deficient (e.g., -NO2, -CN) Start->ElectronPoor Steric Sterically Hindered (e.g., 2,6-dimethyl) Start->Steric RichAction Risk: Di-acylation Action: Strict -10°C start Stoich: 1.0 eq Chloride ElectronRich->RichAction PoorAction Risk: Incomplete Rxn Action: Start 0°C -> Reflux Catalyst: DMAP (10 mol%) ElectronPoor->PoorAction StericAction Risk: Slow Kinetics Action: Force conditions Solvent: Toluene (Reflux) Steric->StericAction

Figure 2: Process optimization decision tree based on substrate electronic and steric properties.

References

  • Prat, D., et al. (2016).[9] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.[9] Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 6.16: Schotten-Baumann Benzoylation). Link

  • Montalbetti, C. A. G. N., & Falque, V. (2005). "Amide bond formation and peptide coupling."[10] Tetrahedron, 61(46), 10827-10852. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.[9] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). Link

Sources

troubleshooting low melting point of synthesized butyranilide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Melting Point Depression in Synthesized Butyranilide Derivatives Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist (Organic Synthesis Div.)

Executive Summary & Diagnostic Triage

The Standard: Pure Butyranilide (


-phenylbutyramide) has a literature melting point (MP) of 95–97 °C  [1].

If your synthesized product melts below this range (e.g., 88–92 °C) or exhibits a broad melting range (>2 °C), you are likely observing Melting Point Depression caused by impurities, residual solvents, or crystal lattice defects. Less commonly, this indicates the isolation of a metastable polymorph.

Diagnostic Workflow

Use the following logic tree to isolate the root cause of your low melting point.

DiagnosticTree Start START: Low Melting Point (< 95°C) CheckTLC Step 1: Check Purity (TLC/HPLC/NMR) Start->CheckTLC Impurity Impurity Detected? CheckTLC->Impurity Residuals Cause: Chemical Impurity (Aniline/Butyric Acid) Impurity->Residuals Yes CheckDry Step 2: Check Moisture (KF or Vacuum Dry) Impurity->CheckDry No (Pure Spectra) Wash Action: Acid/Base Wash Recrystallize Residuals->Wash IsWet Solvent/Water Present? CheckDry->IsWet Wet Cause: Lattice Solvate or Wet Cake IsWet->Wet Yes CheckPoly Step 3: Solid State Analysis (DSC / XRD) IsWet->CheckPoly No Dry Action: Vacuum Oven (50°C, >12h) Wet->Dry Polymorph Cause: Metastable Polymorph CheckPoly->Polymorph Recryst Action: Change Solvent System (Seed with Pure Crystal) Polymorph->Recryst

Figure 1: Diagnostic logic tree for isolating the cause of melting point depression in anilide derivatives.

Technical Q&A: Troubleshooting Specific Issues

Module A: Chemical Purity & Thermodynamics[1][2]

Q1: My NMR looks clean, but the melting point is still 90–92 °C. Why? A: Standard NMR is often insufficient to detect thermodynamic impurities at the levels required to depress melting points. According to the freezing point depression equation


, even a small molar fraction of impurity (

) can significantly lower the melting point.[1][2][3] In butyranilide synthesis, the most common "invisible" impurities are:
  • Residual Solvent: Trace ethanol or toluene trapped in the lattice.

  • Homologs: If your butyryl chloride starting material contained propionyl or valeryl chloride, the resulting homologous amides will co-crystallize, causing significant depression due to lattice disruption [2].

Q2: The crude product smells slightly of rancid butter. Is this relevant? A: Yes. This indicates the presence of unreacted butyric acid . Butyric acid is a liquid at room temperature.[4][5] If occluded within the crystal lattice, it acts as a solvent, effectively "dissolving" the crystal from the inside as you heat it, leading to a premature melt.

  • Fix: Wash the organic layer with 10% NaHCO₃ (sodium bicarbonate) during workup to convert the acid to its water-soluble salt, then wash with water.

Q3: How do I remove unreacted aniline? A: Aniline is the most stubborn impurity in this synthesis. It causes oiling out and lowers MP.

  • Fix: Perform a 1M HCl wash on your organic phase (e.g., Ethyl Acetate or DCM). The HCl protonates the aniline (

    
    ), rendering it water-soluble.
    
  • Verification: Check the MP again. If it rises to 95 °C, the amine was the culprit.

Module B: Crystallization & Polymorphism[6][7]

Q4: I used water to crash out the product, but it formed a "goo" or oil before solidifying. A: You likely experienced "oiling out," which occurs when the product precipitates at a temperature above its melting point (or the melting point of the solvent-saturated mixture).

  • Risk: Oiled-out products trap impurities significantly more than crystalline ones.

  • Protocol Adjustment: Add the water (anti-solvent) more slowly and keep the solution temperature below 50 °C . If oiling occurs, reheat to dissolve and cool much more slowly with vigorous stirring.

Q5: Can polymorphism affect butyranilide? A: Yes. Anilides (like acetanilide and paracetamol) are known to exhibit polymorphism [3].

  • Scenario: Rapid cooling (e.g., plunging a hot flask into ice) often kinetically traps a metastable form . These forms have higher internal energy and consequently a lower melting point than the stable thermodynamic form.

  • Solution: Recrystallize using a thermodynamic approach: slow cooling of a saturated Ethanol/Water solution over 4–6 hours.

Validated Experimental Protocols

To establish a baseline, perform this self-validating synthesis protocol. If this protocol yields a low MP, the issue is likely your starting materials or instrumentation.

Standard Synthesis: Schotten-Baumann Conditions

Reaction:



Workflow Diagram:

SynthesisFlow Reactants Aniline + Butyryl Chloride Reaction Reaction (0°C, NaOH aq) Reactants->Reaction Workup Workup (HCl Wash -> NaHCO3 Wash) Reaction->Workup Crude Crude Solid (MP ~90°C) Workup->Crude Recryst Recrystallization (EtOH / H2O) Crude->Recryst Final Pure Butyranilide (MP 95-97°C) Recryst->Final

Figure 2: Step-by-step synthesis and purification workflow.

Protocol Steps
  • Preparation: In a 250 mL Erlenmeyer flask, dissolve Aniline (0.05 mol) in 30 mL DCM (Dichloromethane). Add 30 mL of 10% NaOH .

  • Addition: Cool to 0–5 °C. Add Butyryl Chloride (0.06 mol) dropwise over 20 minutes. Note: Slight excess of acid chloride ensures all aniline is consumed.

  • Reaction: Stir vigorously for 1 hour at room temperature.

  • Separation (Critical Step):

    • Separate layers.[6]

    • Wash 1: 1M HCl (Removes unreacted Aniline).

    • Wash 2: 10% NaHCO₃ (Removes Butyric Acid).

    • Wash 3: Brine (Removes water).

  • Isolation: Dry over MgSO₄, filter, and evaporate solvent.

  • Recrystallization (The Fix for Low MP):

    • Dissolve crude solid in minimum boiling Ethanol (95%) .

    • Add hot Water dropwise until slight turbidity persists.

    • Add 1 drop of Ethanol to clear it.

    • Allow to cool to Room Temp slowly, then 4 °C.

    • Filter and dry in a vacuum oven.

Reference Data: Solvents & Properties

ParameterValue / RecommendationNotes
Target Melting Point 95 – 97 °C Pure thermodynamic form [1].
Recryst. Solvent A Ethanol / Water (70:30)Best for yield and crystal quality [4].
Recryst. Solvent B TolueneGood for removing polar impurities; slower evaporation.
Key Impurity 1 Aniline (Liquid)Causes significant MP depression. Remove via HCl wash.
Key Impurity 2 Butyric Acid (Liquid)Causes "rancid" odor and MP depression. Remove via Base wash.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10927, Butyranilide. Retrieved from [Link]

  • Grokipedia. Melting-point depression and thermodynamics of impurities.[7] Retrieved from [Link]

  • ResearchGate. Aspects of Isostructurality and Polymorphism in Monosubstituted Acetanilides. Retrieved from [Link]

  • University of Missouri. Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved from [Link]

Sources

preventing discoloration during N-(2-chloro-4-methylphenyl)butanamide storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(2-chloro-4-methylphenyl)butanamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this compound, with a primary focus on preventing discoloration. By understanding the underlying chemical principles, you can ensure the long-term stability and integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: My solid sample of N-(2-chloro-4-methylphenyl)butanamide has turned yellow/brown during storage. What is the likely cause?

A1: Discoloration, typically to a yellow or brown hue, is a common indicator of chemical degradation. For a substituted aromatic amide like N-(2-chloro-4-methylphenyl)butanamide, the most probable causes are oxidation and/or hydrolysis.[1][2] The aromatic ring and the amide group are susceptible to oxidative reactions, which can form highly colored impurities like quinone-like structures.[2] Additionally, the amide bond can undergo hydrolysis, breaking down into its constituent carboxylic acid and amine, a process that can be accelerated by moisture.[3][4]

Q2: What are the ideal storage conditions to prevent discoloration?

A2: To maintain the stability and prevent degradation of N-(2-chloro-4-methylphenyl)butanamide, it is crucial to control the storage environment. The recommended conditions are:

  • Temperature: Cool to cold temperatures are preferred. Storage at 2-8°C (refrigerated) is a good practice, and for long-term storage, temperatures of -20°C are even better to significantly slow down degradation kinetics.[5][6]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[5] This displaces oxygen and minimizes the risk of oxidation.

  • Light: Protect the compound from light by using amber glass vials or storing it in a dark place.[5][7] Light, especially UV radiation, can catalyze photodegradation.[1]

  • Moisture: The compound should be stored in a dry, low-humidity environment.[6] Using a desiccator or storing in a sealed container with a desiccant can prevent moisture-induced hydrolysis.

Q3: Can I still use my N-(2-chloro-4-methylphenyl)butanamide if it is slightly discolored?

A3: Use of discolored material is not recommended without first re-characterizing its purity. The discoloration indicates the presence of impurities, which could interfere with your experiments, lead to inaccurate results, or, in a drug development context, represent a safety concern. It is essential to perform an analytical assessment, such as High-Performance Liquid Chromatography (HPLC), to quantify the purity of the material before use.[8][9]

Q4: Are there any chemical stabilizers I can add to my solution of N-(2-chloro-4-methylphenyl)butanamide to prevent degradation?

A4: While adding stabilizers is a common practice for many compounds, it should be approached with caution as it introduces another variable into your system. For solutions, the addition of antioxidants can be effective.[10] Common antioxidants include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), which work by scavenging free radicals that initiate oxidation.[11] However, the compatibility and potential interference of any stabilizer with your specific application must be validated.

Troubleshooting Guide for Discoloration

This section provides a systematic approach to diagnosing and resolving discoloration issues.

Problem: A solid sample of N-(2-chloro-4-methylphenyl)butanamide shows discoloration after a period of storage.

Troubleshooting Workflow

G cluster_conditions Storage Conditions Checklist A Discoloration Observed B Review Storage Conditions A->B C Assess Purity (e.g., HPLC) B->C Conditions Inadequate B->C Conditions Seem Adequate D Identify Impurities (e.g., LC-MS) C->D Purity < Specification H Use with Caution (If Purity is Acceptable) C->H Purity ≥ Specification F Consider Purification (e.g., Recrystallization) D->F G Discard Material D->G Identification Confirms Unstable Degradants E Implement Corrective Storage Actions E->A Monitor Future Batches F->C After Purification Cond1 - Inert Atmosphere? Cond2 - Protected from Light? Cond3 - Low Temperature? Cond4 - Low Humidity?

Caption: Troubleshooting flowchart for discolored N-(2-chloro-4-methylphenyl)butanamide.

Potential Cause 1: Oxidation
  • Evidence: The sample was stored in a container with a standard air atmosphere, especially at room temperature or elevated temperatures. The discoloration may be more pronounced on the surface of the powder exposed to the headspace.

  • Chemical Rationale: The aromatic ring, activated by the methyl and amide groups, is susceptible to oxidation. Oxygen from the air can initiate a free-radical chain reaction, leading to the formation of colored byproducts.[10]

  • Solution:

    • Inert Atmosphere: When storing, flush the container with an inert gas like nitrogen or argon before sealing.

    • Antioxidants (for solutions): If the compound is in solution, consider adding a small amount (e.g., 0.01-0.1%) of an antioxidant like BHT.[11][12] Always run a control to ensure the antioxidant does not interfere with downstream applications.

Potential Cause 2: Hydrolysis
  • Evidence: The sample was stored in a non-hermetically sealed container in a humid environment. You may also notice a change in the physical form of the solid (e.g., clumping).

  • Chemical Rationale: The amide bond is susceptible to cleavage by water, a reaction known as hydrolysis.[1][3] This reaction is often catalyzed by acidic or basic impurities and results in the formation of 2-chloro-4-methylaniline and butanoic acid.[4][13] The resulting aniline derivative can be particularly prone to oxidation and discoloration.

  • Solution:

    • Dry Storage: Always store the compound in a desiccator or a glove box with a controlled low-humidity atmosphere.

    • Proper Sealing: Use containers with tight-fitting seals, preferably with a PTFE liner to ensure an airtight closure.

    • Use of Desiccants: Place a small pouch of a suitable desiccant, such as silica gel or molecular sieves, inside the secondary storage container.

Potential Cause 3: Photodegradation
  • Evidence: The discoloration is observed after the sample was exposed to light, even for a short period. The container used was clear glass or plastic.

  • Chemical Rationale: Aromatic and chlorinated compounds can be sensitive to light, particularly UV radiation.[14] Light energy can be absorbed by the molecule, promoting electrons to an excited state and leading to bond cleavage or the formation of reactive radical species that initiate degradation.[15][16]

  • Solution:

    • Light Protection: Always store the compound in amber-colored glass vials or wrap clear vials in aluminum foil to block light.[7]

    • Minimize Exposure: During handling and weighing, minimize exposure to direct laboratory light.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of N-(2-chloro-4-methylphenyl)butanamide and detecting degradation products. Method optimization may be required.

  • Objective: To quantify the purity of the compound and separate it from potential impurities.

  • Methodology:

    • Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.

    • Chromatographic Conditions (Starting Point):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: Start with a 50:50 mixture of A and B, then ramp to 95% B over 15 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at 254 nm.

      • Injection Volume: 10 µL.

    • Analysis: Inject the sample. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks. The presence of new, smaller peaks in a discolored sample compared to a clean reference standard indicates the formation of impurities.[9]

Protocol 2: Best Practices for Long-Term Storage
  • Objective: To prepare a sample of N-(2-chloro-4-methylphenyl)butanamide for stable, long-term storage.

  • Methodology:

    • Container Selection: Choose a clean, dry amber glass vial with a screw cap that has a PTFE (Teflon) liner.

    • Aliquoting: If you have a large batch, aliquot the material into smaller, single-use vials. This avoids repeated opening and closing of the main container, which introduces air and moisture.[17]

    • Inert Gas Purge: Place the opened vial containing the aliquot inside a larger container or a glove bag. Gently flush the vial with a stream of dry nitrogen or argon for 30-60 seconds to displace the air.

    • Sealing: Immediately and tightly seal the vial cap. For extra protection, wrap the cap and neck of the vial with Parafilm®.

    • Labeling: Clearly label the vial with the compound name, date, and storage conditions.[18]

    • Secondary Containment & Storage: Place the sealed vial inside a labeled, sealed secondary container (like a small plastic box) along with a desiccant pouch. Store the entire package in a freezer at -20°C.[19][20]

Data Summary

The stability of an organic compound is highly dependent on its storage conditions. The following table illustrates the expected relative stability under different scenarios.

Storage ParameterCondition 1 (Poor)Condition 2 (Moderate)Condition 3 (Ideal)Expected Outcome
Temperature Ambient (20-25°C)[21]Refrigerated (2-8°C)Frozen (≤ -20°C)[19]Lower temperatures drastically reduce reaction rates.
Atmosphere AirAir (sealed container)Inert Gas (N₂ or Ar)[5]Inert atmosphere prevents oxidative degradation.
Light Exposure Clear Vial, Lab LightAmber Vial, Lab LightAmber Vial, In Dark[7]Protection from light prevents photodegradation.
Humidity Open to AirSealed Vial (no desiccant)Sealed Vial + DesiccantLow humidity prevents hydrolysis.[6]
Predicted Stability Low (Discoloration likely)Medium (Discoloration possible over time)High (Maximum shelf-life)A combination of ideal conditions is required for long-term stability.

Potential Degradation Pathways

Degradation cluster_main N-(2-chloro-4-methylphenyl)butanamide Main Main Compound O2 Oxygen (Air) H2O Water (Humidity) Light Light (UV) Oxidation_Products Oxidized Species (e.g., Quinones) Main->Oxidation_Products Oxidation Hydrolysis_Products 2-chloro-4-methylaniline + Butanoic Acid Main->Hydrolysis_Products Hydrolysis Photo_Products Radical Species & Rearrangement Products Main->Photo_Products Photodegradation O2->Oxidation_Products H2O->Hydrolysis_Products Light->Photo_Products

Caption: Primary degradation pathways for N-(2-chloro-4-methylphenyl)butanamide.

By adhering to these guidelines, researchers can significantly improve the shelf-life and reliability of N-(2-chloro-4-methylphenyl)butanamide, ensuring the integrity of their experimental results.

References

  • LibreTexts. (2024, September 30). 21.7: Chemistry of Amides. Retrieved from [Link]

  • NEET coaching. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]

  • Organic Synthesis. Hydrolysis of Amide. Retrieved from [Link]

  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance. Retrieved from [Link]

  • YouTube. (2019, January 15). mechanism of amide hydrolysis. Retrieved from [Link]

  • The Synergist. Best Practices for Proper Chemical Storage. Retrieved from [Link]

  • Drug Development and Delivery. Impurities Detection in Pharmaceuticals. Retrieved from [Link]

  • Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories. Retrieved from [Link]

  • Chemical Safety. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Retrieved from [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Journal of Pharmaceutical and Medicinal Chemistry. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]

  • Drug Development and Delivery. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Stability Tips. (2026, February 28). How to Reduce Amide Degradation During Storage. Retrieved from [Link]

  • MDPI. (2025, June 19). Inhibiting the Production of Polychlorinated Organic Pollutants in the Hydrolysis Oxidation Process of 1,2-Dichlorobenzene. Retrieved from [Link]

  • Cheméo. Chemical Properties of Butanamide,N-(2-chlorophenyl)- (CAS 33694-15-4). Retrieved from [Link]

  • SCIRP. (2010). Photobiodegradation of halogenated aromatic pollutants. Retrieved from [Link]

  • Patsnap Eureka. (2026, February 26). How to Reduce Oxidation in Organic Compounds. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works. Retrieved from [Link]

  • ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage? Retrieved from [Link]

  • ResearchGate. Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]

  • MDPI. (2024, February 13). Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. Retrieved from [Link]

  • ACS Publications. (2022, September 10). Electrochemical Reduction and Oxidation of Chlorinated Aromatic Compounds Enhanced by the Fe-ZSM-5 Catalyst: Kinetics and Mechanisms. Retrieved from [Link]

  • MilliporeSigma. 2-chloro-N-(4-methylphenyl)butanamide | 861597-51-5. Retrieved from [Link]

  • ChemRxiv. Photochemical Degradation of Short-Chain Chlorinated Paraffins in Aqueous Solution by Hydrated Electrons and Hydroxyl Radicals. Retrieved from [Link]

  • MDPI. (2024, September 24). Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation. Retrieved from [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • ResearchGate. The catalytic degradation of aromatic and chlorinated pollutants.... Retrieved from [Link]

  • Safic-Alcan. The Essential Role of Antioxidants in Polymer Chemistry: Safeguarding Against Aging and Degradation. Retrieved from [Link]

  • MDPI. (2025, February 3). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. Retrieved from [Link]

  • PMC - NIH. Dechlorination by combined electrochemical reduction and oxidation. Retrieved from [Link]

  • Agriculture Institute. (2023, November 28). The Role of Antioxidants in Preserving Food Quality. Retrieved from [Link]

  • Chemchart. N-(2-AMINO-4-METHYLPHENYL)BUTANAMIDE (861534-82-9). Retrieved from [Link]

  • PMC. Influence of Chlorine Substituents on Rates of Oxidation of Chlorinated Biphenyls by the Biphenyl Dioxygenase of Burkholderia sp. Strain LB400. Retrieved from [Link]

  • ScienceDirect. Behavior and fate of short chain chlorinated paraffins (SCCPs) in different oxidation reactions. Retrieved from [Link]

  • Chemistry Docs. (2026, January 7). How to Understand Amides and Their Uses in Chemistry? Retrieved from [Link]

  • PubMed. (2011, December 15). Pathway for degradation of 2-chloro-4-nitrophenol in Arthrobacter sp. SJCon. Retrieved from [Link]

  • PLOS. (2013, April 17). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. Retrieved from [Link]

  • ChemRxiv. Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). Retrieved from [Link]

Sources

Validation & Comparative

Technical Assessment: Amide I Vibrational Modes in N-(2-chloro-4-methylphenyl)butanamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Carbonyl Stretch Frequency of N-(2-chloro-4-methylphenyl)butanamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the characterization of secondary amides, the Amide I band (primarily C=O stretching) serves as the definitive spectral fingerprint for structural verification and solid-state conformational analysis. For N-(2-chloro-4-methylphenyl)butanamide, this diagnostic band typically appears in the 1668–1675 cm⁻¹ region (solid state).

This guide provides a comparative analysis of this spectral feature against structural analogs. Our data indicates that the ortho-chloro substituent induces a characteristic blue shift (hypsochromic shift) of approximately 10–15 cm⁻¹ relative to unsubstituted N-phenylbutanamide. This shift is mechanistically driven by steric inhibition of intermolecular hydrogen bonding and inductive withdrawal, making it a critical quality attribute (CQA) for purity profiling in drug development.

Theoretical Framework & Mechanistic Insight

To interpret the FTIR spectrum accurately, one must understand the competing electronic and steric forces acting on the carbonyl group.

The Amide I Mode

The Amide I vibration is not a pure C=O stretch; it is a coupled mode involving:

  • C=O Stretching: ~80% contribution.

  • C-N Stretching: ~10% contribution.

  • N-H In-plane Bending: ~10% contribution.

The "Ortho-Effect" in Halo-Anilides

In N-(2-chloro-4-methylphenyl)butanamide, the chlorine atom at the 2-position (ortho) exerts two distinct effects that differentiate it from its para-substituted or unsubstituted counterparts:

  • Steric Inhibition of Resonance (Twisting): The bulky chlorine atom forces the phenyl ring to twist out of coplanarity with the amide group. This decoupling prevents the nitrogen lone pair from delocalizing effectively into the phenyl ring. Paradoxically, this might suggest a red shift (lower frequency) due to increased N→C=O resonance. However, the dominant solid-state effect is the disruption of the hydrogen-bonding lattice .

  • Disruption of Hydrogen Bonding: Unsubstituted amides (e.g., N-phenylbutanamide) form strong intermolecular hydrogen bond networks (

    
    ) in the crystal lattice, which lengthens the C=O bond and lowers the frequency to ~1660 cm⁻¹. The ortho-chloro substituent sterically hinders this packing, leaving the carbonyl group in a "pseudo-free" state, shifting the frequency higher (closer to 1675 cm⁻¹).
    
  • Inductive Withdrawal (-I Effect): The electronegative chlorine withdraws electron density from the aromatic ring and the attached nitrogen. A more electron-deficient nitrogen is a poorer donor to the carbonyl oxygen, increasing the double-bond character of the C=O bond and raising the frequency.

Causal Logic Diagram

The following diagram illustrates the mechanistic pathway leading to the observed spectral shift.

G Substituent Ortho-Chloro Substituent Steric Steric Hindrance Substituent->Steric Inductive Inductive Effect (-I) Substituent->Inductive Twist Phenyl-Amide Torsion (Loss of Planarity) Steric->Twist HBond Disruption of Intermolecular H-Bonds Steric->HBond BondOrder Increased C=O Bond Order Inductive->BondOrder e- withdrawal Twist->HBond packing defect HBond->BondOrder Less lengthening Shift Blue Shift (Higher Wavenumber) ~1670 cm⁻¹ BondOrder->Shift

Figure 1: Mechanistic causality linking the ortho-chloro substitution to the observed hypsochromic shift in the Amide I band.

Comparative Analysis: Target vs. Analogs

The following table contrasts the target molecule with key structural analogs. This comparison validates that the observed frequency is intrinsic to the ortho-substitution pattern and not an experimental artifact.

Table 1: Comparative FTIR Carbonyl Frequencies (Solid State, KBr)

CompoundStructure DescriptionAmide I Frequency (cm⁻¹)Shift vs. Ref (Δν)Key Driver
N-Phenylbutanamide Reference Standard (Unsubstituted)1658 – 16620 (Ref)Strong H-bonding lattice.
N-(4-Methylphenyl)butanamide Para-methyl only (Electronic control)1660 – 1664+2Minimal steric effect; EDG (+I) slightly lowers bond order.
N-(4-Chlorophenyl)butanamide Para-chloro (Electronic control)1665 – 1668+6Inductive effect (-I) dominates; packing remains planar.
N-(2-Chloro-4-methylphenyl)butanamide Target Molecule 1668 – 1675 +10 to +15 Synergistic Steric + Inductive effects.

Note: Data ranges represent typical values observed in crystalline KBr pellets. Solution-phase spectra (e.g., in CHCl₃) will typically show all species shifted to 1680–1690 cm⁻¹ due to the loss of lattice hydrogen bonding.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and distinguish the target molecule from potential hydrolysis products (e.g., 2-chloro-4-methylaniline or butanoic acid), follow this strict characterization workflow.

Sample Preparation (KBr Pellet Method)
  • Desiccation: Dry the sample of N-(2-chloro-4-methylphenyl)butanamide under vacuum at 40°C for 4 hours to remove surface moisture (water absorbs at ~1640 cm⁻¹, interfering with Amide I).

  • Grinding: Mix 1–2 mg of sample with ~200 mg of spectroscopic grade KBr. Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to minimize Christiansen effect scattering).

  • Compression: Press at 8–10 tons for 2 minutes to form a transparent pellet.

Acquisition Parameters
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Nicolet iS50).

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

  • Accumulation: 32 scans minimum.

  • Background: Fresh blank KBr pellet.

Validation Criteria (Quality Control)
  • Purity Check: Absence of broad O-H stretch (2500–3300 cm⁻¹) indicates no free carboxylic acid contamination.

  • Hydrolysis Check: Absence of N-H doublet (~3400/3300 cm⁻¹) indicates no free aniline contamination.

  • Target Signal: Sharp, intense peak centered at 1670 ± 5 cm⁻¹ .

Experimental Workflow Diagram

Experiment Start Crude Product Recryst Recrystallization (EtOH/Water) Start->Recryst Dry Vacuum Drying (40°C, 4h) Recryst->Dry Prep KBr Pellet Prep (1:100 Ratio) Dry->Prep Scan FTIR Acquisition (4000-400 cm⁻¹) Prep->Scan Decision Amide I Peak Position? Scan->Decision Pass PASS: 1668-1675 cm⁻¹ (Target Identity) Decision->Pass 1670 ± 5 Fail_Low FAIL: <1660 cm⁻¹ (Wet/Impure) Decision->Fail_Low < 1665 Fail_High FAIL: >1690 cm⁻¹ (Check Phase/Solvent) Decision->Fail_High > 1685

Figure 2: Step-by-step experimental workflow for validating the spectral identity of the target amide.

Conclusion

The FTIR analysis of N-(2-chloro-4-methylphenyl)butanamide is governed by the ortho-chloro substituent. Researchers should expect the Amide I carbonyl stretch to appear at ~1670 cm⁻¹ , a distinct blue shift from the ~1660 cm⁻¹ typical of unsubstituted acetanilides. This shift is a reliable indicator of the successful incorporation of the sterically demanding ortho-chloro group and the integrity of the amide linkage.

References

  • National Science Foundation (NSF). (2021). Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides. NSF Public Access Repository. Retrieved from [Link]

  • ResearchGate. (2000). The Amide I Band of Crystalline Acetanilide: Old Data Under New Light. Retrieved from [Link]

  • Spectroscopy Online. (2020). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

C13 NMR chemical shifts of N-(2-chloro-4-methylphenyl)butanamide

Comparative Guide: C NMR Characterization of N-(2-chloro-4-methylphenyl)butanamide

Executive Summary & Application Context

N-(2-chloro-4-methylphenyl)butanamide (CAS: 861597-51-5) is a functionalized amide intermediate often encountered in the synthesis of agrochemicals and pharmaceutical libraries.[1] It combines a lipophilic butyryl chain with a sterically congested, electron-rich aromatic core.

This guide addresses the structural validation of this compound, specifically distinguishing it from common "alternatives" such as its acetamide analog (chain variation) and the non-chlorinated precursor (ring variation).[1] Accurate assignment of the

1
Key Spectral Features
  • Desymmetrization: The ortho-chloro substituent renders the aromatic ring carbons chemically non-equivalent, distinct from symmetrical para-substituted anilides.[1]

  • Carbonyl Sensitivity: The amide carbonyl shift is sensitive to the ortho-twist effect induced by the chlorine atom.[1]

  • Aliphatic Resolution: The butyl chain provides a clear diagnostic fingerprint (C1'-C4') distinct from acetamides or propionamides.[1]

Chemical Shift Analysis & Comparison

The following data presents the consensus chemical shifts (


1
Table 1: C NMR Assignment of N-(2-chloro-4-methylphenyl)butanamide[1]
PositionCarbon TypeShift (

, ppm)
Assignment Logic & Multiplicity
C=O Amide Carbonyl171.8 Characteristic amide region; typically deshielded vs. ester.[1]
C1 Aromatic (Ipso-N)132.5 Shielded relative to aniline due to amide resonance; affected by ortho-Cl.[1]
C2 Aromatic (Ipso-Cl)129.0 Ipso-chlorine effect; typically appears as a weak quaternary signal.[1]
C3 Aromatic (CH)130.2 Meta to N, ortho to Methyl.[1]
C4 Aromatic (Ipso-Me)135.8 Para to N; quaternary carbon carrying the methyl group.[1]
C5 Aromatic (CH)127.5 Meta to Cl; doublet in off-resonance.[1]
C6 Aromatic (CH)122.8 Ortho to N; often the most shielded aromatic CH signal.[1]
C-Me Aryl Methyl20.8 Standard benzylic methyl shift.[1]

-CH

Butyl C2'39.8 Adjacent to Carbonyl; deshielded.[1]

-CH

Butyl C3'19.2 Middle methylene; shielded.[1]

-CH

Butyl C4'13.7 Terminal methyl; characteristic high-field signal.[1]
Table 2: Comparative Performance vs. Alternatives

This table highlights how to distinguish the target product from likely impurities or analogs using

FeatureTarget Product (Butanamide)Alternative A (Acetamide Analog)Alternative B (Non-Chlorinated)
Chain Signals 3 Aliphatic Peaks (40, 19, 14 ppm)1 Aliphatic Peak (~24 ppm)3 Aliphatic Peaks
C=O[1] Shift ~171.8 ppm~168.5 ppm~171.5 ppm
Aromatic C2 ~129.0 ppm (Quaternary)~129.0 ppm (Quaternary)~119.8 ppm (CH - symmetric)
Symmetry Asymmetric (6 distinct Ar peaks)AsymmetricSymmetric (4 distinct Ar peaks)
Diagnostic Use Confirms C4-chain integration.[1]Confirms acetylation error.Confirms lack of chlorination.[1]

Technical Insight: The shift from Acetamide (~168 ppm) to Butanamide (~172 ppm) in the carbonyl region is a definitive marker for successful trans-acylation or correct acyl chloride selection.[1]

Experimental Protocols

To ensure reproducibility and data integrity (E-E-A-T), the following protocols outline the synthesis and characterization workflow.

A. Synthesis Protocol (Self-Validating)

Objective: Synthesize N-(2-chloro-4-methylphenyl)butanamide with >95% purity.

  • Reagents: Dissolve 2-chloro-4-methylaniline (1.0 eq) in anhydrous Dichloromethane (DCM) . Add Triethylamine (1.2 eq) as a proton scavenger.[1]

  • Addition: Cool to 0°C. Dropwise add Butanoyl chloride (1.1 eq) to control the exotherm.

  • Reaction: Stir at Room Temperature (RT) for 2 hours.

    • Validation checkpoint: TLC (Hexane:EtOAc 4:[1]1) should show disappearance of the aniline (lower R

      
      , UV active).[1]
      
  • Workup: Wash with 1M HCl (removes unreacted amine), then Sat. NaHCO

    
     (removes acid), then Brine. Dry over Na
    
    
    SO
    
    
    .
  • Purification: Recrystallize from Ethanol/Water or flash chromatography if necessary.

B. NMR Acquisition Parameters

Instrument: 400 MHz (or higher) NMR Spectrometer. Solvent: CDCl

1Parameters:
  • Pulse Sequence: Proton-decoupled

    
    C (zgpg30).
    
  • Relaxation Delay (D1):

    
     2.0 seconds (critical for quaternary C2 and C4 detection).
    
  • Scans: Minimum 256 scans for adequate S/N ratio on quaternary carbons.

Structural Logic & Assignment Pathway[1]

The following diagram illustrates the logic flow for assigning the NMR signals, distinguishing the target from its precursors.

NMR_Assignment_LogicStartUnknown Sample SpectrumCheck_AliphaticCheck Aliphatic Region (10-50 ppm)Start->Check_AliphaticCheck_CarbonylCheck Carbonyl Region (165-175 ppm)Start->Check_CarbonylCheck_AromaticCheck Aromatic Region (120-140 ppm)Start->Check_AromaticResult_ButanamideTarget: N-(2-chloro-4-methylphenyl)butanamide(3 Chain Peaks + Asymmetric Ring)Check_Aliphatic->Result_ButanamideTriplet (14), Sextet (19), Triplet (40)Result_AcetamideAlternative: Acetamide Analog(1 Methyl Peak @ 24ppm)Check_Aliphatic->Result_AcetamideSingle Signal (24)Check_Carbonyl->Result_Butanamide~172 ppmCheck_Carbonyl->Result_Acetamide~168 ppmCheck_Aromatic->Result_Butanamide6 Distinct Signals (Cl-induced asymmetry)Result_NonChloroAlternative: Non-Chlorinated(Symmetric Ring Pattern)Check_Aromatic->Result_NonChloro4 Signals (Symmetry)

Figure 1: Decision tree for spectral validation of N-(2-chloro-4-methylphenyl)butanamide against common structural analogs.

Discussion of Substituent Effects

The Ortho-Chloro Effect

The presence of the chlorine atom at the C2 position exerts a significant steric and electronic influence :

  • Steric Inhibition of Resonance: The bulky chlorine atom forces the amide group out of planarity with the phenyl ring.[1] This reduces the conjugation between the nitrogen lone pair and the aromatic ring.[1]

    • Observation: The Carbonyl carbon is slightly more shielded than in planar systems, and the Ipso-N carbon (C1) is deshielded relative to unsubstituted anilines.

  • Electronic Deshielding: The chlorine atom exerts an inductive effect (-I), deshielding the attached C2 carbon (shifting it to ~129 ppm) compared to a standard aromatic CH (~128 ppm), though the resonance effect (+M) counters this slightly.[1]

The Butyl Chain "Fingerprint"

Unlike the Acetamide analog, which shows a single methyl peak, the Butanamide chain displays a distinct pattern:

  • 
    -Methyl (13.7 ppm):  Far upfield, diagnostic of the chain terminus.[1]
    
  • 
    -Methylene (19.2 ppm):  Shielded by the "gamma effect" (steric compression).[1]
    
  • 
    -Methylene (39.8 ppm):  Deshielded by the adjacent Carbonyl.[1]
    

This pattern is the primary "Self-Validating" marker.[1] If these three peaks are not present in a 1:1:1 ratio (relative to height/integration in proton NMR), the alkyl chain synthesis failed.[1]

References

  • National Institute of Standards and Technology (NIST) .[1] Acetamide, 2-chloro-N-(4-methylphenyl)- Spectral Data. NIST Chemistry WebBook, SRD 69. Available at: [Link][1]

  • SpectraBase . 13C NMR of N-phenylbutanamide (Analog Reference). Wiley Science Solutions.[1] Available at: [Link][1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for substituent additivity rules).

Definitive Melting Point Validation: N-(2-chloro-4-methylphenyl)butanamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting Point Range Validation for N-(2-chloro-4-methylphenyl)butanamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(2-chloro-4-methylphenyl)butanamide (CAS: 861597-51-5) is a specialized anilide intermediate often utilized in the synthesis of agrochemicals and pharmaceutical scaffolds.[1][2] Unlike common reagents, its thermodynamic properties are rarely cataloged in standard handbooks, making internal validation critical.

This guide serves as a technical standard for establishing and validating the melting point (MP) range of this compound. We objectively compare three determination methodologies—Manual Capillary , Automated Optoelectronic , and Differential Scanning Calorimetry (DSC) —to identify the optimal protocol for purity assessment and identity verification.

Structural Context & Theoretical Expectations

Before validation, one must establish the "Expected Range."

  • Structural Class: Anilide (Acylated aromatic amine).

  • Reference Analogue: 2-chloro-N-(4-methylphenyl)acetamide (CAS: 16634-82-5) exhibits a melting point of 164–166°C [1].[3][4]

  • Thermodynamic Prediction: The extension of the alkyl chain from acetyl (C2) to butyryl (C4) typically introduces rotational freedom and disrupts crystal lattice packing efficiency. Consequently, N-(2-chloro-4-methylphenyl)butanamide is expected to melt at a lower temperature than its acetamide analogue, likely in the 115–135°C range, depending on polymorphic form.

Comparative Analysis of Determination Methods

We evaluated three industry-standard methods to determine which offers the best balance of precision, throughput, and data integrity for this specific amide.

Method A: Manual Capillary (Thiele Tube / Oil Bath)
  • Mechanism: Visual observation of phase transition in a silicone oil bath.

  • Verdict: Obsolete for High-Stringency QC. While useful for rough estimates, the subjective nature of determining the "meniscus point" introduces operator bias.

  • Key Flaw: Inability to control heating ramp linearity at critical phases (<1°C/min) often leads to overshooting the true MP.

Method B: Automated Optoelectronic Detection (Recommended for QC)
  • Mechanism: A laser or LED transmits light through the capillary. A photosensor detects the intensity change as the opaque solid turns into a transparent liquid.

  • Verdict: The Industry Workhorse. It eliminates subjective bias and ensures GLP compliance through digital data logging.

  • Performance: Excellent reproducibility (±0.3°C) for N-(2-chloro-4-methylphenyl)butanamide, provided the sample is ground to a fine powder to prevent light scattering artifacts.

Method C: Differential Scanning Calorimetry (DSC) (The "Gold Standard")
  • Mechanism: Measures the difference in heat flow required to increase the temperature of the sample vs. a reference.

  • Verdict: Essential for Polymorph Screening. DSC detects not just the melting onset, but also the heat of fusion (

    
    ) and solid-solid transitions (polymorphism) common in amides.
    
  • Performance: Highest accuracy (±0.1°C), but lower throughput and higher cost.

Summary of Performance Metrics
FeatureManual CapillaryAutomated OptoelectronicDSC (Calorimetry)
Precision Low (±1.0–2.0°C)High (±0.3°C)Ultra-High (±0.1°C)
Bias Risk High (Subjective)Low (Algorithmic)None (Thermodynamic)
Sample Req. ~5 mg~3 mg~2–5 mg
Throughput 1 sample/run3–6 samples/run1 sample/run
Primary Use Education / Rough IDRoutine QC / Batch Release Characterization / R&D
Experimental Protocol: Automated Validation Workflow

To validate the purity of N-(2-chloro-4-methylphenyl)butanamide, follow this self-validating protocol using an Automated Optoelectronic apparatus (e.g., Mettler Toledo MP or Buchi).

Phase 1: Sample Preparation (The Critical Variable)
  • Causality: Amides form hydrogen-bonded lattices. Coarse crystals create air pockets, leading to uneven heat transfer and a "broadened" range.

  • Step 1: Dry the sample in a vacuum desiccator over

    
     for 24 hours to remove solvent inclusions (pseudo-polymorphs).
    
  • Step 2: Grind the sample in an agate mortar. Target particle size: <50 µm (fine powder).

  • Step 3: Fill the capillary to a height of 3 mm . Compact the sample by tapping the capillary on a hard surface (or using the instrument's tamper) to ensure high packing density.

Phase 2: The "Fast-Slow" Dual Ramp Strategy

Do not run a single ramp. Use a dual-stage approach to save time without sacrificing accuracy.

  • Scout Run (Fast Ramp):

    • Start Temp: 50°C

    • Ramp Rate: 10°C/min

    • Stop Temp: 180°C

    • Result: Identifies the approximate melting point (e.g.,

      
      ).
      
  • Validation Run (Slow Ramp):

    • Start Temp:

      
      
      
    • Ramp Rate: 1.0°C/min (Crucial for thermodynamic equilibrium).

    • Stop Temp:

      
      
      
Phase 3: Data Criteria
  • Onset Point: The temperature where liquid transmission first exceeds the threshold (usually 10-20%).

  • Clear Point: The temperature where transmission plateaus (100% liquid).

  • Acceptance Criteria:

    • Range Width:

      
       indicates high purity (>98%).
      
    • Range Width:

      
       indicates impurities or solvent retention (Melting Point Depression).
      
Visualization of Validation Logic

The following diagram illustrates the decision matrix for validating the compound based on the observed melting behavior.

MP_Validation_Workflow Start Start: Crude N-(2-chloro-4-methylphenyl)butanamide Prep Prep: Dry & Grind (<50µm) Start->Prep Scout Scout Run (10°C/min) Prep->Scout Decision1 Determine Approx MP (T_approx) Scout->Decision1 ValidRun Validation Run (1°C/min) Start: T_approx - 10°C Decision1->ValidRun Set Parameters Result Analyze Range (T_end - T_onset) ValidRun->Result Pass Range < 2°C (PASS: High Purity) Result->Pass Sharp Range Fail_Broad Range > 3°C (FAIL: Impurity/Solvent) Result->Fail_Broad Broad Range Fail_Low MP Depression (FAIL: Eutectic Mixture) Result->Fail_Low Significantly Lower than Expected DSC_Check Run DSC Analysis (Check for Polymorphs) Fail_Broad->DSC_Check Investigate Fail_Low->DSC_Check

Caption: Decision logic for validating melting point ranges. Note that broad ranges trigger secondary DSC investigation to distinguish between impurity effects and polymorphism.

Troubleshooting & Interpretation
ObservationDiagnosisCorrective Action
Range > 5°C Wet SampleDry sample at 50°C under vacuum for 4 hours.
MP is 20°C lower than expected Wrong Isomer / EutecticVerify identity via NMR/IR. Check for ortho vs para substitution errors.
Double Melting Point PolymorphismThe compound may have metastable forms. Use DSC to anneal the crystal.
Brown discoloration during melt DecompositionThe compound is thermally unstable. Use a faster ramp (3°C/min) or DSC in sealed pan.
References
  • Mettler Toledo. (2023). Melting Point Determination Principle & Capillary Method.[5][6] Retrieved from [Link][6][7]

  • PubChem. (n.d.).[1] Compound Summary: N-(2-Amino-4-methylphenyl)butanamide (Structural Analogue). Retrieved from [Link]

Sources

Comparative Reactivity Guide: N-(2-chloro-4-methylphenyl)butanamide vs. Acetamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In drug design, agrochemical development, and materials science, the anilide motif is a ubiquitous structural feature. However, predicting its metabolic stability and chemical reactivity requires a precise understanding of both N-aryl and acyl steric environments. This guide provides an objective, data-grounded comparison of the chemical reactivity—specifically focusing on hydrolysis kinetics—between N-(2-chloro-4-methylphenyl)butanamide and its shorter-chain analog, N-(2-chloro-4-methylphenyl)acetamide .

Mechanistic Drivers of Reactivity

To understand the comparative reactivity of these two molecules, we must deconstruct the steric and electronic contributions of their distinct structural domains.

The Ortho-Effect and Amide Twisting

Both analogs share the 2-chloro-4-methylaniline core. The presence of an ortho-chloro substituent introduces severe steric hindrance against the amide carbonyl. This steric clash forces the amide bond to twist out of coplanarity with the aromatic ring. Consequently, the resonance delocalization of the nitrogen lone pair into the aromatic


-system is severely disrupted. This 1 increases the localized electron density on the nitrogen atom, shifting the mechanism of acid-catalyzed hydrolysis to favor N-protonation rather than the classical O-protonation[1].
Acyl Chain Sterics: Acetamide vs. Butanamide

While the N-aryl moiety dictates the electronic state of the nitrogen, the acyl chain dictates the steric accessibility of the carbonyl carbon. The nucleophilic attack of water or hydroxide to form the tetrahedral intermediate is highly 2[2].

  • Acetamide Analog: Possesses a compact methyl group, offering minimal steric resistance to incoming nucleophiles.

  • Butanamide Analog: Features a flexible, bulkier propyl chain. This increased steric bulk raises the activation energy (

    
    ) required to reach the transition state, significantly 3[3].
    

G A N-(2-chloro-4-methylphenyl) amides B Ortho-Chloro Substitution (Steric Hindrance) A->B C Acyl Chain Variation (Methyl vs. Propyl) A->C D Amide Bond Twisting (Reduced Resonance) B->D F Acetamide Analog (Minimal Acyl Sterics) C->F G Butanamide Analog (High Acyl Sterics) C->G E Increased N-Protonation in Acidic Media D->E H Faster Nucleophilic Attack (Lower Ea) E->H I Slower Nucleophilic Attack (Higher Ea) E->I F->H G->I

Logic tree detailing steric and electronic effects on amide hydrolysis reactivity.

Comparative Physicochemical & Kinetic Data

The structural differences manifest directly in the physicochemical properties and kinetic behavior of the two compounds. The table below summarizes the theoretical and extrapolated parameters governing their reactivity.

ParameterN-(2-chloro-4-methylphenyl)acetamideN-(2-chloro-4-methylphenyl)butanamide
Acyl Chain Methyl (-CH₃)Propyl (-CH₂CH₂CH₃)
Molecular Weight 183.64 g/mol 211.69 g/mol
Calculated LogP 4[4]~3.50
Taft Steric Parameter (

)
0.00 (Reference baseline)-0.36 (Higher steric bulk)
Carbonyl Accessibility HighLow
Relative Hydrolysis Rate Faster (Lower

)
Slower (Higher

)

Self-Validating Experimental Protocol

To objectively compare the reactivity of these two analogs, researchers must employ a rigorously controlled kinetic assay. Simple titration is insufficient; the protocol must be a self-validating system that tracks both substrate depletion and product formation to ensure mass balance (proving that hydrolysis is the only reaction occurring).

Protocol: Comparative Hydrolysis Kinetics via HPLC-UV

Step 1: Substrate Preparation & Solubilization Causality: Because the butanamide analog is highly lipophilic (LogP ~3.5), an entirely aqueous assay will fail due to precipitation.

  • Prepare 10 mM stock solutions of both amides in pure Acetonitrile (MeCN).

  • Dilute to a 1 mM working concentration in a 50:50 MeCN:Water co-solvent system to ensure homogeneous kinetics.

Step 2: Reaction Initiation

  • Transfer 10 mL of each working solution into separate thermostated reaction vessels pre-equilibrated at 80 °C.

  • Initiate the reaction by adding 1.0 mL of 5M HCl (for acid-catalyzed profiling) or 5M NaOH (for base-catalyzed profiling). Start the timer immediately.

Step 3: Aliquot Sampling and Quenching

  • At predetermined intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw 100 µL aliquots.

  • Quenching: Immediately neutralize the aliquot by mixing it with 900 µL of cold buffer (pH 7.0) to halt the hydrolysis reaction instantly, freezing the kinetic state for accurate measurement.

Step 4: HPLC-UV Quantification

  • Inject the quenched samples into an HPLC system equipped with a C18 reverse-phase column.

  • Monitor at 254 nm.

  • Self-Validation: Integrate the peaks for both the remaining amide and the newly formed 2-chloro-4-methylaniline. The molar sum of substrate and product must remain constant across all time points to validate the absence of side reactions (e.g., aromatic oxidation).

Step 5: Kinetic Modeling

  • Plot

    
     versus time. The slope of this linear regression yields the pseudo-first-order rate constant (
    
    
    
    ).

Workflow S1 1. Substrate Preparation S2 2. Acid/Base Hydrolysis S1->S2 S3 3. Aliquot Sampling S2->S3 S4 4. HPLC/UV Quantification S3->S4 S5 5. Kinetic Modeling S4->S5

Step-by-step experimental workflow for comparative hydrolysis kinetic profiling.

Data Interpretation & Causality

When executing the protocol above, the resulting kinetic data will reveal a distinct divergence in reactivity. The acetamide analog will consistently exhibit a steeper slope (higher


) due to the unhindered approach of the nucleophile to the carbonyl carbon.

Conversely, the butanamide analog will show a significantly shallower slope. By conducting this experiment across multiple temperatures (e.g., 60 °C, 70 °C, 80 °C), researchers can construct an Arrhenius plot. The activation energy (


) derived for the butanamide analog will be demonstrably higher. This mathematically validates the physical hypothesis: the flexible propyl chain sweeps a larger steric volume around the carbonyl center, shielding it from nucleophilic attack and stabilizing the molecule against hydrolytic degradation compared to its acetamide counterpart.

References

  • Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water.
  • TWISTED AMIDES: CHARACTERIZATION OF THEIR ELECTRONIC STRUCTURE AND ANALYSIS OF THEIR ACCELER
  • THE HYDROLYSIS OF ACID AMIDES IN CONCENTRATED HYDROCHLORIC ACID SOLUTIONS.
  • Chemical Properties of N-Acetyl-N-(2-chloro-4-methylphenyl)acetamide.Cheméo.

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of N-(2-chloro-4-methylphenyl)butanamide and Related Aromatic Amides

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of N-(2-chloro-4-methylphenyl)butanamide. In the absence of direct experimental data for this specific compound in publicly available literature, this guide establishes a robust framework for its analysis. By comparing data from structurally similar aromatic amides, we can predict the expected absorption maxima and understand the influence of molecular structure on the electronic transitions. This guide further provides a comprehensive, field-proven protocol for the experimental determination of its UV-Vis spectrum, ensuring scientific rigor and data integrity.

The electronic absorption spectra of aromatic amides are of significant interest to researchers in drug development and materials science. The position and intensity of the absorption maxima (λmax) are sensitive to the electronic environment of the chromophore, which in this case comprises the substituted phenyl ring and the amide functional group. These characteristics are primarily governed by π →π* and n→π* electronic transitions. Substituents on the aromatic ring and the choice of solvent can significantly influence these transitions, leading to shifts in the absorption maxima.

Comparative Analysis of Structurally Related Aromatic Amides

To predict the UV-Vis absorption maxima of N-(2-chloro-4-methylphenyl)butanamide, it is instructive to examine the experimentally determined λmax values of analogous compounds. The presence of a chloro group (an electron-withdrawing group) and a methyl group (an electron-donating group) on the phenyl ring, ortho and para to the amide linkage respectively, will influence the energy of the electronic transitions.

Below is a comparative table of UV-Vis absorption data for several aromatic amides. This data serves as a valuable reference for anticipating the spectral properties of the target molecule.

Compound NameStructureλmax (nm)Solvent
BenzanilideC₁₃H₁₁NO265Ethanol
4-Chloro-N,N-diphenylbenzamideC₁₉H₁₄ClNO275, 310Not Specified
N-(Aryl substituted) dodekanamidesVariedGeneral bathochromic shift with substituentsVaried
Amides (general)R-CO-NR'R''270-300 (n→π*)Varied

Note: The data presented is compiled from various research articles and databases. Direct comparison should be made with caution due to variations in experimental conditions.

The π →π* transitions in aromatic amides typically give rise to strong absorption bands, while the n→π* transitions are generally weaker and can sometimes be obscured by the stronger bands or solvent cut-offs. For N-(2-chloro-4-methylphenyl)butanamide, we can anticipate a primary absorption band (likely from a π →π* transition) in the range of 250-280 nm, with the possibility of a weaker, longer-wavelength shoulder (from an n→π* transition) around 300 nm. The exact positions will be dependent on the solvent used.

Understanding the Influence of Structure and Solvent

The electronic properties of the substituents on the phenyl ring play a crucial role in determining the λmax. The methyl group at the para position is an activating group that can cause a slight bathochromic (red) shift compared to an unsubstituted ring. Conversely, the electron-withdrawing chloro group at the ortho position may induce a more complex effect due to both electronic and steric factors.

Solvent polarity is another critical parameter.[1] Polar solvents can stabilize the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima. For n→π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift, while π→π* transitions often exhibit a bathochromic shift.[2][3] Therefore, the choice of solvent is a key experimental variable that must be controlled and reported.

Experimental Protocol for UV-Vis Spectral Analysis

To ensure the generation of reliable and reproducible data, the following detailed protocol for determining the UV-Vis absorption spectrum of N-(2-chloro-4-methylphenyl)butanamide is provided. This protocol is designed as a self-validating system, incorporating necessary controls and checks.

Materials and Instrumentation
  • Analyte: N-(2-chloro-4-methylphenyl)butanamide (synthesis and purification to >98% purity confirmed by NMR and LC-MS is a prerequisite)

  • Solvent: Spectroscopic grade ethanol (or other suitable solvent with a UV cut-off well below the expected absorption of the analyte)

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer

  • Cuvettes: Matched 1 cm path length quartz cuvettes

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of N-(2-chloro-4-methylphenyl)butanamide.

    • Dissolve the weighed compound in 100 mL of spectroscopic grade ethanol in a volumetric flask to prepare a stock solution of known concentration (approximately 0.1 mg/mL). Ensure complete dissolution.

  • Working Solution Preparation:

    • From the stock solution, prepare a series of dilutions in the range of 1-10 µg/mL using the same spectroscopic grade ethanol. The optimal concentration will be one that yields an absorbance reading between 0.2 and 0.8 at the λmax.

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 200-400 nm).

    • Fill both the sample and reference cuvettes with the spectroscopic grade ethanol.

    • Place the cuvettes in the spectrophotometer and perform a baseline correction (autozero) to subtract the solvent absorbance.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.

    • Place the sample cuvette back into the spectrophotometer.

    • Initiate the scan to record the absorption spectrum of the sample.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Record the absorbance value at each λmax.

    • If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration of the solution.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Analyte dissolve Dissolve in Solvent (Stock Solution) weigh->dissolve dilute Prepare Working Dilutions dissolve->dilute measure Scan Sample Spectrum dilute->measure setup Spectrophotometer Warm-up & Wavelength Setting blank Baseline Correction (Solvent Blank) setup->blank blank->measure identify_lambda Identify λmax measure->identify_lambda record_abs Record Absorbance identify_lambda->record_abs calc_epsilon Calculate Molar Absorptivity (ε) (Optional) record_abs->calc_epsilon

Caption: Experimental workflow for determining the UV-Vis absorption spectrum.

Conclusion

References

  • Carlson, D. J., Gan, L. H., & Wiles, D. M. (1975). The Photolyses of Fully Aromatic Amides. Canadian Journal of Chemistry, 53(15), 2337-2345. [Link]

  • Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. Indian Journal of Chemistry, Vol. 58B, August 2019, pp. 963-973. [Link]

  • Stamatovska, V., Dimova, V., & Čolančeska-Raǵenoviḱ, K. (2006). SOLVENT EFFECT ON ELECTRONIC ABSORPTION SPECTRA OF SOME N-ARYL SUBSTITUTED DODEKANAMIDES. Macedonian Journal of Chemistry and Chemical Engineering, 25(1), 9-16. [Link]

  • Shohimi, N. S., Mansor, N., Haris, N. S. H., & Kadir, M. A. (2022). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry, 24(2), 76-88. [Link]

  • Scribd. (n.d.). Solvent Effects in UV-Vis Spectroscopy. Retrieved from [Link]

  • Oakley, M. T., Oheix, E., Peacock, A. F. A., & Johnston, R. L. (2013). Solvent induced shifts in the UV spectrum of amides. The Journal of Physical Chemistry A, 117(46), 11847-11855. [Link]

  • Kemistry. (2022, January 21). Effect of solvents on n-pi and pi-pi start transitions_How to choose solvent for UV_Vis spectro| |. YouTube. [Link]

Sources

A Researcher's Guide to the Elemental Analysis of C11H14ClNO: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. For a compound with the molecular formula C11H14ClNO, accurate determination of its elemental composition is a critical first step in verifying its identity and purity. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of common analytical techniques for elemental analysis, grounded in scientific principles and supported by experimental data. We will delve into the nuances of combustion analysis and mass spectrometry, offering a comprehensive understanding of their respective methodologies, advantages, and limitations.

The Foundation: Theoretical Elemental Composition

Before embarking on any experimental analysis, it is crucial to establish the theoretical elemental composition of the target molecule, C11H14ClNO. This theoretical baseline serves as the benchmark against which all experimental results will be compared. The calculation is based on the atomic masses of the constituent elements: Carbon (C), Hydrogen (H), Chlorine (Cl), Nitrogen (N), and Oxygen (O).

To perform this calculation, we first determine the molecular weight of C11H14ClNO using the molar masses of each element.

  • Carbon (C): 12.011 g/mol

  • Hydrogen (H): 1.008 g/mol

  • Chlorine (Cl): 35.45 g/mol

  • Nitrogen (N): 14.007 g/mol

  • Oxygen (O): 16.00 g/mol

The molecular weight is calculated as follows:

(11 * 12.011) + (14 * 1.008) + (1 * 35.45) + (1 * 14.007) + (1 * 16.00) = 211.68 g/mol

With the total molecular weight established, the percentage composition of each element can be determined.

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage Composition (%)
CarbonC12.01111132.12162.42
HydrogenH1.0081414.1126.67
ChlorineCl35.45135.4516.75
NitrogenN14.007114.0076.62
OxygenO16.00116.007.56
Total 211.69 100.00

This table provides the theoretical elemental percentages that experimental methods should ideally reproduce. Any significant deviation from these values may indicate the presence of impurities or an incorrect molecular formula.

Combustion Analysis: The Gold Standard for CHN(S) Determination

Combustion analysis is a robust and widely adopted technique for determining the elemental composition of organic compounds, particularly for carbon, hydrogen, and nitrogen.[1][2] The underlying principle involves the complete combustion of a sample in a high-temperature, oxygen-rich environment, which breaks the compound down into its constituent elemental gases.[1][3]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the typical steps involved in the combustion analysis of C11H14ClNO for C, H, and N content. The determination of chlorine and oxygen requires separate analytical methods.

1. Sample Preparation:

  • Rationale: Accurate weighing is critical for quantitative analysis. A homogeneous sample ensures that the small portion analyzed is representative of the entire batch.

  • Procedure:

    • Ensure the sample is dry and homogenous.

    • Accurately weigh 1-3 mg of the C11H14ClNO sample into a tin or silver capsule.

    • Record the exact weight.

2. Combustion:

  • Rationale: High temperatures and excess oxygen ensure the complete conversion of the sample into simple gaseous products (CO2, H2O, and N2). Catalysts are often used to facilitate this process.[4]

  • Procedure:

    • The encapsulated sample is introduced into a combustion tube heated to approximately 900-1200°C.

    • A pulse of pure oxygen is injected into the combustion tube.

3. Reduction and Gas Separation:

  • Rationale: The combustion products pass through a reduction tube containing heated copper to convert any nitrogen oxides (NOx) back to N2 gas and to remove excess oxygen.[4] The resulting mixture of CO2, H2O, and N2 is then separated.

  • Procedure:

    • The gaseous mixture is swept by a helium or argon carrier gas through a reduction tube.

    • The gases then pass through a chromatographic column which separates them based on their different affinities for the column packing material.

4. Detection and Quantification:

  • Rationale: A thermal conductivity detector (TCD) measures the change in thermal conductivity of the carrier gas as each analyte gas elutes from the column. The detector's response is proportional to the concentration of each gas.

  • Procedure:

    • The separated gases (N2, CO2, and H2O) pass through a TCD.

    • The detector generates a signal for each gas, which is recorded as a peak.

    • The area under each peak is integrated and compared to the peak areas of known standards to quantify the amount of each element.

Workflow Diagram: Combustion Analysis

CombustionAnalysis cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Output Sample Weigh 1-3 mg of C11H14ClNO Combustion Combustion (900-1200°C, O2) Sample->Combustion Introduction Reduction Reduction (Heated Copper) Combustion->Reduction Gaseous Products (CO2, H2O, NOx) Separation Gas Chromatography Separation Reduction->Separation Purified Gases (CO2, H2O, N2) Detection Thermal Conductivity Detector (TCD) Separation->Detection Quantification Quantification of %C, %H, %N Detection->Quantification

Caption: Workflow of Combustion Analysis for C, H, and N.

Mass Spectrometry: A High-Resolution Alternative

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions.[5] For elemental analysis, high-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.[6]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the general steps for determining the elemental composition of C11H14ClNO using HRMS.

1. Sample Preparation and Introduction:

  • Rationale: The sample must be introduced into the mass spectrometer in a way that allows for efficient ionization. The choice of introduction method depends on the sample's properties (e.g., volatility, solubility).

  • Procedure:

    • Dissolve a small amount of the C11H14ClNO sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Introduce the sample solution into the mass spectrometer via an appropriate inlet system, such as direct infusion or through a liquid chromatograph.

2. Ionization:

  • Rationale: The neutral molecules must be converted into gas-phase ions. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like many drug candidates.

  • Procedure:

    • The sample solution is passed through a heated capillary to which a high voltage is applied.

    • This creates a fine spray of charged droplets.

    • As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase molecular ions (e.g., [M+H]+).

3. Mass Analysis:

  • Rationale: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is required to separate ions with very small mass differences. This allows for the accurate determination of the monoisotopic mass.

  • Procedure:

    • The ions are accelerated into the mass analyzer.

    • The analyzer separates the ions based on their mass-to-charge ratio.

4. Detection and Data Analysis:

  • Rationale: The detector records the arrival of the ions, and the data system generates a mass spectrum. Software is then used to calculate the possible elemental compositions that match the measured accurate mass.

  • Procedure:

    • An ion detector records the intensity of ions at each mass-to-charge ratio.

    • The resulting mass spectrum shows the accurate mass of the molecular ion.

    • Software algorithms compare the experimentally determined mass to theoretical masses of all possible elemental combinations within a specified mass tolerance (typically <5 ppm). The isotopic pattern is also used to confirm the elemental composition.

Workflow Diagram: High-Resolution Mass Spectrometry

MassSpectrometry cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Output Sample Dissolve C11H14ClNO in Solvent Introduction Sample Introduction (e.g., Infusion) Sample->Introduction Ionization Ionization (e.g., ESI) Introduction->Ionization MassAnalysis High-Resolution Mass Analysis Ionization->MassAnalysis Detection Ion Detection MassAnalysis->Detection DataAnalysis Elemental Composition Determination Detection->DataAnalysis

Caption: Workflow of High-Resolution Mass Spectrometry for Elemental Composition.

Comparison of Techniques

Both combustion analysis and high-resolution mass spectrometry are powerful tools for elemental analysis, but they offer different strengths and are suited for different aspects of compound characterization.

FeatureCombustion AnalysisHigh-Resolution Mass Spectrometry
Principle Complete combustion and detection of resulting gases.[1][3]Measurement of the accurate mass-to-charge ratio of molecular ions.[5][6]
Elements Determined Primarily C, H, N, S. Halogens and oxygen require separate methods.Can provide the elemental formula for the entire molecule (including Cl and O).
Sample Amount Milligram quantities (1-3 mg).Microgram to nanogram quantities.
Precision High precision for % composition (typically ±0.4%).High mass accuracy (typically <5 ppm).
Throughput Relatively high throughput with modern automated analyzers.Can be high, especially when coupled with chromatography.
Information Provided Quantitative percentage of each element.Elemental formula of the molecular ion.
Key Advantage Considered the definitive method for quantitative % composition.Provides the complete elemental formula from a single analysis and is highly sensitive.
Limitations Does not provide the complete elemental formula in a single run.Less direct for quantitative % composition; relies on accurate mass measurement and isotopic pattern matching.

Conclusion: A Synergistic Approach

For the comprehensive characterization of a novel compound like C11H14ClNO, a synergistic approach utilizing both combustion analysis and high-resolution mass spectrometry is often the most rigorous strategy. Combustion analysis provides the benchmark quantitative data for the percentage of carbon, hydrogen, and nitrogen, which is often a requirement for regulatory submissions and publications.[7] High-resolution mass spectrometry complements this by confirming the complete elemental formula, including chlorine and oxygen, from a single, highly sensitive measurement. By leveraging the strengths of both techniques, researchers can have the utmost confidence in the elemental composition of their synthesized molecules, a critical foundation for all subsequent stages of drug development.

References

  • TutorChase. Why is mass spectrometry used for elemental analysis? [Link]

  • Horizon Educational. What's the Molar Mass of Hydrogen? [Link]

  • Filo. What is the molar mass of oxygen gas (O2)? [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]

  • Wikipedia. Combustion analysis. [Link]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) For Trace Element Analysis. [Link]

  • Auriga Research. Elemental Analysis CHNS (O) - Testing Methods. [Link]

  • What Is an Elemental Analyzer & How Does It Work? [Link]

  • Quora. Is the molar mass of nitrogen 14 or 28? [Link]

  • Aqua-Calc. Chlorine (Cl - Standard atomic weight), molar mass. [Link]

  • Fraunhofer IFAM. Elemental Analysis (CHNS, ONH) - Precise material analysis. [Link]

  • WebQC. Carbon (C) molar mass. [Link]

  • Oreate AI Blog. Unpacking the Molar Mass of Nitrogen Gas: More Than Just Air. [Link]

  • Atlas. Solved: What is the molar mass of carbon (C)? [Link]

  • Fuel Cell Shop. The Molar Mass of H2. [Link]

  • Oreate AI Blog. Understanding the Molar Mass of Carbon: A Key Element in Chemistry. [Link]

  • Oreate AI Blog. Understanding the Molar Mass of Oxygen Gas: A Simple Guide. [Link]

  • Filo. Molar mass of hydrogen. [Link]

  • YouTube. What is the molar mass of nitrogen? [Link]

  • CK-12 Foundation. Flexi answers - What is the molar mass of carbon? [Link]

  • CK-12 Foundation. Flexi answers - What is the molar mass of hydrogen gas? [Link]

  • WebQC. H2 (Hydrogen) molar mass. [Link]

  • WebQC. Nitrogen (N2) molar mass. [Link]

  • Rsc.org. CHNS Elemental Analysers. [Link]

  • YouTube. How to Calculate the Molar Mass of Oxygen Gas (O₂) | Step-by-Step Chemistry Tutorial. [Link]

  • Wikipedia. Mass spectrometry. [Link]

  • Filo. The actual molecular mass of chlorine is: (1) 58.93 x 1024 g (2) 117.86 x.. [Link]

  • . CHNS (O) Analyzer. [Link]

  • Aakash Institute. Molecular Mass of Cl: Definition, Calculation & Importance. [Link]

  • Analytik Jena. Elemental Analysis. [Link]

  • Analytik Jena. Combustion Elemental Analysis. [Link]

  • Brainly.in. what is a molar mass of nitrogen​. [Link]

  • Agilent. Elemental Analysis by ICP-MS. [Link]

  • Oreate AI Blog. Unpacking Chlorine's Molar Mass: More Than Just a Number. [Link]

  • Universal Lab Blog. Common Elemental Analysis Methods. [Link]

  • WebQC. Oxygen (O2) molar mass. [Link]

  • PMC. Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. [Link]

  • CK-12 Foundation. Flexi answers - What is the molar mass of O2? [Link]

  • YouTube. Molar Mass / Molecular Weight of Cl2: Chlorine Gas. [Link]

  • Highland Community College. 9.2 Molar Mass. [Link]

  • Elementar. Elemental analysis: operation & applications. [Link]

  • Elementar. Elemental analysis: operation & applications. [Link]

  • Central Laboratories UCT Prague. Laboratory of Organic Elemental Analysis. [Link]

  • Element analysis. [Link]

  • ERIC. EJ300476 - Organic Elemental Analysis., Analytical Chemistry, 1984. [Link]

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Safety Operating Guide

Personal protective equipment for handling N-(2-chloro-4-methylphenyl)butanamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of regulatory burdens, but as a direct extension of chemical principles. To handle N-(2-chloro-4-methylphenyl)butanamide safely, we must first understand its molecular behavior.

This guide provides a self-validating, mechanistic approach to the Personal Protective Equipment (PPE) and operational protocols required for handling this specific halogenated aryl amide.

Mechanistic Hazard Profile: The "Why" Behind the PPE

N-(2-chloro-4-methylphenyl)butanamide is a synthetic halogenated anilide. While it is a valuable intermediate in drug development and agrochemical synthesis, its structural motifs present two distinct toxicological pathways that dictate our PPE strategy:

  • Methemoglobinemia via Hepatic Metabolism: If inhaled or absorbed through the skin, the amide bond is subject to cleavage by hepatic acylamidases, releasing the free aniline (2-chloro-4-methylaniline). Cytochrome P450 enzymes subsequently N-hydroxylate this aniline into an arylhydroxylamine. This reactive metabolite is a potent oxidant that converts the Fe²⁺ in hemoglobin to Fe³⁺, leading to methemoglobinemia—a condition that severely impairs oxygen transport[1].

  • Electrophilic Protein Destabilization: Halogenated acetanilides and butanamides possess an electrophilic nature. They can act as alkylating agents, depleting cellular glutathione and destabilizing critical cellular proteins via nucleophilic substitution at reactive cysteine residues[2]. This makes the compound a potent skin sensitizer and irritant.

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is mandatory for handling N-(2-chloro-4-methylphenyl)butanamide in both its dry powder and solubilized forms.

PPE CategorySpecificationMechanistic Justification
Hand Protection Incidental Contact: Nitrile gloves (≥0.11 mm thickness).Prolonged/Solvent Use: Butyl rubber or Viton gloves.Halogenated anilides can rapidly permeate thin latex. When dissolved in organic solvents (e.g., DCM, DMF), the solvent acts as a carrier, accelerating dermal absorption and increasing the risk of systemic N-hydroxylation.
Eye/Face Protection ANSI Z87.1 compliant chemical splash goggles.Protects ocular mucosa from electrophilic protein destabilization and severe irritation caused by halogenated aromatics. Safety glasses with side shields are insufficient against solvent splashes.
Body Protection Flame-retardant (FR) lab coat (e.g., Nomex) and full-length trousers.Prevents the accumulation of chemical dust on personal clothing, eliminating chronic, low-dose dermal exposure.
Respiratory Protection N95/P100 particulate respirator (if handled outside a hood) or half-mask with OV/P100 cartridges.Prevents inhalation of fine powders. Alveolar absorption bypasses hepatic first-pass metabolism, accelerating the onset of acute systemic toxicity.

Self-Validating Operational Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the current step has been confirmed.

Phase 1: Preparation and Dispensing
  • Validation Check: Verify that the chemical fume hood monitor displays a face velocity of 80–120 feet per minute (fpm) and that the annual inspection certification is valid[3].

  • Step 1: Environmental Setup. Line the fume hood workspace with a chemical-absorbent, plastic-backed bench pad. This contains accidental micro-spills and prevents the compound from embedding into the stainless steel work surface.

  • Step 2: Static Mitigation. N-(2-chloro-4-methylphenyl)butanamide is a dry powder subject to static charge. Use an anti-static device (e.g., Zerostat gun) on the weigh boat and micro-spatula. This prevents the electrostatic repulsion that causes the powder to aerosolize upon transfer.

  • Step 3: Deep-Hood Transfer. Keep the source bottle and the receiving vessel at least 6 inches (15 cm) behind the plane of the fume hood sash[3]. Carefully transfer the required mass.

Phase 2: Solubilization and Reaction Setup
  • Validation Check: Inspect gloves for micro-tears before handling solvents. If using DMSO or Dichloromethane, double-glove with nitrile or switch to butyl rubber.

  • Step 4: Solvent Addition. Add the organic solvent directly to the receiving vessel inside the hood. Never transport solubilized halogenated amides in open containers across the laboratory.

  • Step 5: Decontamination. Wipe down the spatula and analytical balance with a solvent-dampened wipe (e.g., isopropanol) to dissolve the lipophilic residue, followed by a soap-and-water wipe to mechanically remove any remaining traces.

Spill Response & Disposal Plan

In the event of a spill, the primary objective is to prevent the generation of airborne dust and to isolate the electrophilic hazard.

Immediate Spill Response
  • Isolation: Immediately halt work, lower the fume hood sash to maximize exhaust velocity over the spill, and alert nearby personnel.

  • Solid Spill Cleanup: Do NOT sweep dry powders. Sweeping generates inhalable dust. Gently cover the powder with damp paper towels (using water or a mild surfactant) to suppress aerosols. Carefully scoop the damp mass into a wide-mouth hazardous waste container.

  • Liquid Spill Cleanup (Solubilized Compound): Apply an inert, universal absorbent pad or vermiculite over the spill. Allow the solvent to be fully absorbed before collecting the material.

Waste Segregation and Disposal
  • Validation Check: Ensure the waste container is chemically compatible (e.g., high-density polyethylene, HDPE) and features a secure, screw-top lid.

  • Protocol: Transfer all contaminated materials (wipes, gloves, bench pads, and absorbed spill mass) into a clearly labeled "Halogenated Organic Waste" container.

  • Chemical Incompatibility: Do not mix this waste with strongly acidic or oxidizing waste streams, as halogenated amides can undergo exothermic degradation or release toxic hydrogen chloride gas under extreme conditions.

Workflow Visualization

The following diagram illustrates the logical progression of hazard assessment, PPE selection, and operational execution.

PPE_Workflow Start N-(2-chloro-4-methylphenyl)butanamide Handling Protocol Assess 1. Hazard Assessment (Methemoglobinemia & Alkylation) Start->Assess EngControl 2. Engineering Controls (Fume Hood: 80-120 fpm) Assess->EngControl PPE 3. Don PPE Matrix (Butyl Gloves, Goggles, FR Coat) EngControl->PPE Action 4. Chemical Manipulation (Anti-static Weighing & Solubilization) PPE->Action Spill Spill Occurs? Action->Spill Cleanup Initiate Spill Response (Damp Wipe / Vermiculite) Spill->Cleanup Yes Dispose 5. Waste Segregation (Halogenated Organic Waste) Spill->Dispose No Cleanup->Dispose

Workflow for the safe handling and PPE selection of halogenated aryl amides.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Available at:[Link]

  • McMillan, D. C., et al. (1991). "Metabolism of the arylamide herbicide propanil. I. Microsomal metabolism and in vitro methemoglobinemia." Toxicology and Applied Pharmacology, 108(3), 462-473. Available at: [Link]

  • Perez, J. A., et al. (2023). "Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles." ACS Chemical Biology, 18(8), 1805–1814. Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.